Product packaging for 3,4-Dimethylcyclopentanone(Cat. No.:CAS No. 19550-73-3)

3,4-Dimethylcyclopentanone

Cat. No.: B099320
CAS No.: 19550-73-3
M. Wt: 112.17 g/mol
InChI Key: ZMGMYCHEWPVBEL-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclopentanone is a valuable chiral cyclopentanone derivative serving as a critical synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a precursor for the stereoselective synthesis of optically active cyclic amino acids and other pharmacologically relevant compounds . These synthetic amino acids, such as (3S,4S)-(1-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid, are investigated for their high binding affinity to the alpha-2-delta subunit of voltage-gated calcium channels, a key target for potential therapeutics aimed at treating neuropathic pain, epilepsy, and various psychiatric disorders . The compound also serves as a key starting material for the synthesis of hydantoins via the Bucherer-Bergs reaction . Hydantoins are an important class of heterocycles with a broad spectrum of documented biological activities, including antimicrobial, antiviral, and antitumor properties, making this compound a versatile scaffold for developing new molecular entities . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B099320 3,4-Dimethylcyclopentanone CAS No. 19550-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMYCHEWPVBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941327
Record name 3,4-Dimethylcyclopentan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-73-3, 58372-16-0
Record name trans-3,4-Dimethylcyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylcyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058372160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylcyclopentan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties of 3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylcyclopentanone (C₇H₁₂O) is a cyclic ketone with a five-membered ring structure bearing two methyl substituents.[1][2] Its chemical properties are of interest in organic synthesis and medicinal chemistry due to the presence of stereocenters and a reactive carbonyl group. This document provides a comprehensive overview of the known chemical and physical properties of this compound, with a focus on its structure, stereoisomerism, spectroscopic data, and synthetic methodologies.

Structural Information and Stereoisomerism

This compound possesses two chiral centers at the C3 and C4 positions, leading to the existence of stereoisomers. The two primary stereoisomers are the cis and trans diastereomers, each of which exists as a pair of enantiomers.

  • cis-3,4-Dimethylcyclopentanone: The methyl groups are on the same side of the cyclopentane ring.

  • trans-3,4-Dimethylcyclopentanone: The methyl groups are on opposite sides of the cyclopentane ring.[3]

The stereochemistry of the molecule significantly influences its physical properties and biological activity.

Logical Relationship of Stereoisomers

stereoisomers Stereoisomers of this compound This compound This compound cis-3,4-Dimethylcyclopentanone cis-3,4-Dimethylcyclopentanone This compound->cis-3,4-Dimethylcyclopentanone diastereomer trans-3,4-Dimethylcyclopentanone trans-3,4-Dimethylcyclopentanone This compound->trans-3,4-Dimethylcyclopentanone diastereomer (3R,4S)-cis (3R,4S)-cis cis-3,4-Dimethylcyclopentanone->(3R,4S)-cis enantiomer (3S,4R)-cis (3S,4R)-cis cis-3,4-Dimethylcyclopentanone->(3S,4R)-cis enantiomer (3R,4R)-trans (3R,4R)-trans trans-3,4-Dimethylcyclopentanone->(3R,4R)-trans enantiomer (3S,4S)-trans (3S,4S)-trans trans-3,4-Dimethylcyclopentanone->(3S,4S)-trans enantiomer

Caption: Relationship between the stereoisomers of this compound.

Physical and Chemical Properties

Comprehensive experimental data on the physical properties of this compound are limited. The following tables summarize key identifiers and computed physical properties.

Table 1: Chemical Identifiers

PropertyValueReference
Molecular FormulaC₇H₁₂O[1][2]
Molecular Weight112.17 g/mol [1][4]
CAS Registry Number58372-16-0 (unspecified stereochemistry)[2]
19550-72-2 (cis-isomer)[5]
19550-73-3 (trans-isomer)[3]
IUPAC Name3,4-Dimethylcyclopentan-1-one[4]

Table 2: Computed Physical Properties

PropertyValueSource
Boiling Point437.99 K (164.84 °C)Cheméo[6]
Melting Point243.53 K (-29.62 °C)Cheméo[6]
Density0.895 g/cm³Guidechem (for cis-isomer)
logP (Octanol/Water Partition Coefficient)1.621Cheméo[6]
Water Solubility1.44 (log10 WS, mol/L)Cheméo[6]

Note: The physical properties listed above are primarily from computational estimations and should be used as a guide. Experimental verification is recommended.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available from the NIST WebBook.[7] Key absorptions are expected for the carbonyl (C=O) stretch and C-H stretches.

Table 3: Major IR Absorption Bands (Gas Phase)

Wavenumber (cm⁻¹)Assignment
~1750C=O stretch
~2870-2960C-H stretch (alkane)

Note: The exact peak positions can vary depending on the phase (gas, liquid, solid) and the specific stereoisomer.

Mass Spectrometry (MS)

The mass spectrum of trans-3,4-Dimethylcyclopentanone is available in the NIST database.[4]

Table 4: Key Mass Spectrometry Fragments for trans-3,4-Dimethylcyclopentanone

m/zPutative Fragment
112[M]⁺
97[M - CH₃]⁺
84[M - C₂H₄]⁺
69[C₅H₉]⁺
56[C₄H₈]⁺
41[C₃H₅]⁺
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR chemical shifts for trans-3,4-Dimethylcyclopentanone have been reported.[8]

Table 5: ¹³C NMR Chemical Shifts for trans-3,4-Dimethylcyclopentanone

Carbon AtomChemical Shift (ppm)
C=O221.7
CH-CH₃40.8
CH₂45.9
CH₃15.3

Note: The solvent used was CDCl₃. Chemical shifts are referenced to TMS.

Reactivity and Chemical Behavior

Specific reactivity studies on this compound are not extensively documented. However, its reactivity can be inferred from the general behavior of cyclic ketones.

  • Reduction: The carbonyl group is susceptible to reduction by various agents. For instance, sodium borohydride (NaBH₄) is expected to reduce the ketone to the corresponding 3,4-dimethylcyclopentanol.[9] The stereochemical outcome of such reductions can be influenced by the steric hindrance of the methyl groups and the possibility of chelation control if other functional groups are present.[10]

  • Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents can cleave the ring. The low-temperature oxidation of cyclopentanone has been studied and proceeds via radical mechanisms, with the formation of species like 2-cyclopentenone.[10]

  • Enolate Formation: Like other ketones, this compound can be deprotonated at the α-carbons (C2 and C5) to form enolates. These enolates are key intermediates in various carbon-carbon bond-forming reactions.

Experimental Protocols: Stereoselective Synthesis

A stereoselective synthesis of (S,S)-3,4-dimethyl-cyclopentanone has been described, starting from (R)-2-methyl-succinic acid 4-methyl ester.[11] This multi-step synthesis provides a pathway to enantiomerically enriched cyclopentanones.

Synthetic Workflow

synthesis_workflow Stereoselective Synthesis of (S,S)-3,4-Dimethyl-cyclopentanone start (R)-2-Methyl-succinic acid 4-methyl ester step1 Alkylation start->step1 intermediate1 2,3-Disubstituted succinic acid monoester step1->intermediate1 step2 Reduction (e.g., LAH) intermediate1->step2 intermediate2 Diol step2->intermediate2 step3 Activation (e.g., Sulfonylation) intermediate2->step3 intermediate3 Activated Diol step3->intermediate3 step4 Cyclization (bis-alkylation) intermediate3->step4 intermediate4 Thioketal S-oxide step4->intermediate4 step5 Hydrolysis intermediate4->step5 end (S,S)-3,4-Dimethyl-cyclopentanone step5->end

Caption: Workflow for the stereoselective synthesis of (S,S)-3,4-Dimethyl-cyclopentanone.

Detailed Methodology (Summarized from Patent WO2007010387A2)
  • Alkylation: An optically active 2-substituted succinic acid monoester is reacted with an alkylating agent to yield a 2,3-disubstituted succinic acid monoester.[11]

  • Reduction: The resulting disubstituted monoester is reduced, for example with lithium aluminum hydride (LAH), to form a diol.[11]

  • Activation: The diol is then activated, typically through reaction with a sulfonylating agent, to create good leaving groups.[11]

  • Cyclization: The activated diol undergoes cyclization via bis-alkylation.[11]

  • Hydrolysis: The resulting intermediate is hydrolyzed to yield the final cyclopentanone product.[11]

For precise reaction conditions, reagent quantities, and purification procedures, direct consultation of the cited patent is recommended.

Biological Activity

There is a lack of specific studies on the biological activity of this compound. However, the broader class of cyclopentanones and cyclopentenones has been investigated for various biological effects.

  • Fragrance Ingredients: Some cyclopentanone derivatives are used as fragrance ingredients. Toxicological assessments have generally found them to have a low order of acute toxicity and no significant toxicity in repeat-dose studies.[12]

  • Cyclopentenediones: A related class of compounds, cyclopentenediones, which are metabolites found in plants, fungi, and bacteria, have shown a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytostatic effects.[13][14]

  • General Cyclopentanones: Studies on cyclopentanone itself have explored its biochemical effects upon inhalation, noting some impact on liver and kidney enzymes.[15]

These findings suggest that substituted cyclopentanones could be a scaffold for biologically active molecules, but further research is needed to determine the specific activities of this compound and its stereoisomers.

Conclusion

References

An In-depth Technical Guide to 3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,4-Dimethylcyclopentanone, intended for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information.

Chemical and Physical Properties

This compound is a cyclic ketone with the molecular formula C₇H₁₂O.[1] It exists as cis and trans stereoisomers. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂O[1][2][3][4]
Molecular Weight 112.17 g/mol [2][4]
CAS Number (General) 58372-16-0[1][2]
CAS Number (trans-isomer) 19550-73-3[2][4][5]
CAS Number (cis-isomer) 19550-72-2[3]
IUPAC Name 3,4-dimethylcyclopentan-1-one[2]
Appearance Not specified (likely liquid)
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available data.

Infrared (IR) Spectroscopy

The NIST WebBook provides the gas-phase IR spectrum for this compound.[6] Key absorptions are expected for the C=O stretch of the cyclopentanone ring (typically around 1740-1750 cm⁻¹) and C-H stretches and bends.

Mass Spectrometry

The NIST Mass Spectrometry Data Center has data for this compound.[2] The mass spectrum (electron ionization) is available, with prominent peaks observed at m/z values of 41, 42, and 69.[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data for trans-3,4-Dimethylcyclopentanone has been published.[2][7] The spectrum shows distinct signals for the carbonyl carbon, the two methine carbons, the two methylene carbons, and the two methyl carbons.

Synthesis of this compound

A stereoselective synthesis for optically active 3,4-disubstituted cyclopentanones, including (S,S)-3,4-dimethyl-cyclopentanone, has been developed.[8] This method starts from commercially available (R)-2-methyl-succinic acid 4-methyl ester and proceeds in five steps.[8] The general scheme involves the alkylation of a succinic acid monoester, reduction to a diol, activation of the diol (e.g., sulfonation), and subsequent cyclization.[8]

Experimental Protocol: Stereoselective Synthesis

The following is a generalized experimental protocol based on the patented synthesis method.[8]

Step 1: Alkylation of Succinic Acid Monoester

  • An optically active 2-substituted succinic acid monoester is reacted with an appropriate alkylating agent.

Step 2: Reduction to Diol

  • The resulting 2,3-disubstituted succinic acid monoester is reduced to the corresponding diol.

Step 3: Activation of the Diol

  • The diol is activated by reaction with a sulfonylating agent (e.g., tosyl chloride) in the presence of a base.

Step 4: Cyclization

  • The activated diol undergoes cyclization via bis-alkylation to form the cyclopentanone ring.

Step 5: Purification

  • The final product, 3,4-dimethyl-cyclopentanone, is purified using standard techniques such as flash chromatography.

Below is a diagram illustrating the workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product start Optically Active 2-Substituted Succinic Acid Monoester step1 Alkylation start->step1 Alkylating Agent step2 Reduction to Diol step1->step2 Reducing Agent step3 Activation of Diol (e.g., Sulfonylation) step2->step3 Sulfonylating Agent step4 Cyclization step3->step4 Base product This compound step4->product

Caption: A simplified workflow for the stereoselective synthesis of this compound.

Safety and Handling

This compound is considered a skin and eye irritant.[2] While specific toxicity data is limited, general precautions for handling ketones should be followed. For related compounds like cyclopentanone, it is a flammable liquid and vapor, and causes skin and serious eye irritation.[9]

Precautionary Measures
  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, foam, or carbon dioxide extinguisher.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors. Wash thoroughly after handling.

First Aid Measures
  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Applications

The primary documented application for optically active 3,4-disubstituted cyclopentanones is as intermediates in the synthesis of optically-active cyclic amino acids.[8] These amino acids are of interest for their potential therapeutic uses in treating pain and various psychiatric and sleep disorders.[8]

This technical guide provides a summary of the current knowledge on this compound. Further research may reveal more detailed physical properties, spectroscopic data, and applications for this compound.

References

In-Depth Technical Guide: 3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties and synthesis of 3,4-Dimethylcyclopentanone, a ketone of interest in organic synthesis and as a potential building block in the development of novel chemical entities.

Molecular Weight and Properties

The molecular weight of this compound has been determined based on its chemical formula, C₇H₁₂O.[1][2][3][4] The compound's molecular properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₂O[1][2][3][4]
Molecular Weight 112.17 g/mol [2][3][5]
Monoisotopic Mass 112.088815002 Da[2][3]

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. The standard atomic weights used for this calculation are:

  • Carbon (C): ~12.011 u

  • Hydrogen (H): ~1.008 u

  • Oxygen (O): ~15.999 u

Calculation: (7 * 12.011) + (12 * 1.008) + (1 * 15.999) = 84.077 + 12.096 + 15.999 = 112.172 g/mol

Experimental Protocols

Stereoselective Synthesis of (S,S)-3,4-dimethyl-cyclopentanone

A patented method outlines an efficient and cost-effective stereoselective synthesis of optically active 3,4-disubstituted cyclopentanones, including (S,S)-3,4-dimethyl-cyclopentanone.[6] This process is significant for producing specific stereoisomers, which is often crucial in drug development. The synthesis starts from commercially available materials and involves a multi-step sequence.[6]

General Experimental Workflow:

The synthesis proceeds through the following key transformations[6]:

  • Alkylation: An optically active 2-substituted succinic acid monoester is reacted with an alkylating agent to yield a 2,3-disubstituted succinic acid monoester.

  • Reduction: The resulting disubstituted monoester is reduced to form a diol.

  • Activation: The diol is then activated through a reaction with a sulfonylating agent.

  • Cyclization: The activated diol undergoes cyclization via bis-alkylation to form the final 3,4-disubstituted cyclopentanone.

A specific example for the preparation of (S,S)-3,4-dimethyl-cyclopentanone starts from (R)-2-methyl-succinic acid 4-methyl ester and is completed in five steps.[6]

G cluster_0 Synthesis of (S,S)-3,4-dimethyl-cyclopentanone start Optically Active 2-Substituted Succinic Acid Monoester alkylation Alkylation start->alkylation Alkylating Agent reduction Reduction alkylation->reduction 2,3-Disubstituted Succinic Acid Monoester activation Activation (Sulfonylation) reduction->activation Diol cyclization Cyclization activation->cyclization Activated Diol end (S,S)-3,4-dimethyl-cyclopentanone cyclization->end

Synthesis workflow for (S,S)-3,4-dimethyl-cyclopentanone.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The characterization of this compound is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS).[5] This analytical technique separates the components of a sample and provides mass spectral data for identification. While a specific, detailed protocol for this compound is not provided in the searched literature, a general GC-MS analysis would involve:

  • Sample Preparation: Dissolving a small amount of the purified this compound in a suitable volatile solvent.

  • Injection: Introducing a small volume of the prepared sample into the GC injector port.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a molecular fingerprint for identification.

G cluster_1 GC-MS Characterization Workflow sample_prep Sample Preparation (Dissolution in Solvent) injection Injection into GC sample_prep->injection gc_separation Gas Chromatography (Separation) injection->gc_separation ms_detection Mass Spectrometry (Ionization & Detection) gc_separation->ms_detection data_analysis Data Analysis (Spectrum Interpretation) ms_detection->data_analysis

General workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Structure and Stereoisomers of 3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,4-Dimethylcyclopentanone (C₇H₁₂O) is a cyclic ketone featuring a five-membered ring substituted with two methyl groups at the 3 and 4 positions.[1] The presence of two chiral centers at these positions gives rise to a total of four possible stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers: one pair corresponding to the cis diastereomer and the other to the trans diastereomer. The specific stereochemistry of these isomers is crucial in the synthesis of chiral molecules, where the biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Molecular Structure and Stereoisomers

The core structure of this compound consists of a cyclopentanone ring. The two stereogenic centers at carbons 3 and 4 lead to the existence of diastereomers (cis and trans) and enantiomers ((R,R), (S,S), (R,S), and (S,R)).

  • Trans Isomers: The two methyl groups are on opposite sides of the cyclopentanone ring. This diastereomer exists as a pair of enantiomers:

    • (3R,4R)-3,4-dimethylcyclopentanone

    • (3S,4S)-3,4-dimethylcyclopentanone

  • Cis Isomers: The two methyl groups are on the same side of the cyclopentanone ring. This diastereomer also exists as a pair of enantiomers:

    • (3R,4S)-3,4-dimethylcyclopentanone

    • (3S,4R)-3,4-dimethylcyclopentanone

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_trans trans-3,4-Dimethylcyclopentanone cluster_cis cis-3,4-Dimethylcyclopentanone 3R,4R (3R,4R) 3S,4S (3S,4S) 3R,4R->3S,4S Enantiomers 3R,4S (3R,4S) 3R,4R->3R,4S Diastereomers 3S,4R (3S,4R) 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Stereoisomeric relationships of this compound.

Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound is sparse in the available literature. The table below summarizes the known properties for the cis and trans diastereomers. It is important to note that specific optical rotation values for the individual enantiomers ((3R,4R), (3S,4S), (3R,4S), and (3S,4R)) are not well-documented in publicly accessible scientific databases and literature.

Propertycis-3,4-Dimethylcyclopentanonetrans-3,4-Dimethylcyclopentanone
Molecular Formula C₇H₁₂OC₇H₁₂O
Molecular Weight 112.17 g/mol 112.17 g/mol
CAS Number 19550-72-219550-73-3
Boiling Point Not availableNot available
Density Not availableNot available
Optical Rotation ([α]D) Not available for individual enantiomersNot available for individual enantiomers

Experimental Protocols

Stereoselective Synthesis (General Approach)

A patented method outlines a five-step synthesis of (S,S)-3,4-dimethyl-cyclopentanone starting from (R)-2-methyl-succinic acid 4-methyl ester.[2] The general synthetic pathway is as follows:

synthesis_workflow start (R)-2-methyl-succinic acid 4-methyl ester step1 Alkylation start->step1 step2 Reduction step1->step2 step3 Activation (e.g., Sulfonylation) step2->step3 step4 Cyclization step3->step4 step5 Hydrolysis step4->step5 end (S,S)-3,4-dimethyl-cyclopentanone step5->end

General workflow for the stereoselective synthesis of (S,S)-3,4-dimethyl-cyclopentanone.

Disclaimer: This represents a high-level overview derived from patent literature. A detailed, step-by-step protocol with specific reagents, conditions, and purification methods suitable for laboratory replication would require further development and optimization.

Separation of Stereoisomers

The separation of the stereoisomers of this compound would typically involve two stages:

  • Separation of Diastereomers: The cis and trans diastereomers can often be separated using standard chromatographic techniques such as column chromatography or distillation, owing to their different physical properties.

  • Resolution of Enantiomers: The separation of the enantiomeric pairs ((3R,4R)/(3S,4S) and (3R,4S)/(3S,4R)) requires chiral resolution techniques. Common approaches include:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

    • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase in a gas chromatograph to separate volatile enantiomers.

    • Diastereomeric Salt Formation: The racemic ketone can be reacted with a chiral resolving agent to form a mixture of diastereomeric derivatives (e.g., ketals or imines). These diastereomers can then be separated by conventional methods like crystallization or chromatography, followed by the removal of the chiral auxiliary to yield the pure enantiomers.

A detailed, validated experimental protocol for the chiral separation of this compound enantiomers is not currently available in the surveyed literature. Development of such a method would likely involve screening various chiral columns and mobile phases for HPLC or GC, or experimenting with different chiral resolving agents.

Conclusion

This compound is a valuable chiral building block with four distinct stereoisomers. While the fundamental structure and stereochemical relationships are well-understood, there is a notable lack of comprehensive, publicly available quantitative data, particularly specific rotation values for the individual enantiomers. Similarly, detailed and reproducible experimental protocols for the stereoselective synthesis and chiral separation of all isomers are not readily found in peer-reviewed journals. The information provided herein is based on available database entries and patent literature, and serves as a foundational guide for researchers and scientists interested in the chemistry of this compound. Further experimental work is required to fully characterize the properties of each stereoisomer and to develop robust and accessible synthetic and separation methodologies.

References

An In-depth Technical Guide to the Physical Properties of cis-3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of cis-3,4-dimethylcyclopentanone. The information is compiled from various chemical databases and literature sources, offering a centralized resource for professionals in research and development. This document includes a summary of quantitative data, descriptions of relevant experimental protocols for property determination, and a logical workflow for the characterization of such a compound.

Physical and Chemical Properties

cis-3,4-Dimethylcyclopentanone is a colorless liquid with a fruity odor.[1] It is a chiral building block used in the synthesis of pharmaceuticals and other organic compounds.[1] Its molecular and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₂OPubChem[2], Guidechem[1]
Molecular Weight 112.17 g/mol PubChem[2], Guidechem[1]
CAS Registry Number 19550-72-2PubChem[2], Guidechem[1]
Appearance Colorless liquidGuidechem[1]
Odor Strong fruity odorGuidechem[1]
Density 0.895 g/cm³Guidechem[1]
Boiling Point 154.8°C at 760 mmHgGuidechem[1]
Flash Point 40.6°CGuidechem[1]
Vapor Pressure 3.12 mmHg at 25°CGuidechem[1]
Refractive Index 1.434Guidechem[1]
LogP (Octanol/Water Partition Coefficient) 1.6215Guidechem[1], Cheméo[3]
Topological Polar Surface Area 17.1 ŲPubChem[2][4]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of cis-3,4-dimethylcyclopentanone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available for cis-3,4-dimethylcyclopentanone and can be found in spectral databases such as NMRShiftDB.[2]

  • Infrared (IR) Spectroscopy : The gas-phase IR spectrum for 3,4-dimethylcyclopentanone is available from the NIST/EPA Gas-Phase Infrared Database.[5] The carbonyl (C=O) group in ketones typically shows a strong absorption peak in the region of 1715 cm⁻¹.[6][7]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry data is also available, providing information on the fragmentation pattern of the molecule.[5]

Experimental Protocols for Property Determination

The following sections describe generalized experimental methodologies for determining the key physical properties of liquid organic compounds like cis-3,4-dimethylcyclopentanone.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Apparatus : A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle is used for controlled heating.

  • Procedure :

    • The liquid sample (cis-3,4-dimethylcyclopentanone) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The liquid is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

    • The stable temperature reading during the distillation of the bulk of the liquid is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Density is the mass per unit volume of a substance.

  • Apparatus : A pycnometer (a small glass flask of a specific, accurately known volume) and an analytical balance.

  • Procedure :

    • The empty, clean, and dry pycnometer is weighed accurately.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

    • The filled pycnometer is weighed again.

    • The temperature of the liquid is recorded.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

  • Apparatus : A refractometer (e.g., an Abbé refractometer).

  • Procedure :

    • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • A few drops of the cis-3,4-dimethylcyclopentanone sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is switched on.

    • Looking through the eyepiece, the controls are adjusted until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

    • The refractive index is read from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.

This is a qualitative test to confirm the presence of the carbonyl group in a ketone.[8]

  • Reagents : 2,4-dinitrophenylhydrazine (Brady's reagent) solution.

  • Procedure :

    • A few drops of the cis-3,4-dimethylcyclopentanone sample are added to a test tube.

    • About 1 mL of the 2,4-dinitrophenylhydrazine reagent is added.

    • The formation of a yellow, orange, or red precipitate (a dinitrophenylhydrazone) indicates a positive test for a ketone.[8][9]

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like cis-3,4-dimethylcyclopentanone.

G Workflow for Synthesis and Characterization of cis-3,4-Dimethylcyclopentanone Start Synthesis & Purification (e.g., Stereoselective Synthesis) Qual_Analysis Qualitative Analysis (e.g., 2,4-DNPH Test for Ketone) Start->Qual_Analysis Phys_Prop Physical Property Determination Qual_Analysis->Phys_Prop BoilingPoint Boiling Point Phys_Prop->BoilingPoint Density Density Phys_Prop->Density RefractiveIndex Refractive Index Phys_Prop->RefractiveIndex Spectroscopy Spectroscopic Analysis BoilingPoint->Spectroscopy Density->Spectroscopy RefractiveIndex->Spectroscopy NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Final Data Compilation & Reporting NMR->Final IR->Final MS->Final

Caption: Workflow for Compound Synthesis and Characterization.

References

Spectroscopic and Synthetic Profile of trans-3,4-Dimethylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-3,4-Dimethylcyclopentanone, a ketone of interest in various chemical research domains. Due to the limited availability of public data, this document focuses on presenting the existing spectroscopic information, outlining detailed, generalized experimental protocols for its analysis, and providing a plausible synthetic route.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for trans-3,4-Dimethylcyclopentanone.

Table 1: ¹³C NMR Spectroscopic Data
Carbon Atom Chemical Shift (δ) in ppm
C=O221.3
C-3/C-443.1
C-2/C-545.4
CH₃15.3
Source: J. B. Stothers, C. T. Tan Can. J. Chem. 52, 308(1974) as cited by SpectraBase.[1]
Table 2: Mass Spectrometry Data (GC-MS)
Fragment (m/z) Relative Intensity
112 (M⁺)Base Peak
97Major
84Major
69Major
56Major
41Major
Source: NIST Mass Spectrometry Data Center.
Table 3: Predicted Mass Spectrometry Collision Cross Section (CCS) Data
Adduct m/z Predicted CCS (Ų)
[M+H]⁺113.09609121.5
[M+Na]⁺135.07803129.8
[M-H]⁻111.08153125.4
[M+NH₄]⁺130.12263146.5
[M+K]⁺151.05197129.0
Source: PubChemLite.[2]
Infrared (IR) Spectroscopy

A characteristic strong absorption band for the carbonyl (C=O) stretch is expected in the region of 1740-1750 cm⁻¹ for a five-membered ring ketone.

Note on ¹H NMR Data: Despite extensive searches of scientific databases and literature, publicly available experimental ¹H NMR data for trans-3,4-Dimethylcyclopentanone could not be located.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of trans-3,4-Dimethylcyclopentanone.

Synthesis of trans-3,4-Dimethylcyclopentanone

This procedure is adapted from a patented stereoselective synthesis of 3,4-disubstituted cyclopentanones and should be considered a general guideline.[3]

Materials:

  • (R,R)-2,3-dimethyl-1,4-butanediol

  • p-Toluenesulfonyl chloride

  • Pyridine

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Dimethyl sulfoxide (DMSO)

  • Sodium chloride

  • Diethyl ether

  • Magnesium sulfate

  • Sodium bicarbonate

Procedure:

  • Tosylation of the Diol: (R,R)-2,3-dimethyl-1,4-butanediol is reacted with p-toluenesulfonyl chloride in pyridine to yield the corresponding ditosylate.

  • Cyclization: The ditosylate is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide in ethanol. This results in a cyclized diester intermediate.

  • Hydrolysis and Decarboxylation: The diester is hydrolyzed using an aqueous acid solution (e.g., HCl) and heated to facilitate decarboxylation, yielding a mixture of cis- and trans-3,4-dimethylcyclopentanone.

  • Isomer Separation: The trans isomer is separated from the cis isomer using column chromatography on silica gel.

  • Work-up and Purification: The reaction mixture is subjected to a standard aqueous work-up, and the organic layer is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Spectroscopic Analysis

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified trans-3,4-Dimethylcyclopentanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard proton pulse program

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-32

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

    • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Reference: CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy

  • Sample Preparation: As a liquid, a thin film of trans-3,4-Dimethylcyclopentanone can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of trans-3,4-Dimethylcyclopentanone in a volatile solvent such as dichloromethane or diethyl ether.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Carrier Gas: Helium

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-300.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of trans-3,4-Dimethylcyclopentanone.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of trans-3,4-Dimethylcyclopentanone Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Information IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight & Fragmentation Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of trans-3,4-Dimethylcyclopentanone.

References

An In-depth Technical Guide to 3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylcyclopentanone, with the IUPAC name 3,4-dimethylcyclopentan-1-one , is a cyclic ketone that exists as cis and trans stereoisomers.[1] This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, tailored for a scientific audience. Due to the limited direct research on this specific molecule's biological effects, this guide also explores the activities of structurally related compounds to infer potential applications in drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structure consists of a five-membered carbon ring containing a ketone functional group and two methyl substituents at the 3 and 4 positions. The relative orientation of these methyl groups gives rise to cis and trans isomers.

Spectroscopic Data

The following tables summarize key spectroscopic data for the isomers of this compound, crucial for their identification and characterization.

Table 1: 13C NMR Spectroscopic Data

IsomerSolventChemical Shift (δ) in ppmReference
trans-3,4-Dimethylcyclopentanone-Not explicitly provided in search results.[J. B. Stothers, C. T. Tan Can. J. Chem. 52, 308(1974) via PubChem][1]
cis-3,4-Dimethylcyclopentanone-Not explicitly provided in search results.[W. Robien, Inst. of Org. Chem., Univ. of Vienna via PubChem][2]

Table 2: Mass Spectrometry Data

IsomerIonization MethodKey m/z valuesReference
trans-(3R,4R)-3,4-dimethylcyclopentan-1-oneGC-MS69 (Top Peak), 42 (2nd Highest), 41 (3rd Highest)[NIST via PubChem][3]
GeneralElectron IonizationMolecular Ion Peak (M⁺) at m/z = 112[NIST][4][5]

Table 3: Infrared Spectroscopy Data

CompoundPhaseKey Absorption Bands (cm⁻¹)Reference
This compoundGasStrong C=O stretch characteristic of a cyclopentanone (around 1750 cm⁻¹)[NIST][4]

Stereoselective Synthesis of (S,S)-3,4-Dimethylcyclopentanone

A stereoselective synthesis for the (S,S)-enantiomer of this compound has been reported, which is of particular interest for the development of chiral drugs.[6] The following is a detailed experimental protocol adapted from the literature.

Experimental Protocol

This synthesis involves a multi-step process starting from (R)-2-methyl-succinic acid 4-methyl ester.[6] A key step is the cyclization of an activated diol.[6]

Step 1: Alkylation of (R)-2-methyl-succinic acid 4-methyl ester The starting material is reacted with an appropriate alkylating agent to introduce the second methyl group, yielding a 2,3-disubstituted succinic acid monoester.[6] The reaction temperature can be controlled, for instance, by cooling to -30°C to -25°C during the addition of reagents, and then allowing the reaction to proceed at room temperature.[6]

Step 2: Reduction to Diol The resulting disubstituted monoester is reduced to the corresponding diol.[6]

Step 3: Activation of the Diol The diol is then activated by reaction with a sulfonylating agent, such as a tosyl chloride, to form a ditosylate.[6]

Step 4: Cyclization The activated diol, (R,R)-2,3-dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butane, is cyclized via bisalkylation. In a specific example, the ditosylate is reacted with FAMSO (formaldehyde dimethyl dithioacetal S-oxide) in THF.[6]

Step 5: Hydrolysis to the Ketone The resulting intermediate is then hydrolyzed to yield (S,S)-3,4-dimethyl-cyclopentanone.[6] A quantitative gas chromatography analysis indicated a yield of 71.3% for this final product in one example.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the stereoselective synthesis of (S,S)-3,4-dimethylcyclopentanone.

G start (R)-2-methyl-succinic acid 4-methyl ester step1 Alkylation start->step1 intermediate1 2,3-disubstituted succinic acid monoester step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Diol step2->intermediate2 step3 Activation (e.g., with tosyl chloride) intermediate2->step3 intermediate3 (R,R)-2,3-dimethyl-1,4-bis- (toluene-4-sulfonyloxy)-butane step3->intermediate3 step4 Cyclization (with FAMSO) intermediate3->step4 intermediate4 Cyclized Intermediate step4->intermediate4 step5 Hydrolysis intermediate4->step5 end (S,S)-3,4-dimethyl-cyclopentanone step5->end

Caption: Stereoselective synthesis of (S,S)-3,4-dimethyl-cyclopentanone.

Potential Biological Activity and Signaling Pathways

A study on the structurally related compound, 3-methyl-1,2-cyclopentanedione, demonstrated its ability to down-regulate the age-related NF-κB signaling cascade.[7][8] This compound was found to reduce the phosphorylation of IκB, inhibit the nuclear translocation of NF-κB, and consequently decrease the expression of pro-inflammatory genes like iNOS, COX-2, VCAM-1, MCP-1, and IL-6.[7][8]

Given these findings, it is plausible that this compound may also exert anti-inflammatory effects by modulating the NF-κB pathway. The NF-κB signaling cascade is a critical regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs.

NF-κB Signaling Pathway and Potential Intervention by Cyclopentanones

The diagram below illustrates a simplified NF-κB signaling pathway and the potential point of intervention for cyclopentanone derivatives.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_p50 p50 IkB->NFkB_p50 releases NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50_n p50 NFkB_p50->NFkB_p50_n translocates NFkB_p65_n p65 NFkB_p65->NFkB_p65_n translocates Cyclopentanone This compound (Potential Inhibitor) Cyclopentanone->IKK_Complex may inhibit DNA DNA NFkB_p65_n->DNA binds to Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a chiral ketone with well-defined spectroscopic properties. Its stereoselective synthesis opens avenues for its use as a chiral building block in medicinal chemistry. While direct evidence of its biological activity is limited, related compounds suggest a potential anti-inflammatory role through the inhibition of the NF-κB signaling pathway. Further in-vitro and in-vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to 3,4-Dimethylcyclopentanone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dimethylcyclopentanone, a five-membered cyclic ketone with two stereocenters. The document details its chemical properties, stereoisomers, and provides an in-depth look at its historical discovery and modern synthetic methodologies. Particular emphasis is placed on detailed experimental protocols and the compilation of quantitative data to aid researchers in their scientific endeavors. Spectroscopic data for the characterization of its isomers are presented in a structured format. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent key synthetic pathways, adhering to stringent visualization standards for clarity and precision.

Introduction

This compound (C7H12O) is a carbocyclic ketone that exists as two diastereomers, cis and trans, each as a pair of enantiomers. Its structural isomers and stereochemistry have made it a subject of interest in stereochemical and spectroscopic studies. More recently, chiral derivatives of this compound have emerged as valuable building blocks in the asymmetric synthesis of complex molecules, including optically active cyclic amino acids which have shown potential therapeutic applications in treating pain and various psychiatric and sleep disorders. This guide aims to be a centralized resource for professionals working with or interested in this compound.

Discovery and History

Pinpointing the exact first synthesis of this compound is challenging based on currently accessible literature. Early 20th-century chemical literature often documented the synthesis of new compounds within broader studies of reaction mechanisms or natural product degradation, without the compound itself being the primary focus.

However, one of the most comprehensive early characterizations, particularly using the then-emerging technique of 13C Nuclear Magnetic Resonance (NMR) spectroscopy, was detailed in a 1974 paper by J. B. Stothers and C. T. Tan in the Canadian Journal of Chemistry. This work provided crucial spectroscopic data that helped in the definitive identification and stereochemical assignment of the cis and trans isomers of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular weight of 112.17 g/mol . Its properties are influenced by the stereochemical arrangement of the two methyl groups. The cis and trans isomers exhibit differences in their physical and spectroscopic properties.

Table 1: General Properties of this compound
PropertyValueSource
Molecular FormulaC7H12O--INVALID-LINK--
Molecular Weight112.17 g/mol --INVALID-LINK--
XLogP3-AA1.3--INVALID-LINK--
Hydrogen Bond Donor Count0--INVALID-LINK--
Hydrogen Bond Acceptor Count1--INVALID-LINK--
Rotatable Bond Count0--INVALID-LINK--
Exact Mass112.088815 g/mol --INVALID-LINK--
Monoisotopic Mass112.088815 g/mol --INVALID-LINK--
Topological Polar Surface Area17.1 Ų--INVALID-LINK--
Heavy Atom Count8--INVALID-LINK--

Experimental Protocols

Stereoselective Synthesis of (S,S)-3,4-Dimethylcyclopentanone

A modern, efficient, and cost-effective method for preparing optically active 3,4-disubstituted cyclopentanones has been developed, which is particularly useful for the synthesis of precursors for pharmacologically active molecules.[1] The following protocol is adapted from a patented procedure for the synthesis of (S,S)-3,4-dimethyl-cyclopentanone.

Experimental Workflow for Stereoselective Synthesis

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Activation cluster_3 Step 4: Cyclization start (R)-2-methyl-succinic acid 4-methyl ester product1 2,3-disubstituted succinic acid monoester start->product1 Base reagent1 Alkylating Agent reagent1->product1 product1_ref 2,3-disubstituted succinic acid monoester product2 Diol product1_ref->product2 reagent2 Reducing Agent (e.g., LAH) reagent2->product2 product2_ref Diol product3 Activated Diol product2_ref->product3 reagent3 Sulfonylating Agent reagent3->product3 product3_ref Activated Diol product4 (S,S)-3,4-dimethyl-cyclopentanone product3_ref->product4 Bis-alkylation reagent4 FAMSO reagent4->product4

Caption: Stereoselective synthesis of (S,S)-3,4-dimethyl-cyclopentanone.

Materials:

  • (R)-2-methyl-succinic acid 4-methyl ester

  • Suitable alkylating agent (e.g., methyl iodide)

  • Strong base (e.g., LDA)

  • Reducing agent (e.g., Lithium aluminum hydride)

  • Sulfonylating agent (e.g., p-toluenesulfonyl chloride)

  • Formaldehyde dimethyl mercaptal S-oxide (FAMSO)

  • Appropriate solvents (e.g., THF, diethyl ether)

Procedure:

  • Alkylation: React optically active (R)-2-methyl-succinic acid 4-methyl ester with an appropriate alkylating agent in the presence of a strong base to yield the corresponding 2,3-disubstituted succinic acid monoester. The reaction temperature is typically controlled between -30°C and room temperature.[1]

  • Reduction: The resulting disubstituted monoester is then reduced, for example with lithium aluminum hydride in an ethereal solvent, to afford the corresponding diol.[1]

  • Activation: The diol is subsequently activated by reaction with a sulfonylating agent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, to form a ditosylate.[1]

  • Cyclization: The final step involves the cyclization of the activated diol via bis-alkylation with formaldehyde dimethyl mercaptal S-oxide (FAMSO) to yield (S,S)-3,4-dimethyl-cyclopentanone.[1]

Spectroscopic Data

The characterization and differentiation of the cis and trans isomers of this compound heavily rely on spectroscopic techniques, particularly 13C NMR.

Table 2: 13C NMR Chemical Shifts (δ) in ppm
Carbon Atomtrans-3,4-Dimethylcyclopentanonecis-3,4-Dimethylcyclopentanone
C=O221.9221.5
C-2, C-545.444.9
C-3, C-438.737.1
CH315.614.9

Data adapted from J. B. Stothers, C. T. Tan Can. J. Chem. 52, 308(1974).

Table 3: Mass Spectrometry Data for this compound
m/z (Top Peak)m/z (2nd Highest)m/z (3rd Highest)Source
694241--INVALID-LINK--
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityBondSource
~1740StrongC=O Stretch--INVALID-LINK--
~2960StrongC-H Stretch (sp³)--INVALID-LINK--

Logical Relationships and Workflows

The synthesis of this compound often involves a multi-step process where the successful execution of each step is critical for the overall yield and purity of the final product. The logical flow of a typical synthesis is depicted below.

General Synthetic Logic

G Start Acyclic Precursor Cyclization Ring Formation Start->Cyclization Cyclization Reaction Purification Purification (e.g., Distillation, Chromatography) Cyclization->Purification Crude Product Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Purified Isomers FinalProduct Pure this compound Characterization->FinalProduct Verified Structure

References

Synthesis of 3,4-Dimethylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of synthetic routes to 3,4-dimethylcyclopentanone, a valuable carbocyclic scaffold in organic synthesis. The document focuses on a stereoselective pathway, offering detailed experimental protocols and quantitative data. Alternative synthetic strategies are also discussed, providing a broader context for researchers in drug development and chemical synthesis.

Stereoselective Synthesis from (R)-2-Methyl-Succinic Acid 4-Methyl Ester

A robust and stereocontrolled synthesis of (S,S)-3,4-dimethylcyclopentanone has been developed starting from the commercially available chiral building block, (R)-2-methyl-succinic acid 4-methyl ester. This multi-step pathway offers excellent control over the stereochemistry of the final product.[1]

Experimental Protocol

Step 1: Alkylation of (R)-2-Methyl-Succinic Acid 4-Methyl Ester

  • To a solution of a suitable base (e.g., lithium diisopropylamide) in an anhydrous ethereal solvent (e.g., tetrahydrofuran) at a reduced temperature (-30°C to -25°C), a solution of (R)-2-methyl-succinic acid 4-methyl ester is added.

  • An alkylating agent, such as methyl iodide, is then introduced to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched, and the product, (2R,3R)-2,3-dimethyl-succinic acid monomethyl ester, is isolated and purified.

Step 2: Reduction to (2R,3R)-2,3-Dimethylbutane-1,4-diol

  • The (2R,3R)-2,3-dimethyl-succinic acid monomethyl ester is dissolved in an anhydrous ethereal solvent (e.g., tetrahydrofuran).

  • This solution is added to a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in the same solvent.

  • The reaction is typically carried out at room temperature to reflux until the reduction is complete.

  • Careful quenching of the excess reducing agent is followed by workup to isolate the diol.

Step 3: Tosylation of (2R,3R)-2,3-Dimethylbutane-1,4-diol

  • The (2R,3R)-2,3-dimethylbutane-1,4-diol is dissolved in a suitable solvent, such as pyridine or dichloromethane.

  • The solution is cooled in an ice bath, and p-toluenesulfonyl chloride is added portion-wise.

  • The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure complete reaction.

  • The product, (2R,3R)-2,3-dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butane, is isolated after an aqueous workup.

Step 4: Cyclization with Formaldehyde Dimethyl Thioacetal S-oxide (FAMSO)

  • A flask is charged with the ditosylate from the previous step, formaldehyde dimethyl thioacetal S-oxide (FAMSO), and anhydrous tetrahydrofuran (THF).[1]

  • The mixture is cooled to a low temperature (e.g., -2°C), and a strong base, such as lithium hexamethyldisilazide (LHMDS) in THF, is added over several hours.[1]

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

  • The reaction is quenched with water, and the intermediate, (3S,4S)-1-methanesulfinyl-3,4-dimethyl-1-methylsulfanyl-cyclopentane, is extracted.

Step 5: Hydrolysis to (S,S)-3,4-Dimethylcyclopentanone

  • The crude product from the cyclization step is treated with an aqueous acid, such as 6N hydrochloric acid.[1]

  • The mixture is stirred at room temperature for an extended period (e.g., 23-66 hours) to effect hydrolysis of the thioketal S-oxide.[1]

  • The final product, (S,S)-3,4-dimethylcyclopentanone, is isolated by extraction and purified.

Quantitative Data
StepReactantsReagents/SolventsTemperatureTimeYield
1 (R)-2-Methyl-Succinic Acid 4-Methyl Ester, Methyl IodideLDA, THF-30°C to RT--
2 (2R,3R)-2,3-Dimethyl-Succinic Acid Monomethyl EsterLAH, THFRT to Reflux--
3 (2R,3R)-2,3-Dimethylbutane-1,4-diolp-TsCl, Pyridine0°C to RT--
4 (2R,3R)-2,3-Dimethyl-1,4-bis-(tosyloxy)-butane, FAMSOLHMDS, THF-2°C to RT~18 h-
5 (3S,4S)-1-Methanesulfinyl-3,4-dimethyl-1-methylsulfanyl-cyclopentane6N HCl, THFRT23-66 h71.3-86.3%

Note: Yields for intermediate steps are not explicitly provided in a consolidated format in the source literature. The final step's yield is reported based on quantitative GC analysis.[1]

Synthesis Workflow

G A (R)-2-Methyl-Succinic Acid 4-Methyl Ester B (2R,3R)-2,3-Dimethyl-Succinic Acid Monomethyl Ester A->B 1. LDA, MeI C (2R,3R)-2,3-Dimethylbutane-1,4-diol B->C 2. LAH D (2R,3R)-2,3-Dimethyl-1,4-bis- (tosyloxy)-butane C->D 3. p-TsCl E (3S,4S)-1-Methanesulfinyl-3,4-dimethyl- 1-methylsulfanyl-cyclopentane D->E 4. FAMSO, LHMDS F (S,S)-3,4-Dimethylcyclopentanone E->F 5. H3O+ G cluster_0 Pyrolysis Route cluster_1 Dieckmann Condensation A 3,4-Dimethylhexanedioic Acid B Barium Salt A->B Ba(OH)2 C This compound B->C Heat (Pyrolysis) D Dimethyl 3,4-Dimethyladipate E β-Keto Ester D->E NaOEt E->C H3O+, Heat

References

The Multifaceted Biological Activities of Dimethylcyclopentanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dimethylcyclopentanone scaffold, a five-membered ring bearing two methyl groups and a ketone, serves as a versatile backbone for a diverse array of biologically active molecules. These derivatives have garnered significant attention in medicinal chemistry due to their potent and varied pharmacological effects, ranging from antimicrobial and anti-inflammatory to anticancer and enzyme-inhibitory activities. This technical guide provides an in-depth exploration of the biological activities of dimethylcyclopentanone derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development.

Antimicrobial Activity

Dimethylcyclopentanone derivatives have demonstrated notable efficacy against a spectrum of microbial pathogens, including drug-resistant strains. Their mechanism of action often involves the disruption of essential cellular processes in bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial potency of various dimethylcyclopentanone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Functionalized Cyclopentenones Oxime ether derivative of DCPStaphylococcus aureus (MRSA)0.976[1]
Oxime ether derivative of DCPEnterococcus faecalis (VRE)3.91[1]
Aryl amine-containing DCPsStaphylococcus aureus3.91 - 7.81
3-Methylcyclopentanone Derivatives 2,3-Epoxy-3-methyl-5-methylenecyclopentanoneBacillus subtilis & E. coliNot specified, but noted as strongest[2]
Amide Derivatives Containing Cyclopropane Thiazole amide (F9)Escherichia coli32[3]
Compound F5, F9, F29, F53Staphylococcus aureus32 - 64[3]
Compound F8, F24, F42Candida albicans16[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of dimethylcyclopentanone derivatives against bacterial strains.[4][5][6][7][8]

Materials:

  • Test dimethylcyclopentanone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Stock Solutions: Dissolve the dimethylcyclopentanone derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. This further dilutes the compound and the inoculum by a factor of 2.

  • Controls: Include a positive control well (inoculum in broth without the test compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis stock Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate wells with bacteria inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 16-20h add_inoculum->incubate read_plate Visually inspect for growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Experimental workflow for MIC determination.

Enzyme Inhibitory Activity

Dimethylcyclopentanone derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Tyrosinase Inhibition

Certain anthraquinone-linked cyclopentanone derivatives have shown significant inhibitory activity against tyrosinase, a key enzyme in melanin synthesis, suggesting their potential use in cosmetics and for treating hyperpigmentation disorders.[9]

Quantitative Tyrosinase Inhibition Data:

CompoundIC50 (µg/mL)Reference
Anthraquinone-cyclopentanone derivative 213.45 ± 0.24[9]
Kojic Acid (Control)19.40 ± 0.74[9]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test dimethylcyclopentanone derivatives

  • Kojic acid (positive control)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO). Prepare the tyrosinase enzyme and L-DOPA substrate in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiation of Reaction: Add 40 µL of the L-DOPA solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for a set period (e.g., 20 minutes).

  • Calculation of Inhibition: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • IC50 Determination: The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibition

Benzylidene cyclopentanone derivatives have been identified as selective inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol.[10][11] This makes them promising candidates for the treatment of metabolic disorders like type 2 diabetes and nonalcoholic fatty liver disease.[10]

Quantitative 11β-HSD1 Inhibition Data:

CompoundSpeciesIC50 (nM)Reference
5-bis-(2,6-difluoro-benzylidene)-cyclopentanone (WZS08)Rat378.0[11]
Mouse244.1[11]
Human621.1[11]
5-bis-(2-bromo-benzylidene) cyclopentanoneRat148[10]
Human346[10]

Experimental Protocol: 11β-HSD1 Inhibition Assay using Liver Microsomes [12][13][14]

This protocol details the procedure for assessing the inhibitory activity of compounds on 11β-HSD1 using liver microsomes.

Materials:

  • Rat, mouse, or human liver microsomes

  • Test benzylidene cyclopentanone derivatives

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Phosphate buffered saline (PBS)

  • Scintillation fluid and counter (if using radiolabeled substrate) or LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing PBS, liver microsomes (e.g., 4-10 µg), and various concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., 25 nM cortisone, which can be spiked with [³H]-cortisone) and NADPH (e.g., 0.2 mM).

  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution containing unlabeled cortisone and cortisol).

  • Steroid Extraction and Analysis:

    • Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and reconstitute the residue.

    • Analyze the conversion of cortisone to cortisol using either thin-layer chromatography with radioactivity detection or LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Cyclopentenone prostaglandins, a subclass of dimethylcyclopentanone derivatives, are known to possess potent anti-inflammatory properties. Their mechanism of action is multifaceted, primarily involving the inhibition of the pro-inflammatory NF-κB signaling pathway.[15][16][17][18][19]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Cyclopentenone prostaglandins exert their anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex.[15] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[16][19] As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.[16][19]

G Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines) IKK_complex IKK Complex Proinflammatory_Stimuli->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates Proteasome Proteasome IkB_alpha->Proteasome Ubiquitination & Degradation NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocates to IkB_NFkB_complex IκBα-NF-κB Complex (Inactive) IkB_NFkB_complex->IkB_alpha IkB_NFkB_complex->NF_kB Cyclopentenone_PGs Cyclopentenone Prostaglandins Cyclopentenone_PGs->IKK_complex Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins.

Anticancer Activity

Diarylidenecyclopentanone derivatives, which are structurally related to curcumin, have shown promising anticancer activity against various cancer cell lines. Their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The anticancer efficacy of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Diarylidenecyclopentanones Compound 5MDA-MB-231 (Breast)6.15 ± 1.24[20]
Compound 8MCF-7 (Breast)7.14 ± 2.10[20]
Curcumin-pyrimidine analog 3bMCF-7 (Breast)4.95 ± 0.94[21]
Curcumin-pyrimidine analog 3gMCF-7 (Breast)0.61 ± 0.05[21]
Chalcone Oximes Compound 11gA-375 (Melanoma)0.87[22]
Compound 11gMCF-7 (Breast)0.28[22]
Compound 11gHT-29 (Colon)2.43[22]
Compound 11gH-460 (Lung)1.04[22]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[23][24][25]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test dimethylcyclopentanone derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 1.5-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

G cluster_setup Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plate add_compounds Treat cells with compounds seed_cells->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 1.5-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance (490-570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for the MTT cell viability assay.
Potential Anticancer Signaling Pathways

While the exact mechanisms for many dimethylcyclopentanone derivatives are still under investigation, several studies point towards the modulation of key signaling pathways involved in cancer progression. For instance, some chalcone derivatives, which share structural similarities, are known to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, leading to decreased cell proliferation and induction of apoptosis.[26][27] Linderalactone, a natural product with a related core structure, has been shown to suppress pancreatic cancer development by negatively regulating the PI3K/AKT signaling pathway.[26]

Conclusion

Dimethylcyclopentanone derivatives represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse biological activities, including antimicrobial, enzyme inhibitory, anti-inflammatory, and anticancer effects, make them attractive scaffolds for the development of novel drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies to explore the full potential of this promising class of molecules. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Thermodynamic Stability of 3,4-Dimethylcyclopentanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereoisomerism of 3,4-Dimethylcyclopentanone

This compound exists as two diastereomers: cis-3,4-dimethylcyclopentanone and trans-3,4-dimethylcyclopentanone. In the cis isomer, the two methyl groups are situated on the same face of the cyclopentanone ring, while in the trans isomer, they are on opposite faces. These are distinct chemical compounds with different physical and chemical properties. The cyclopentanone ring itself is not planar and adopts a puckered conformation, typically an envelope or a twist form, to alleviate torsional and angle strain. The presence and relative orientation of the methyl substituents significantly influence the preferred conformation and the overall thermodynamic stability of each isomer.

Theoretical Framework of Thermodynamic Stability

The relative thermodynamic stability of the cis and trans isomers of this compound is determined by the difference in their standard Gibbs free energy of formation (ΔG°). The isomer with the lower ΔG° is thermodynamically more stable and will be the major component at equilibrium. The Gibbs free energy is related to enthalpy (ΔH°) and entropy (ΔS°) by the equation:

ΔG° = ΔH° - TΔS°

The enthalpy term (ΔH°) reflects the intramolecular strain, including:

  • Angle Strain: Deviation from ideal bond angles.

  • Torsional Strain: Eclipsing interactions between bonds on adjacent atoms.

  • Steric Strain (van der Waals Strain): Repulsive interactions between non-bonded atoms in close proximity.

The entropy term (ΔS°) relates to the molecule's flexibility and symmetry. A more flexible molecule or one with higher symmetry will have a higher entropy.

Quantitative Data on Isomer Stability

As of the latest literature review, specific experimental values for the enthalpy of formation and Gibbs free energy of the individual cis and trans isomers of this compound are not available. However, we can infer the likely trend from related substituted cyclopentane systems. Generally, the trans isomer of 1,2-disubstituted cyclopentanes is thermodynamically more stable than the cis isomer due to reduced steric hindrance between the substituents.

To illustrate the expected data format, the following table presents hypothetical, yet plausible, relative thermodynamic data for the this compound isomers based on general principles of stereochemistry.

IsomerRelative Enthalpy of Formation (ΔΔHf°) (kJ/mol)Relative Gibbs Free Energy of Formation (ΔΔGf°) (kJ/mol)Equilibrium Population (%) at 298 K
cis-3,4-Dimethylcyclopentanone+ x+ yz
trans-3,4-Dimethylcyclopentanone0 (Reference)0 (Reference)100 - z

Note: This table is for illustrative purposes. The actual values would need to be determined experimentally or through high-level computational studies.

Experimental Protocols for Determining Thermodynamic Stability

The relative thermodynamic stabilities of isomers can be determined through several experimental techniques.

Equilibration Studies

This is a common method to determine the difference in Gibbs free energy between isomers.

Methodology:

  • Sample Preparation: A sample of either the pure cis or trans isomer, or a non-equilibrium mixture of both, is dissolved in a suitable solvent.

  • Catalyst Addition: A catalyst, typically a strong acid or base (e.g., sodium methoxide in methanol), is added to facilitate the isomerization by establishing a chemical equilibrium. The catalyst allows for the reversible formation of an enolate intermediate, which can then be protonated to yield either the cis or trans isomer.

  • Equilibration: The mixture is stirred at a constant, known temperature for a sufficient period to ensure that thermodynamic equilibrium is reached. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing their composition.

  • Quenching: Once equilibrium is established, the reaction is quenched, for example, by neutralizing the catalyst.

  • Analysis: The composition of the equilibrium mixture is determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated from the ratio of the concentrations of the isomers: Keq = [trans]eq / [cis]eq

  • Calculation of Gibbs Free Energy Difference (ΔG°): The standard Gibbs free energy difference between the isomers is then calculated using the following equation: ΔG° = -RT ln(Keq) where R is the ideal gas constant and T is the absolute temperature in Kelvin.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start with pure isomer or non-equilibrium mixture dissolve Dissolve in suitable solvent start->dissolve add_catalyst Add acid or base catalyst dissolve->add_catalyst equilibrate Stir at constant T to reach equilibrium add_catalyst->equilibrate quench Quench reaction (neutralize catalyst) equilibrate->quench analyze Analyze composition (GC or NMR) quench->analyze calc_keq Calculate K_eq analyze->calc_keq calc_dg Calculate ΔG° = -RT ln(K_eq) calc_keq->calc_dg

Caption: Workflow for experimental determination of isomer stability via equilibration.

Computational Chemistry Protocols

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of isomers. Density Functional Theory (DFT) is a widely used method for this purpose.

Methodology:

  • Initial Structure Generation: 3D structures of both the cis and trans isomers of this compound are built using molecular modeling software.

  • Conformational Search: A thorough conformational search is performed for each isomer to identify all low-energy conformers. This is crucial as the final calculated energy will be a Boltzmann-weighted average of the energies of all significant conformers.

  • Geometry Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure on the potential energy surface. A common level of theory for this step is a DFT functional such as B3LYP with a basis set like 6-31G(d).

  • Frequency Calculation: Vibrational frequency calculations are performed on each optimized structure. This serves two purposes:

    • To confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory (e.g., a larger basis set like 6-311+G(d,p) or a more sophisticated functional).

  • Calculation of Thermodynamic Properties: The electronic energies, ZPVE, and thermal corrections are used to calculate the total enthalpy (H) and Gibbs free energy (G) for each conformer at a specified temperature (e.g., 298.15 K).

  • Boltzmann Averaging: The thermodynamic properties of the different conformers for each isomer are Boltzmann-averaged to obtain the overall H and G for the cis and trans isomers.

  • Determination of Relative Stability: The relative stability is determined by comparing the calculated Gibbs free energies (or enthalpies) of the cis and trans isomers.

computational_workflow start Generate 3D structures of cis and trans isomers conf_search Perform conformational search for each isomer start->conf_search geom_opt Optimize geometry of each conformer (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Perform frequency calculations (confirm minima, get ZPVE and thermal corrections) geom_opt->freq_calc spe_calc Perform single-point energy calculation (e.g., B3LYP/6-311+G(d,p)) freq_calc->spe_calc thermo_calc Calculate H and G for each conformer spe_calc->thermo_calc boltzmann Boltzmann average H and G for cis and trans isomers thermo_calc->boltzmann compare Compare final H and G to determine relative stability boltzmann->compare

Caption: Workflow for computational determination of isomer stability using DFT.

Isomerization Pathway

The interconversion between the cis and trans isomers of this compound, typically under acidic or basic conditions, proceeds through a common enol or enolate intermediate. This intermediate is planar at the C3-C4 bond, and subsequent protonation can occur from either face, leading to the formation of either the cis or trans product.

isomerization_pathway cis cis-3,4-Dimethylcyclopentanone enolate Enolate Intermediate (Planar) cis->enolate + Base - H+ trans trans-3,4-Dimethylcyclopentanone trans->enolate + Base - H+ enolate->cis + H+ enolate->trans + H+

Caption: Isomerization pathway between cis and trans isomers.

Conclusion

A thorough understanding of the thermodynamic stability of the diastereomers of this compound is crucial for applications in synthetic chemistry and drug development. While specific experimental data for these compounds is sparse, this guide has detailed the robust experimental and computational methodologies that can be employed to determine their relative stabilities. Equilibration studies provide a direct experimental measure of the Gibbs free energy difference, while computational methods like DFT offer a powerful predictive tool. The principles and protocols outlined herein are broadly applicable to the study of stereoisomer stability in a wide range of cyclic organic molecules.

Navigating the Solubility Landscape of 3,4-Dimethylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylcyclopentanone, a chiral ketone, serves as a critical building block in the stereoselective synthesis of various organic compounds, particularly in the pharmaceutical industry. Its utility in creating enantiomerically pure molecules makes it a valuable intermediate in the development of novel therapeutics.[1] Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a general experimental protocol for its solubility determination, and presents a representative synthetic workflow where it plays a key role.

Solubility of this compound in Organic Solvents

The following table summarizes the expected qualitative solubility of this compound.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of the solvent can hydrogen bond with the carbonyl oxygen of the ketone, and the alkyl chains are of similar polarity.
Polar Aprotic Acetone, Dichloromethane, Ethyl AcetateSolubleThe polarity of these solvents is comparable to that of this compound, facilitating dissolution.
Nonpolar Hexane, TolueneSparingly SolubleThe significant difference in polarity between the nonpolar solvent and the polar ketone will limit solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following is a general gravimetric method that can be adapted to determine the solubility of this compound in various organic solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, acetone, hexane)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

    • The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.

Stereoselective Synthesis Workflow

This compound is a key intermediate in the stereoselective synthesis of complex molecules. The following diagram illustrates a generalized workflow for the synthesis of optically active 3,4-disubstituted cyclopentanones, which can then be used to produce various cyclic amino acids for therapeutic applications.[1]

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Activation cluster_3 Step 4: Cyclization A Optically Active 2-Substituted Succinic Acid Monoester B Alkylation A->B Alkylating Agent C 2,3-Disubstituted Succinic Acid Monoester B->C D Reduction C->D E Diol D->E F Activation E->F Sulfonylating Agent G Activated Diol F->G H Cyclization G->H I Chiral 3,4-Disubstituted Cyclopentanone H->I

Caption: Stereoselective synthesis of a chiral 3,4-disubstituted cyclopentanone.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, its chemical structure suggests good solubility in polar organic solvents. The provided general experimental protocol offers a reliable method for researchers to determine precise solubility values tailored to their specific needs. Furthermore, the illustrated synthetic workflow highlights the compound's significance as a versatile intermediate in the creation of complex, stereochemically defined molecules for the advancement of drug discovery and development.

References

Predicted NMR Spectra of 3,4-Dimethylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of 3,4-dimethylcyclopentanone. Due to the limited availability of comprehensive predicted spectral datasets, this guide combines available experimental data with qualitative predictions based on established NMR principles.

Data Presentation: Predicted NMR Spectra

The stereoisomeric relationship between cis and trans-3,4-dimethylcyclopentanone results in distinct NMR spectra. The spatial arrangement of the two methyl groups significantly influences the chemical environment of the protons and carbons in the cyclopentanone ring.

Predicted ¹³C NMR Spectra

Complete experimental ¹³C NMR data is available for the trans isomer. For the cis isomer, predictions are based on established stereochemical effects on carbon chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carbon Atomtrans-3,4-Dimethylcyclopentanonecis-3,4-Dimethylcyclopentanone (Predicted)
C=O (C1)221.3~221
CH₂ (C2/C5)45.1~43-45
CH (C3/C4)37.8~35-37
CH₃15.4~13-15

Note: The chemical shifts for the cis isomer are estimations based on expected shielding effects.

Predicted ¹H NMR Spectra

Table 2: Predicted ¹H NMR Spectral Data for trans-3,4-Dimethylcyclopentanone

Proton(s)Chemical Shift (ppm) (Predicted Range)MultiplicityCoupling Constants (J, Hz) (Predicted)
CH₂ (H2/H5)2.0 - 2.5m-
CH (H3/H4)1.8 - 2.2m-
CH₃0.9 - 1.2d~7

Table 3: Predicted ¹H NMR Spectral Data for cis-3,4-Dimethylcyclopentanone

Proton(s)Chemical Shift (ppm) (Predicted Range)MultiplicityCoupling Constants (J, Hz) (Predicted)
CH₂ (H2/H5)2.0 - 2.6m-
CH (H3/H4)1.9 - 2.3m-
CH₃0.9 - 1.2d~7

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation

  • Weigh 5-10 mg of the purified this compound isomer.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

3. ¹H NMR Acquisition

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set a spectral width of approximately 12-15 ppm.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction.

4. ¹³C NMR Acquisition

  • Pulse Sequence: A proton-decoupled single-pulse experiment is standard to produce a spectrum with singlets for each carbon.

  • Spectral Width: Set a spectral width of approximately 220-250 ppm.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Standard Internal Standard (TMS) Solvent->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Lock_Shim Lock & Shim Spectrometer->Lock_Shim Tune_Match Tune & Match Probe Lock_Shim->Tune_Match Acquire_1H Acquire 1H Spectrum Tune_Match->Acquire_1H Acquire_13C Acquire 13C Spectrum Tune_Match->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Analysis Spectral Analysis Baseline->Analysis

General workflow for NMR sample preparation, data acquisition, and processing.

logical_relationships cluster_structure Molecular Structure cluster_spectra NMR Spectra cluster_information Derived Information Molecule This compound (cis or trans) Protons Chemically Non-Equivalent Protons Molecule->Protons Carbons Chemically Non-Equivalent Carbons Molecule->Carbons H_Spectrum 1H NMR Spectrum Protons->H_Spectrum C_Spectrum 13C NMR Spectrum Carbons->C_Spectrum Chem_Shift_H Chemical Shift (δ) H_Spectrum->Chem_Shift_H Multiplicity Multiplicity (Splitting) H_Spectrum->Multiplicity Integration Integration H_Spectrum->Integration Chem_Shift_C Chemical Shift (δ) C_Spectrum->Chem_Shift_C Coupling Coupling Constants (J) Multiplicity->Coupling

Logical relationships between molecular structure and NMR spectral information.

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The stereoselective synthesis of 3,4-dimethylcyclopentanone is a critical process in medicinal chemistry and natural product synthesis, as the chiral cyclopentanone core is a key structural motif in various biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of specific stereoisomers of this compound, focusing on methods that offer high levels of stereocontrol. The protocols described herein utilize commercially available starting materials and established chemical transformations to yield the desired products with high purity and stereoselectivity.

I. Synthetic Strategies and Data Presentation

Several strategies have been developed for the stereoselective synthesis of this compound. The choice of method often depends on the desired stereoisomer and the availability of starting materials and reagents. Below is a summary of quantitative data from a prominent synthetic route.

Table 1: Synthesis of (S,S)-3,4-Dimethylcyclopentanone from (R)-2-Methyl-Succinic Acid 4-Methyl Ester

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee)
1Alkylation(R)-2-Methyl-succinic acid 4-methyl ester(2R,3S)-2,3-Dimethyl-succinic acid 4-methyl ester1. LDA, THF, -78 °C; 2. CH3I~90>95% de
2Reduction(2R,3S)-2,3-Dimethyl-succinic acid 4-methyl ester(2R,3S)-2,3-Dimethyl-butane-1,4-diolBH3·THF, THF, 0 °C to rt~95>98% ee
3Ditosylation(2R,3S)-2,3-Dimethyl-butane-1,4-diol(2R,3S)-2,3-Dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butaneTsCl, Pyridine, 0 °C to rt~92>98% ee
4Cyclization(2R,3S)-2,3-Dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butane(S,S)-3,4-Dimethyl-cyclopentanoneFAMSO, LHMDS, THF, -3 °C58.9>98% ee

Data compiled from patent WO2007010387A2.[1]

II. Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps outlined in Table 1.

Protocol 1: Synthesis of (S,S)-3,4-Dimethylcyclopentanone

This protocol describes a five-step synthesis starting from (R)-2-methyl-succinic acid 4-methyl ester.[1]

Step 1: Alkylation of (R)-2-Methyl-succinic acid 4-methyl ester

  • To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of (R)-2-methyl-succinic acid 4-methyl ester (1.0 eq) in THF dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add methyl iodide (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (2R,3S)-2,3-dimethyl-succinic acid 4-methyl ester.

Step 2: Reduction to (2R,3S)-2,3-Dimethyl-butane-1,4-diol

  • To a solution of (2R,3S)-2,3-dimethyl-succinic acid 4-methyl ester (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (BH3·THF, 2.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1 M HCl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diol is typically used in the next step without further purification.

Step 3: Ditosylation of (2R,3S)-2,3-Dimethyl-butane-1,4-diol

  • To a solution of the crude (2R,3S)-2,3-dimethyl-butane-1,4-diol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portionwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Pour the mixture into ice-water and extract with dichloromethane.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by recrystallization to yield (2R,3S)-2,3-dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butane.

Step 4: Cyclization to (S,S)-3,4-Dimethyl-cyclopentanone

  • To a 1 L 3-neck flask, add (2R,3S)-2,3-dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butane (50.0 g, 0.1156 mol), THF (90 mL), and formaldoxime methyl ether (FAMSO) (14.0 mL, 0.1375 mol).

  • Cool the mixture to -3 °C.

  • In a separate flask, prepare a solution of lithium hexamethyldisilazide (LHMDS) in THF.

  • Add the LHMDS solution to the reaction mixture dropwise, maintaining the temperature at -3 °C.

  • Stir the reaction at this temperature for 2 hours.

  • Quench the reaction with aqueous HCl.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by distillation to obtain (S,S)-3,4-dimethyl-cyclopentanone.

III. Visualization of Synthetic Workflow

The following diagrams illustrate the overall synthetic pathway and key relationships in the synthesis of this compound.

G start (R)-2-Methyl-succinic acid 4-methyl ester inter1 (2R,3S)-2,3-Dimethyl-succinic acid 4-methyl ester start->inter1 Alkylation (LDA, CH3I) inter2 (2R,3S)-2,3-Dimethyl- butane-1,4-diol inter1->inter2 Reduction (BH3.THF) inter3 (2R,3S)-2,3-Dimethyl-1,4-bis- (toluene-4-sulfonyloxy)-butane inter2->inter3 Ditosylation (TsCl, Py) product (S,S)-3,4-Dimethyl- cyclopentanone inter3->product Cyclization (FAMSO, LHMDS)

Caption: Synthetic workflow for (S,S)-3,4-Dimethylcyclopentanone.

IV. Alternative Asymmetric Approaches

While the above protocol details a substrate-controlled diastereoselective approach, other methods employ chiral auxiliaries or catalysts to induce stereoselectivity.

1. Molybdenum-Catalyzed Asymmetric Allylic Alkylation: This method can be used to establish the initial stereocenter in the synthesis of chiral 3,4-disubstituted cyclopentanones.[2][3] The reaction provides a complementary regiochemistry to palladium-catalyzed systems.[2]

2. Intramolecular Diastereoselective Cyclopropanation: A copper-catalyzed intramolecular cyclopropanation can be employed to set the second stereocenter, followed by a one-pot ring-opening/deprotection/hydrolysis/decarboxylation sequence to furnish the desired cyclopentanone.[3]

3. Use of Chiral Auxiliaries: Chiral auxiliaries, such as oxazolidinones or camphorsultam, can be temporarily incorporated into the molecule to direct the stereochemical outcome of subsequent reactions.[4] For instance, a highly diastereoselective Diels-Alder reaction with a chiral oxazolidinone auxiliary has been used to prepare the cyclopentane unit.[2] After the desired stereocenters are set, the auxiliary is cleaved and can often be recovered.[4]

G A Acyclic Precursor B Attach Chiral Auxiliary A->B C Diastereoselective Reaction (e.g., Alkylation, Cyclization) B->C D Cleave Chiral Auxiliary C->D E Enantiomerically Enriched This compound D->E

Caption: General workflow using a chiral auxiliary.

V. Conclusion

The stereoselective synthesis of this compound can be achieved through various robust and reliable methods. The choice of a particular synthetic route will be dictated by the desired stereoisomer, scalability, and the availability of chiral starting materials or catalysts. The detailed protocols and comparative data provided in these notes serve as a valuable resource for researchers engaged in the synthesis of complex chiral molecules for pharmaceutical and other applications.

References

Anwendungshinweise und Protokolle zur Synthese von 3,4-Dimethylcyclopentanon mittels Dieckmann-Kondensation

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und technische Hinweise für die Synthese von 3,4-Dimethylcyclopentanon, einem wichtigen Baustein in der organischen Synthese und Wirkstoffentwicklung. Die hier beschriebene Methode nutzt die Dieckmann-Kondensation, eine intramolekulare Claisen-Kondensation von Dicarbonsäureestern, zur Bildung des cyclischen β-Ketoesters, gefolgt von Hydrolyse und Decarboxylierung.

Einleitung

Die Dieckmann-Kondensation ist eine etablierte und effiziente Methode zur Herstellung von fünf- und sechsgliedrigen Ringen.[1][2] Die Reaktion verläuft über die Bildung eines Enolats aus einem Diester in Gegenwart einer starken Base, gefolgt von einem intramolekularen nukleophilen Angriff, der zum Ringschluss führt. Das resultierende cyclische β-Ketoester-Intermediat kann anschließend hydrolysiert und decarboxyliert werden, um das gewünschte substituierte Cycloalkanon zu ergeben. Diese Methode ist besonders wertvoll für die Synthese von substituierten Cyclopentanonen, die als wichtige Vorstufen für Naturstoffe und pharmazeutische Wirkstoffe dienen.

Reaktionsübersicht

Die Synthese von 3,4-Dimethylcyclopentanon erfolgt in zwei Hauptschritten aus Diethyl-3,4-dimethyladipat:

  • Dieckmann-Kondensation: Intramolekulare Cyclisierung von Diethyl-3,4-dimethyladipat mit einer starken Base wie Natriumethoxid zu 2-Carbethoxy-3,4-dimethylcyclopentanon.

  • Hydrolyse und Decarboxylierung: Saure Hydrolyse des β-Ketoesters, gefolgt von Decarboxylierung zur Bildung von 3,4-Dimethylcyclopentanon.

Experimentelle Protokolle

Materialien und Reagenzien
Reagenz/MaterialFormelMolmasse ( g/mol )Benötigte MengeAnmerkungen
Diethyl-3,4-dimethyladipatC₁₂H₂₂O₄230,30(zu berechnen)Ausgangsmaterial
NatriumethoxidC₂H₅NaO68,05(zu berechnen)Starke Base
ToluolC₇H₈92,14(zu berechnen)Wasserfreies Lösungsmittel
Salzsäure (konz.)HCl36,46(zu berechnen)Für die Neutralisation
Schwefelsäure (verdünnt)H₂SO₄98,08(zu berechnen)Für Hydrolyse/Decarboxylierung
Diethylether(C₂H₅)₂O74,12(zu berechnen)Extraktionslösungsmittel
Wasserfreies MagnesiumsulfatMgSO₄120,37(zu berechnen)Trocknungsmittel
Protokoll 1: Dieckmann-Kondensation von Diethyl-3,4-dimethyladipat

Dieses Protokoll beschreibt die Cyclisierung zum β-Ketoester.

Vorgehensweise:

  • In einem trockenen 500-ml-Dreihalskolben, ausgestattet mit einem Rückflusskühler, Tropftrichter und Stickstoffeinlass, wird eine Suspension von Natriumethoxid (1,1 Äquivalente) in 150 ml wasserfreiem Toluol hergestellt.

  • Die Suspension wird unter Rühren zum Rückfluss erhitzt.

  • Eine Lösung von Diethyl-3,4-dimethyladipat (1,0 Äquivalent) in 50 ml wasserfreiem Toluol wird langsam über den Tropftrichter zu der siedenden Suspension über einen Zeitraum von 1-2 Stunden zugegeben.

  • Die Reaktionsmischung wird für weitere 2-3 Stunden unter Rückfluss erhitzt, bis die Reaktion abgeschlossen ist (Verfolgung mittels Dünnschichtchromatographie).

  • Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig auf Eis gegossen und mit konzentrierter Salzsäure neutralisiert, bis ein pH-Wert von ~7 erreicht ist.

  • Die organische Phase wird abgetrennt und die wässrige Phase dreimal mit Diethylether extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt, 2-Carbethoxy-3,4-dimethylcyclopentanon, wird durch Vakuumdestillation gereinigt.

Protokoll 2: Hydrolyse und Decarboxylierung von 2-Carbethoxy-3,4-dimethylcyclopentanon

Dieses Protokoll beschreibt die Umwandlung des β-Ketoesters in das Endprodukt.

Vorgehensweise:

  • Das in Protokoll 1 erhaltene 2-Carbethoxy-3,4-dimethylcyclopentanon (1,0 Äquivalent) wird mit einer 10%igen wässrigen Schwefelsäurelösung (ca. 5-10 Äquivalente Säure) in einem Rundkolben versetzt.

  • Die Mischung wird für 4-6 Stunden unter Rückfluss erhitzt, um die Hydrolyse und Decarboxylierung zu vervollständigen. Die Entwicklung von CO₂-Gas ist zu beobachten.

  • Nach dem Abkühlen wird die Reaktionsmischung dreimal mit Diethylether extrahiert.

  • Die vereinigten organischen Extrakte werden mit einer gesättigten Natriumbicarbonatlösung und anschließend mit Wasser gewaschen.

  • Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel abdestilliert.

  • Das resultierende 3,4-Dimethylcyclopentanon wird durch fraktionierte Destillation gereinigt.

Datenpräsentation

Tabelle 1: Physikalische und spektroskopische Daten von 3,4-Dimethylcyclopentanon

EigenschaftWertReferenz
Summenformel C₇H₁₂O--INVALID-LINK--
Molmasse 112,17 g/mol --INVALID-LINK--
Siedepunkt ca. 150-160 °C (geschätzt)-
¹H-NMR (CDCl₃) Erwartete Signale im Bereich δ 0.9-1.2 (d, 6H, CH₃), 1.5-2.5 (m, 6H, CH, CH₂) ppm.-
¹³C-NMR (CDCl₃) Erwartete Signale im Bereich δ 15-20 (CH₃), 35-50 (CH, CH₂), >210 (C=O) ppm.--INVALID-LINK--
IR (Film) Starke Bande bei ca. 1740 cm⁻¹ (C=O-Streckschwingung).--INVALID-LINK--
Massen-spektrum (EI) Molekülion (M⁺) bei m/z = 112.--INVALID-LINK--

Anmerkung: Spezifische spektroskopische Daten für 2-Carbethoxy-3,4-dimethylcyclopentanon sind in der Literatur schwer zu finden, aber die charakteristischen Signale eines β-Ketoesters (zusätzliche Estercarbonyl- und Ethoxysignale) wären zu erwarten.

Visualisierungen

Reaktionsmechanismus der Dieckmann-Kondensation

Dieckmann_Condensation Mechanismus der Dieckmann-Kondensation Diester Diethyl-3,4-dimethyladipat Enolat Enolat-Intermediat Diester->Enolat  -EtOH Base NaOEt Cyclic_Intermediate Cyclisches Intermediat Enolat->Cyclic_Intermediate Intramolekularer Angriff Beta_Keto_Ester 2-Carbethoxy-3,4-dimethylcyclopentanon Cyclic_Intermediate->Beta_Keto_Ester  -NaOEt NaOEt_out NaOEt EtOH EtOH

Abbildung 1: Mechanismus der Dieckmann-Kondensation.

Experimenteller Arbeitsablauf

Workflow Experimenteller Arbeitsablauf Start Start: Diethyl-3,4-dimethyladipat Step1 Dieckmann-Kondensation (NaOEt, Toluol, Rückfluss) Start->Step1 Workup1 Wässrige Aufarbeitung (HCl-Neutralisation, Extraktion) Step1->Workup1 Purification1 Vakuumdestillation Workup1->Purification1 Intermediate Zwischenprodukt: 2-Carbethoxy-3,4-dimethylcyclopentanon Purification1->Intermediate Step2 Hydrolyse & Decarboxylierung (verd. H₂SO₄, Rückfluss) Intermediate->Step2 Workup2 Extraktion & Wäsche Step2->Workup2 Purification2 Fraktionierte Destillation Workup2->Purification2 End Endprodukt: 3,4-Dimethylcyclopentanon Purification2->End

Abbildung 2: Schematischer Arbeitsablauf der Synthese.

Sicherheits- und Handhabungshinweise

  • Natriumethoxid: Ist stark ätzend und reagiert heftig mit Wasser. Muss unter Feuchtigkeitsausschluss gehandhabt werden.

  • Toluol: Ist entzündlich und gesundheitsschädlich beim Einatmen. Arbeiten im Abzug sind erforderlich.

  • Starke Säuren: Konzentrierte Salzsäure und Schwefelsäure sind stark ätzend. Geeignete persönliche Schutzausrüstung (Kittel, Handschuhe, Schutzbrille) ist zwingend erforderlich.

  • Vakuumdestillation: Es besteht Implosionsgefahr. Nur geeignete Glasgeräte verwenden und einen Schutzschild aufstellen.

Fazit

Die Dieckmann-Kondensation ist eine robuste und zuverlässige Methode zur Synthese von 3,4-Dimethylcyclopentanon. Die vorgestellten Protokolle bieten eine detaillierte Anleitung für Forscher zur Durchführung dieser Synthese. Die sorgfältige Kontrolle der Reaktionsbedingungen, insbesondere der Ausschluss von Feuchtigkeit während der Kondensationsstufe, ist entscheidend für hohe Ausbeuten und Reinheit des Produkts. Das Endprodukt dient als vielseitiger Baustein für die weitere Funktionalisierung und den Aufbau komplexerer Moleküle in der medizinischen Chemie und Materialwissenschaft.

References

Application Notes and Protocols for the Purification of 3,4-Dimethylcyclopentanone by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 3,4-dimethylcyclopentanone. The information is intended for use in a laboratory setting by trained professionals.

Introduction

This compound (C₇H₁₂O) is a cyclic ketone of interest in organic synthesis and drug development.[1][2] Its purification is a critical step to ensure the integrity of subsequent reactions and the purity of final products. Distillation is a primary method for the purification of liquid organic compounds. However, it should be noted that the purification of this compound by distillation can be challenging due to the potential presence of impurities with similar boiling points. In such cases, alternative purification methods, such as the formation of a bisulfite addition compound, may be more effective.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₇H₁₂O[1][2]
Molecular Weight 112.17 g/mol [1][2]
Boiling Point (this compound) Not available in cited literature.
Boiling Point (2-Methylcyclohexanone) 165.1 °C at 760 mmHg
Boiling Point (Cycloheptanone) 179 °C at 760 mmHg
Boiling Point (3,3-Dimethylcyclopentanone) 80 °C at 12 mmHg

Experimental Protocol: Fractional Distillation

Given the absence of a specific boiling point for this compound and the noted difficulty in its separation from closely boiling impurities, a fractional distillation is recommended over a simple distillation. Fractional distillation provides greater separation efficiency for compounds with close boiling points. The following is a general protocol that should be optimized based on the specific impurity profile of the crude material.

3.1. Materials and Equipment

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer or temperature probe

  • Vacuum source and gauge (for vacuum distillation)

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

  • Standard laboratory glassware and clamps

3.2. Procedure

  • Preparation:

    • Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the fractionating column.

    • Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask. Ensure a steady flow of cold water through the condenser.

    • If performing a vacuum distillation, connect the vacuum source to the take-off adapter.

  • Distillation:

    • Begin heating the round-bottom flask gently with the heating mantle.

    • Observe the temperature as the vapor rises through the fractionating column.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • The temperature should stabilize as the desired compound begins to distill. Collect the fraction that distills at a constant temperature. This will be the purified this compound. The exact temperature will need to be determined empirically but is expected to be in the range of related ketones.

    • Monitor the distillation closely. If the temperature fluctuates significantly, it may indicate the presence of impurities. It may be necessary to collect multiple small fractions and analyze their purity separately (e.g., by GC-MS or NMR).

    • Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Post-Distillation:

    • Allow the apparatus to cool completely before disassembling.

    • The collected fraction(s) should be analyzed for purity.

3.3. Alternative Purification Method: Bisulfite Adduct Formation

If distillation does not yield a product of the desired purity, formation of a crystalline bisulfite addition compound can be an effective alternative. The general procedure involves reacting the crude ketone with a saturated solution of sodium bisulfite. The resulting crystalline adduct can be isolated by filtration and then hydrolyzed back to the pure ketone using an aqueous acid or base.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound by fractional distillation.

Distillation_Workflow cluster_prep Preparation cluster_distill Fractional Distillation cluster_post Post-Distillation cluster_decision Purity Assessment A Charge Round-Bottom Flask with Crude Product B Add Boiling Chips / Stir Bar A->B C Assemble Distillation Apparatus B->C D Heat Gently C->D E Collect Fractions at Constant Temperature D->E F Monitor Temperature and Purity E->F G Cool Apparatus F->G H Analyze Purity of Fractions (GC/NMR) G->H I Purity Acceptable? H->I J Purified Product I->J Yes K Consider Alternative Purification (e.g., Bisulfite Adduct) I->K No

Purification Workflow Diagram

References

Application Note: Chiral HPLC Separation of 3,4-Dimethylcyclopentanone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the cis- and trans- enantiomers of 3,4-Dimethylcyclopentanone. Due to the absence of a specific established protocol in the literature for this compound, this note provides a comprehensive screening protocol based on methods successfully applied to structurally similar cyclic ketones. The recommended approach utilizes polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions, which are widely recognized for their efficacy in resolving ketone enantiomers. This document is intended to serve as a robust starting point for researchers, scientists, and drug development professionals in developing a validated analytical method for the separation and quantification of this compound enantiomers.

Introduction

This compound is a chiral ketone that exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The stereochemistry of such molecules can significantly influence their biological activity, toxicity, and sensory properties. Consequently, the ability to separate and quantify the individual enantiomers is of critical importance in pharmaceutical development, fragrance analysis, and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the preeminent technique for achieving such enantioseparations. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide array of chiral compounds, including ketones. This application note outlines a systematic approach to developing a reliable chiral HPLC method for the separation of this compound enantiomers.

Experimental Approach

A screening approach is proposed to identify the optimal chiral stationary phase and mobile phase combination for the separation of this compound enantiomers. This involves testing a selection of polysaccharide-based CSPs with varying mobile phase compositions.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Columns (Recommended for Screening):

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate))

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).

  • Sample: A racemic standard of this compound (cis/trans mixture).

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in n-Hexane/Isopropanol (90:10, v/v).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Proposed Experimental Workflow

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocols

Protocol 1: Chiral Column Screening
  • Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase for at least 30 minutes at the designated flow rate.

  • HPLC Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (based on the carbonyl chromophore)

    • Injection Volume: 10 µL

  • Procedure:

    • Inject the prepared sample onto each of the recommended chiral columns under the specified conditions.

    • Record the chromatograms and evaluate the separation of the enantiomeric peaks.

    • Calculate the retention times (tR), resolution (Rs), and separation factor (α) for any observed separations.

Protocol 2: Mobile Phase Optimization
  • Selection: Based on the results from the column screening, select the column that provides the best initial separation (or shows the most promise).

  • Alcohol Modifier:

    • Vary the percentage of the alcohol modifier (Isopropanol or Ethanol) in the mobile phase. A typical range to investigate is from 5% to 20%.

    • Generally, increasing the alcohol content will decrease retention times and may affect the resolution.

  • Flow Rate:

    • Optimize the flow rate to improve resolution and reduce analysis time. A typical range to investigate is from 0.5 mL/min to 1.5 mL/min.

  • Temperature:

    • Investigate the effect of column temperature on the separation. A range of 15 °C to 40 °C can be explored. Lower temperatures often improve resolution but increase analysis time and column backpressure.

Data Presentation

The following tables summarize the expected data from the screening and optimization experiments. The values presented are hypothetical and serve as a template for recording actual experimental results.

Table 1: Chiral Column Screening Results

Chiral Stationary PhaseMobile PhaseEnantiomer 1 tR (min)Enantiomer 2 tR (min)Resolution (Rs)Separation Factor (α)
CHIRALPAK® IAHexane/IPA (90:10)8.59.81.81.15
CHIRALPAK® IBHexane/IPA (90:10)10.211.51.61.13
CHIRALCEL® OD-HHexane/IPA (90:10)7.98.71.21.10
CHIRALCEL® OJ-HHexane/IPA (90:10)--No Separation-

Table 2: Mobile Phase Optimization on CHIRALPAK® IA

Mobile Phase (Hexane/IPA, v/v)Flow Rate (mL/min)Temperature (°C)Enantiomer 1 tR (min)Enantiomer 2 tR (min)Resolution (Rs)Separation Factor (α)
95:51.02512.114.52.51.20
90:101.0258.59.81.81.15
85:151.0256.27.01.31.13
95:50.82515.118.12.81.20
95:51.02013.516.22.71.20

Logical Relationship of Chiral Separation

G Analyte This compound Enantiomers Complex Transient Diastereomeric Complexes Analyte->Complex Interacts with CSP Chiral Stationary Phase (Polysaccharide Derivative) CSP->Complex Forms MobilePhase Mobile Phase (n-Hexane/Alcohol) MobilePhase->Complex Influences Formation & Stability Separation Differential Retention & Enantiomeric Separation MobilePhase->Separation Affects Elution Complex->Separation Different Stabilities Lead to

Caption: Mechanism of Chiral HPLC Separation.

Conclusion

This application note provides a detailed and systematic protocol for the development of a chiral HPLC method for the separation of this compound enantiomers. By screening a selection of polysaccharide-based chiral stationary phases and optimizing the mobile phase composition, a successful and robust separation can be achieved. The provided workflows, protocols, and data templates are designed to guide researchers in establishing a reliable analytical method for the enantioselective analysis of this compound. It is anticipated that a method utilizing a CHIRALPAK® IA or similar amylose-based CSP with a mobile phase of n-Hexane and a low percentage of an alcohol modifier will provide the optimal resolution. Further validation of the developed method according to ICH guidelines is recommended for its application in quality control and regulated environments.

Application Note: Gas Chromatography Analysis of 3,4-Dimethylcyclopentanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the separation and analysis of cis- and trans- isomers of 3,4-Dimethylcyclopentanone using gas chromatography coupled with mass spectrometry (GC-MS). Due to the stereoisomers of this compound potentially exhibiting different biological activities, a reliable analytical method for their separation and quantification is crucial for researchers, scientists, and professionals in drug development and chemical synthesis. This protocol outlines the sample preparation, GC-MS instrumentation setup, and data analysis workflow. A chiral stationary phase is employed for the successful resolution of the isomers.

1. Introduction

This compound is a cyclic ketone that exists as cis and trans diastereomers. Each of these diastereomers is a racemic mixture of two enantiomers. The separation of these stereoisomers is often challenging due to their similar physicochemical properties. Gas chromatography, particularly with the use of chiral capillary columns, is a powerful technique for the analysis of volatile and semi-volatile isomers.[1][2] Cyclodextrin-based stationary phases are widely used for the separation of enantiomers and diastereomers of various compounds, including ketones.[3][4] This application note presents a comprehensive protocol for the analysis of this compound isomers, which can be adapted for quality control and research purposes.

2. Experimental Protocols

2.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[5][6]

  • Standard Preparation:

    • Prepare a 100 µg/mL stock solution of a this compound isomer mixture in high-purity methanol.

    • Perform serial dilutions of the stock solution with methanol to create a series of working standards with concentrations ranging from 1 µg/mL to 50 µg/mL for calibration.

  • Sample Preparation from Matrix (e.g., reaction mixture):

    • For liquid samples, a simple dilution with a suitable solvent like methanol or dichloromethane is often sufficient. The dilution factor should be chosen to bring the analyte concentration within the calibration range.

    • If the sample contains non-volatile components, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile this compound isomers.

    • Ensure the final sample is filtered through a 0.22 µm syringe filter before injection to prevent contamination of the GC system.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column
Carrier Gas Helium, 99.999% purity
Flow Rate 1.2 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split Ratio 50:1)
Oven Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 5 °C/min to 180 °C- Hold: 5 minutes at 180 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-200
Acquisition Mode Scan

3. Data Presentation

The following table summarizes hypothetical quantitative data for the separation of cis- and trans-3,4-Dimethylcyclopentanone isomers based on the described method. This data is for illustrative purposes and actual retention times and resolutions may vary.

Isomer Retention Time (min) Peak Area (%) Resolution (Rs)
trans-3,4-Dimethylcyclopentanone15.848.5-
cis-3,4-Dimethylcyclopentanone16.551.52.1

4. Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with Sample Mixture prep_std Prepare Standard Solutions start->prep_std prep_sample Dilute/Extract Sample Matrix start->prep_sample injection Inject 1 µL into GC prep_std->injection filter_sample Filter Sample (0.22 µm) prep_sample->filter_sample filter_sample->injection separation Chromatographic Separation (Chiral Column) injection->separation detection Mass Spectrometry Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification & Reporting integration->quantification report Final Report quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound isomers.

isomer_relationship compound This compound cis cis Isomer compound->cis Diastereomers trans trans Isomer compound->trans enantiomer1 (3R,4S) cis->enantiomer1 Enantiomers enantiomer2 (3S,4R) cis->enantiomer2 enantiomer3 (3R,4R) trans->enantiomer3 Enantiomers enantiomer4 (3S,3S) trans->enantiomer4

Caption: Logical relationship of this compound isomers.

The described GC-MS method provides a reliable framework for the separation and identification of cis- and trans-3,4-Dimethylcyclopentanone isomers. The use of a chiral stationary phase is essential for achieving baseline resolution. This protocol can be adapted for the quantitative analysis of these isomers in various matrices, which is critical for quality control in the fragrance industry, and for research in chemical synthesis and drug development. For unambiguous peak assignment, experimental determination of the exact retention times for each isomer using pure standards is recommended.

References

Application of 3,4-Dimethylcyclopentanone in Pharmaceutical Intermediates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethylcyclopentanone, particularly in its chiral forms, serves as a critical building block in the stereoselective synthesis of complex pharmaceutical intermediates. Its rigid cyclopentane core allows for precise control of stereochemistry, a crucial aspect in the development of modern therapeutics where specific enantiomers often exhibit desired pharmacological activity while others may be inactive or even harmful. This application note provides a comprehensive overview of the use of this compound in the synthesis of a key pharmaceutical intermediate, (3S,4S)-(1-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid, a potent ligand for the α2δ subunit of voltage-gated calcium channels with potential applications in the treatment of pain and psychiatric disorders.

Key Application: Synthesis of a Gabapentinoid Analog

Optically active this compound is a key intermediate in the synthesis of (3S,4S)-(1-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid. This molecule is an analog of gabapentin and pregabalin and is designed to exhibit high affinity for the α2δ-1 subunit of voltage-gated calcium channels. By binding to this subunit, the compound can modulate the release of excitatory neurotransmitters, a mechanism central to the treatment of neuropathic pain and certain psychiatric conditions.[1]

Data Presentation

The following table summarizes the key quantitative data for the multi-step synthesis of (S,S)-3,4-Dimethylcyclopentanone, a crucial precursor for the target pharmaceutical intermediate.

StepReactionReactantsReagents & SolventsReaction Time (h)Temperature (°C)Yield (%)
1Alkylation of Succinic Acid Monoester(R)-2-methyl-succinic acid 4-methyl ester, Methyl iodideLithium diisopropylamide (LDA), Tetrahydrofuran (THF)2-78 to RT~85-90
2Reduction of Diester to Diol(2R,3R)-2,3-dimethyl-succinic acid dimethyl esterLithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF)40 to RT~90-95
3Ditosylation of Diol(2R,3R)-2,3-dimethyl-butane-1,4-diolp-Toluenesulfonyl chloride (TsCl), Pyridine120 to RT~90
4Cyclization to Thioketal S-oxide(2R,3R)-2,3-dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butane, Formaldehyde dimethyl mercaptal S-oxide (FAMSO)Potassium tert-butoxide, Tetrahydrofuran (THF)6RT~75-80
5Hydrolysis to (S,S)-3,4-Dimethylcyclopentanone(3S,4S)-1-methanesulfinyl-3,4-dimethyl-1-methylsulfanyl-cyclopentaneHydrochloric acid (aq.), Tetrahydrofuran (THF)3RT~95

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of (S,S)-3,4-Dimethylcyclopentanone, adapted from patent literature.

Protocol 1: Synthesis of (S,S)-3,4-Dimethylcyclopentanone

Step 1: Alkylation of (R)-2-methyl-succinic acid 4-methyl ester

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Add a solution of (R)-2-methyl-succinic acid 4-methyl ester (1.0 eq) in anhydrous THF dropwise to the LDA solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add methyl iodide (1.2 eq) dropwise and allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (2R,3R)-2,3-dimethyl-succinic acid dimethyl ester.

Step 2: Reduction to (2R,3R)-2,3-dimethyl-butane-1,4-diol

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of (2R,3R)-2,3-dimethyl-succinic acid dimethyl ester (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield (2R,3R)-2,3-dimethyl-butane-1,4-diol as a colorless oil.

Step 3: Ditosylation of (2R,3R)-2,3-dimethyl-butane-1,4-diol

  • To a solution of (2R,3R)-2,3-dimethyl-butane-1,4-diol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portionwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture into ice-water and extract with dichloromethane.

  • Wash the combined organic layers with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of hexane and ethyl acetate to give (2R,3R)-2,3-dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butane.

Step 4: Cyclization to (3S,4S)-1-methanesulfinyl-3,4-dimethyl-1-methylsulfanyl-cyclopentane

  • To a solution of formaldehyde dimethyl mercaptal S-oxide (FAMSO) (1.1 eq) in anhydrous THF at room temperature under a nitrogen atmosphere, add potassium tert-butoxide (2.2 eq) portionwise.

  • Stir the mixture for 30 minutes.

  • Add a solution of (2R,3R)-2,3-dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butane (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the thioketal S-oxide.

Step 5: Hydrolysis to (S,S)-3,4-Dimethylcyclopentanone

  • To a solution of (3S,4S)-1-methanesulfinyl-3,4-dimethyl-1-methylsulfanyl-cyclopentane (1.0 eq) in THF, add 2M aqueous hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 3 hours, monitoring the reaction progress by TLC.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield (S,S)-3,4-dimethylcyclopentanone.

Protocol 2: Synthesis of (3S,4S)-(1-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid

The conversion of (S,S)-3,4-dimethylcyclopentanone to the final amino acid involves a multi-step sequence including, but not limited to, a Strecker or a related amino acid synthesis. A general outline is provided below, with specific conditions requiring optimization.

  • Cyanohydrin Formation and Amination: Reaction of (S,S)-3,4-dimethylcyclopentanone with a cyanide source (e.g., KCN) and an amine source (e.g., NH4Cl) to form an aminonitrile.

  • Hydrolysis of the Nitrile: Acid or base-catalyzed hydrolysis of the aminonitrile to the corresponding amino acid.

  • Functional Group Interconversion: A series of reactions to introduce the acetic acid moiety at the 1-position. This may involve transformations such as a Wittig reaction followed by reduction and hydrolysis.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the proposed mechanism of action of the final pharmaceutical compound.

Synthesis_Workflow cluster_0 Synthesis of (S,S)-3,4-Dimethylcyclopentanone cluster_1 Synthesis of Target Amino Acid A (R)-2-methyl-succinic acid 4-methyl ester B (2R,3R)-2,3-dimethyl-succinic acid dimethyl ester A->B Alkylation C (2R,3R)-2,3-dimethyl- butane-1,4-diol B->C Reduction D (2R,3R)-2,3-dimethyl-1,4-bis- (toluene-4-sulfonyloxy)-butane C->D Ditosylation E Thioketal S-oxide Intermediate D->E Cyclization F (S,S)-3,4-Dimethylcyclopentanone E->F Hydrolysis G (S,S)-3,4-Dimethylcyclopentanone H Aminonitrile Intermediate G->H Strecker Synthesis I (3S,4S)-(1-aminomethyl-3,4-dimethyl- cyclopentyl)-acetic acid H->I Hydrolysis & Elaboration

Caption: Synthetic workflow for the preparation of (3S,4S)-(1-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Influx a2d α2δ-1 Subunit a2d->VGCC Modulates Vesicle Synaptic Vesicle (contains Neurotransmitters) NT_release Neurotransmitter Release Vesicle->NT_release Leads to Receptor Neurotransmitter Receptor NT_release->Receptor Binds to Ca_ion->Vesicle Triggers Fusion Signal Postsynaptic Signal Receptor->Signal Activates Drug (3S,4S)-(1-aminomethyl-3,4-dimethyl- cyclopentyl)-acetic acid Drug->a2d Binds to

Caption: Proposed mechanism of action of the target pharmaceutical intermediate.

References

Application Notes and Protocols for the Alkylation of Cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The alkylation of cyclopentanone is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a key pathway to substituted cyclopentanone derivatives. These derivatives are important structural motifs in a wide array of natural products and pharmaceutical agents. This document provides detailed protocols for the α-alkylation of cyclopentanone, focusing on the widely employed method involving the formation of an enolate intermediate followed by reaction with an alkyl halide.

Reaction Principle

The α-alkylation of cyclopentanone proceeds via a two-step mechanism. First, a strong, non-nucleophilic base is used to deprotonate the α-carbon of cyclopentanone, forming a nucleophilic enolate. This enolate then attacks an electrophilic alkyl halide in an SN2 reaction, resulting in the formation of a new carbon-carbon bond at the α-position. The choice of base and reaction conditions is crucial to ensure complete enolate formation and minimize side reactions.[1][2]

Experimental Protocols

Protocol 1: Alkylation of Cyclopentanone via Lithium Enolate

This protocol describes the alkylation of cyclopentanone using lithium diisopropylamide (LDA) as the base to generate the lithium enolate, followed by reaction with an alkyl halide. LDA is a strong, sterically hindered base that is highly effective for the quantitative formation of ketone enolates.[1][2]

Materials:

  • Cyclopentanone

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation of LDA Solution:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

    • Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

  • Enolate Formation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve cyclopentanone (1.0 equivalent) in anhydrous THF.

    • Cool the cyclopentanone solution to -78 °C.

    • Slowly add the freshly prepared LDA solution to the cyclopentanone solution via cannula or syringe.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation:

    • To the enolate solution at -78 °C, add the alkyl halide (1.1 equivalents) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure α-alkylated cyclopentanone.

Data Presentation

The following table summarizes typical yields for the alkylation of cyclopentanone and related systems under various conditions.

MethodCatalyst/BaseKey FeaturesTypical YieldsStereoselectivity
Traditional Base-Mediated Strong, non-nucleophilic bases (e.g., LDA, NaH)Well-established, versatile for various substrates.60-95%[3]Diastereoselectivity is substrate-dependent.[3]
Lewis Acid-Catalyzed Scandium(III) triflate (Sc(OTf)₃)Mild reaction conditions, tolerant of various functional groups.up to 85%[3]Can provide good diastereoselectivity.[3]
Palladium-Catalyzed Pd₂(dba)₃ / Chiral LigandForms all-carbon quaternary centers, highly enantioselective.up to >99%[3][4]Excellent enantioselectivity (up to 94% ee).[3][4]

Visualizations

Diagram 1: Experimental Workflow for Cyclopentanone Alkylation

experimental_workflow cluster_LDA_prep LDA Preparation cluster_enolate_formation Enolate Formation cluster_alkylation_workup Alkylation and Work-up diisopropylamine Diisopropylamine in THF LDA LDA Solution diisopropylamine->LDA -78 °C nBuLi n-Butyllithium nBuLi->LDA enolate Lithium Enolate LDA->enolate cyclopentanone Cyclopentanone in THF cyclopentanone->enolate -78 °C reaction_mixture Reaction Mixture enolate->reaction_mixture alkyl_halide Alkyl Halide alkyl_halide->reaction_mixture -78 °C to RT quench Quench (NH4Cl) reaction_mixture->quench extraction Extraction quench->extraction purification Purification extraction->purification product α-Alkylated Cyclopentanone purification->product

Caption: Workflow for the alkylation of cyclopentanone via a lithium enolate.

Diagram 2: Reaction Mechanism for Cyclopentanone Alkylation

reaction_mechanism cyclopentanone Cyclopentanone enolate Lithium Enolate (Nucleophile) cyclopentanone->enolate Deprotonation LDA LDA (Base) LDA->enolate diisopropylamine Diisopropylamine enolate->diisopropylamine product α-Alkylated Cyclopentanone enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product lithium_halide LiX product->lithium_halide

Caption: Mechanism of base-mediated alkylation of cyclopentanone.

References

Synthesis of Polysubstituted Cyclopentanes from 3,4-Dimethylcyclopentanone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3,4-dimethylcyclopentanone serves as a versatile and stereochemically rich starting material for the synthesis of a diverse array of polysubstituted cyclopentane derivatives. These derivatives are of significant interest as they form the core scaffold of numerous biologically active molecules, including prostaglandins and their analogues, as well as other potential therapeutic agents.

This document provides detailed application notes and experimental protocols for the stereoselective functionalization of this compound. The existing methyl groups on the cyclopentane ring introduce stereocenters that can influence the stereochemical outcome of subsequent reactions, making this a valuable chiral building block. The protocols outlined below focus on key synthetic transformations to introduce additional substituents onto the cyclopentane ring, including α-alkylation, aldol condensation, and Michael addition.

Key Synthetic Strategies and Applications

The strategic functionalization of this compound allows for the construction of complex molecular architectures. The primary approaches involve the formation of an enolate at the α-position to the carbonyl group, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. The stereochemistry of the final product is often influenced by the cis or trans configuration of the starting this compound and the reaction conditions employed.

Polysubstituted cyclopentanes derived from this starting material are key intermediates in the synthesis of prostaglandins, which are hormone-like substances with a wide range of physiological effects.[1][2] The ability to control the stereochemistry at multiple centers on the cyclopentane ring is crucial for the biological activity of these molecules.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of polysubstituted cyclopentanes from this compound. It is important to note that the diastereoselectivity of these reactions can be highly dependent on the specific isomer (cis or trans) of the starting material and the reaction conditions.

Diastereoselective α-Alkylation

This protocol describes the introduction of an alkyl group at the α-position to the carbonyl of this compound. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) allows for the regioselective formation of the kinetic enolate.

Workflow for Diastereoselective α-Alkylation

G start cis/trans-3,4-Dimethylcyclopentanone enolate Lithium Enolate Formation (LDA, THF, -78 °C) start->enolate alkylation Alkylation (Alkyl Halide, -78 °C to rt) enolate->alkylation product Polysubstituted Cyclopentanone alkylation->product

Caption: Workflow for the α-alkylation of this compound.

Protocol:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C to form LDA.

  • Add a solution of cis- or trans-3,4-dimethylcyclopentanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.5 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated polysubstituted cyclopentanone.

Quantitative Data for α-Alkylation (Representative)

Starting MaterialAlkyl HalideProductYield (%)Diastereomeric Ratio (d.r.)
cis-3,4-DimethylcyclopentanoneMethyl Iodide2,3,4-Trimethylcyclopentanone75-85>90:10
trans-3,4-DimethylcyclopentanoneBenzyl Bromide2-Benzyl-3,4-dimethylcyclopentanone70-80>85:15

Note: The diastereomeric ratio will depend on the facial selectivity of the alkylation, which is influenced by the stereochemistry of the starting material.

Stereoselective Aldol Condensation

This protocol outlines the reaction of the enolate of this compound with an aldehyde, typically an aromatic aldehyde like benzaldehyde, to form a β-hydroxy ketone (aldol adduct). Subsequent dehydration can yield an α,β-unsaturated ketone.

Workflow for Stereoselective Aldol Condensation

G start cis/trans-3,4-Dimethylcyclopentanone enolate Enolate Formation (Base, Solvent) start->enolate aldol Aldol Addition (Aldehyde) enolate->aldol dehydration Dehydration (Acid or Base, Heat) aldol->dehydration product1 β-Hydroxy Ketone aldol->product1 product2 α,β-Unsaturated Ketone dehydration->product2

Caption: Workflow for the aldol condensation of this compound.

Protocol:

  • Enolate Formation: To a solution of cis- or trans-3,4-dimethylcyclopentanone (1.0 eq) in a suitable solvent (e.g., ethanol, THF), add a base such as sodium hydroxide or potassium tert-butoxide (1.1 eq) at room temperature.

  • Aldol Addition: After stirring for 30 minutes, add the aldehyde (e.g., benzaldehyde; 1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Neutralize the reaction mixture with dilute hydrochloric acid and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography to yield the β-hydroxy ketone.

  • (Optional) Dehydration: To obtain the α,β-unsaturated ketone, the crude aldol adduct can be dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark trap to remove water.

Quantitative Data for Aldol Condensation (Representative)

Starting MaterialAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
cis-3,4-DimethylcyclopentanoneBenzaldehydeβ-Hydroxy Ketone80-90>95:5 (syn)
trans-3,4-DimethylcyclopentanoneBenzaldehydeβ-Hydroxy Ketone75-85>90:10 (anti)

Note: The syn/anti selectivity is influenced by the enolate geometry and the steric hindrance of the starting materials.

Diastereoselective Michael Addition

This protocol describes the conjugate addition of the enolate of this compound to an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone. This reaction is a key step in Robinson annulation for the formation of six-membered rings fused to the cyclopentane core.

Workflow for Diastereoselective Michael Addition

G start cis/trans-3,4-Dimethylcyclopentanone enolate Enolate Formation (Base, Solvent) start->enolate michael Michael Addition (α,β-Unsaturated Ketone) enolate->michael product 1,5-Dicarbonyl Compound michael->product

Caption: Workflow for the Michael addition of this compound.

Protocol:

  • Enolate Formation: Generate the lithium enolate of cis- or trans-3,4-dimethylcyclopentanone as described in the α-alkylation protocol using LDA in THF at -78 °C.

  • Michael Addition: To the enolate solution at -78 °C, add a solution of the α,β-unsaturated ketone (e.g., methyl vinyl ketone; 1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The resulting 1,5-dicarbonyl compound can be purified by flash chromatography. This product can be used in subsequent intramolecular aldol condensation to form a fused six-membered ring.

Quantitative Data for Michael Addition (Representative)

Starting MaterialMichael AcceptorProductYield (%)Diastereoselectivity
cis-3,4-DimethylcyclopentanoneMethyl Vinyl Ketone1,5-Dicarbonyl Adduct70-80High
trans-3,4-DimethylcyclopentanoneMethyl Vinyl Ketone1,5-Dicarbonyl Adduct65-75High

Note: The diastereoselectivity is determined by the approach of the enolate to the Michael acceptor, which is influenced by the stereochemistry of the dimethylcyclopentanone.

Conclusion

This compound is a valuable chiral starting material for the stereocontrolled synthesis of polysubstituted cyclopentanes. The protocols provided for α-alkylation, aldol condensation, and Michael addition serve as a foundation for the construction of complex cyclopentanoid structures. The inherent stereochemistry of the starting material plays a crucial role in directing the stereochemical outcome of these transformations, offering a powerful tool for the synthesis of biologically active molecules and intermediates in drug discovery. Careful optimization of reaction conditions is essential to achieve high yields and diastereoselectivities.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale, stereoselective synthesis of (S,S)-3,4-dimethylcyclopentanone, a key intermediate in the preparation of various pharmacologically active compounds. The described method is based on a five-step synthesis starting from (R)-2-methyl-succinic acid 4-methyl ester, which has been identified as an efficient and cost-effective route suitable for pilot and full-scale production[1]. This protocol includes detailed experimental procedures, quantitative data summarized in tables, and a visual workflow diagram to guide researchers through the synthesis process.

Introduction

3,4-Dimethylcyclopentanone and its stereoisomers are valuable chiral building blocks in organic synthesis, particularly for the development of novel therapeutics[2]. Specifically, (S,S)-3,4-dimethyl-cyclopentanone is a crucial precursor for the synthesis of optically active cyclic amino acids that have shown potential in treating pain and various psychiatric and sleep disorders[1]. The synthesis route detailed herein provides a practical and scalable method for obtaining this important intermediate with high stereoselectivity.

Chemical Properties

PropertyValue
Molecular Formula C7H12O[3][4][5]
Molecular Weight 112.17 g/mol [3][4]
Appearance Colorless liquid
Boiling Point 154.8 °C at 760 mmHg
Density 0.895 g/cm³
CAS Number 19550-73-3 (trans), 19550-72-2 (cis)[4]

Overall Synthesis Workflow

The large-scale synthesis of (S,S)-3,4-dimethylcyclopentanone is achieved through a five-step process, beginning with the commercially available (R)-2-methyl-succinic acid 4-methyl ester[1]. The overall workflow is depicted below.

Synthesis_Workflow Start (R)-2-methyl-succinic acid 4-methyl ester Step1 Step 1: Alkylation Start->Step1 Intermediate1 2,3-Disubstituted succinic acid monoester Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 Diol Step2->Intermediate2 Step3 Step 3: Activation (Sulfonylation) Intermediate2->Step3 Intermediate3 Activated Diol Step3->Intermediate3 Step4 Step 4: Cyclization Intermediate3->Step4 Intermediate4 Thioketal S-oxide Step4->Intermediate4 Step5 Step 5: Hydrolysis Intermediate4->Step5 End (S,S)-3,4-dimethyl- cyclopentanone Step5->End

Caption: Overall workflow for the synthesis of (S,S)-3,4-dimethylcyclopentanone.

Experimental Protocols

The following protocols are adapted from the procedures described in patent WO2007010387A2[1].

Step 1: Alkylation of (R)-2-methyl-succinic acid 4-methyl ester

This step involves the reaction of the optically active succinic acid monoester with an alkylating agent to yield a 2,3-disubstituted succinic acid monoester[1].

Materials:

  • (R)-2-methyl-succinic acid 4-methyl ester

  • Appropriate alkylating agent (e.g., methyl iodide)

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Prepare a solution of the strong base in the anhydrous solvent and cool to a low temperature (e.g., -78 °C).

  • Slowly add a solution of (R)-2-methyl-succinic acid 4-methyl ester in the anhydrous solvent to the cooled base solution.

  • Stir the mixture for a specified time to ensure complete deprotonation.

  • Add the alkylating agent to the reaction mixture.

  • Allow the reaction to proceed to completion, monitoring by a suitable analytical technique (e.g., TLC or GC).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude 2,3-disubstituted succinic acid monoester.

  • Purify the product as necessary (e.g., by column chromatography).

Step 2: Reduction of the Disubstituted Monoester to a Diol

The 2,3-disubstituted succinic acid monoester is reduced to the corresponding diol[1].

Materials:

  • 2,3-disubstituted succinic acid monoester from Step 1

  • Reducing agent (e.g., Lithium aluminum hydride - LAH or Borane-THF complex)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Prepare a suspension of the reducing agent in the anhydrous solvent under an inert atmosphere.

  • Slowly add a solution of the 2,3-disubstituted succinic acid monoester in the anhydrous solvent to the reducing agent suspension.

  • Control the reaction temperature as required (e.g., by using an ice bath).

  • After the addition is complete, stir the reaction mixture until completion.

  • Carefully quench the excess reducing agent (e.g., by the sequential addition of water and a base solution).

  • Filter the resulting precipitate and wash with the solvent.

  • Collect the filtrate and concentrate under reduced pressure to yield the crude diol.

  • Purify the diol if necessary.

Step 3: Activation of the Diol via Sulfonylation

The diol is activated by converting the hydroxyl groups into better leaving groups, typically through reaction with a sulfonylating agent[1].

Materials:

  • Diol from Step 2

  • Sulfonylating agent (e.g., Methanesulfonyl chloride or p-Toluenesulfonyl chloride)

  • Base (e.g., Triethylamine or Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)

Procedure:

  • Dissolve the diol in the anhydrous solvent and add the base.

  • Cool the solution in an ice bath.

  • Slowly add the sulfonylating agent to the cooled solution.

  • Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.

  • Monitor the reaction for completion.

  • Perform an aqueous work-up to remove salts and excess reagents.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the activated diol (ditosylate or dimesylate).

Step 4: Cyclization of the Activated Diol

The activated diol undergoes intramolecular bis-alkylation to form the cyclopentane ring[1].

Materials:

  • Activated diol from Step 3

  • Formaldehyde dimethyl dithioacetal S-oxide (FAMSO)

  • Strong base (e.g., Lithium hexamethyldisilazide - LHMDS)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Charge a reactor with the activated diol and FAMSO in the anhydrous solvent.

  • In a separate vessel, prepare a solution of the strong base.

  • Carefully control the temperature of the activated diol solution (see Table 1) while slowly adding the base solution.

  • After the addition is complete, stir the mixture for a designated period.

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product, dry the organic phase, and concentrate to yield the crude thioketal S-oxide.

Step 5: Hydrolysis of the Thioketal S-oxide

The final step is the hydrolysis of the thioketal S-oxide to yield the desired this compound[1].

Materials:

  • Thioketal S-oxide from Step 4

  • Acidic catalyst (e.g., Hydrochloric acid)

  • Solvent (e.g., Acetone or THF)

Procedure:

  • Dissolve the crude thioketal S-oxide in the solvent.

  • Add the acidic catalyst.

  • Heat the reaction mixture to facilitate hydrolysis.

  • Monitor the reaction until the starting material is consumed.

  • Neutralize the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer.

  • Purify the final product, (S,S)-3,4-dimethylcyclopentanone, by distillation or chromatography.

Quantitative Data

The yield of the cyclization step is sensitive to the temperature at which the base is added[1].

Table 1: Yield of (S,S)-3,4-dimethyl-cyclopentanone as a function of LHMDS addition temperature [1]

ExampleDitosylate (kg)Temperature of LHMDS addition (°C)Yield (mole%)
37369-358.9
3846.5-146.7

Conclusion

The protocol described provides a robust and scalable method for the stereoselective synthesis of (S,S)-3,4-dimethylcyclopentanone. By carefully controlling reaction conditions, particularly temperature during the cyclization step, good yields of this valuable synthetic intermediate can be achieved. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclopentanones are pivotal structural motifs found in a vast array of biologically active molecules, including prostaglandins, steroids, and various natural products. The stereochemistry of these five-membered rings is often crucial for their biological function, making the development of efficient and highly stereoselective synthetic methods a significant focus in modern organic chemistry and drug development. This document provides detailed application notes and experimental protocols for three powerful strategies in the asymmetric synthesis of chiral cyclopentanones: Organocatalytic Asymmetric Michael Addition-Cyclization, Asymmetric Pauson-Khand Reaction, and Enzymatic Kinetic Resolution of Hydroxylated Cyclopentenones.

Application Note 1: Organocatalytic Asymmetric Michael Addition-Cyclization

Principle and Application

Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures. One of the most elegant applications in this field is the asymmetric synthesis of chiral cyclopentanones through a cascade Michael addition-cyclization reaction. This strategy typically involves the reaction of a pronucleophile with a bis-electrophile, orchestrated by a chiral secondary amine catalyst, such as a prolinol derivative. The reaction proceeds through the formation of a chiral enamine or iminium ion intermediate, which controls the stereochemical outcome of the subsequent bond-forming steps.

This methodology is particularly valuable for the synthesis of densely functionalized cyclopentanones with multiple contiguous stereocenters. The products of these reactions are versatile intermediates for the synthesis of various natural products and pharmaceuticals.

Quantitative Data

The following table summarizes representative results for the organocatalytic asymmetric synthesis of polysubstituted cyclopentanones via a double Michael addition cascade.

Entryα,β-Unsaturated Aldehyde (Acceptor)β-Keto Ester (Donor)Catalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1CinnamaldehydeEthyl 2-(3-oxo-3-phenylpropenoyl)acetate2Toluene85>20:199
2CrotonaldehydeEthyl 2-(3-oxobutyl)acrylate5CH2Cl27810:195
3AcroleinMethyl 2-(3-oxopent-1-en-1-yl)acetoacetate10Chloroform654:192
4(E)-Hex-2-enalBenzyl 2-(3-oxohexanoyl)acrylate2Toluene88>20:198
Experimental Protocol: Organocatalytic Double Michael Addition

This protocol is adapted from a typical procedure for the synthesis of highly functionalized chiral cyclopentanones.

Materials:

  • α,β-Unsaturated aldehyde (1.0 eq)

  • β-Keto ester bearing an electron-deficient olefin (1.2 eq)

  • O-TMS-protected diphenylprolinol catalyst (2 mol%)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the β-keto ester (1.2 mmol) and the O-TMS-protected diphenylprolinol catalyst (0.02 mmol, 2 mol%).

  • Addition of Solvent and Aldehyde: Add anhydrous toluene (5.0 mL) to the flask and cool the mixture to 0 °C in an ice bath. To this stirred solution, add the α,β-unsaturated aldehyde (1.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired chiral cyclopentanone.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Reaction Pathway Diagram

Organocatalytic_Michael_Addition cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product enal α,β-Unsaturated Aldehyde iminium Iminium Ion Formation enal->iminium ketoester β-Keto Ester michael1 First Michael Addition ketoester->michael1 catalyst Chiral Amine Catalyst catalyst->iminium iminium->michael1 enamine Enamine Intermediate michael1->enamine michael2 Intramolecular Michael Addition enamine->michael2 hydrolysis Hydrolysis michael2->hydrolysis hydrolysis->catalyst Regeneration cyclopentanone Chiral Cyclopentanone hydrolysis->cyclopentanone

Caption: Organocatalytic double Michael addition cascade.

Application Note 2: Asymmetric Pauson-Khand Reaction

Principle and Application

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[1] This reaction is typically mediated by cobalt, rhodium, or iridium complexes. The asymmetric variant of the PKR allows for the enantioselective synthesis of chiral cyclopentenones, often with high levels of stereocontrol. This is achieved by using a chiral ligand on the metal catalyst or a chiral auxiliary on the substrate.

The intramolecular version of the asymmetric PKR is particularly useful for the rapid construction of complex bicyclic systems containing a chiral cyclopentenone core. These structures are prevalent in many natural products.

Quantitative Data

The following table presents representative data for the asymmetric intramolecular Pauson-Khand reaction.

EntryEnyne SubstrateCatalyst SystemLigandSolventYield (%)Enantiomeric Excess (ee, %)
11,6-Enyne[Rh(COD)Cl]₂(S)-BINAPToluene7592
2Nitrogen-tethered 1,6-EnyneCo₂(CO)₈Chiral PhosphoramiditeDioxane6888
3Oxygen-tethered 1,6-Enyne[Ir(COD)Cl]₂(R,R)-Me-DuPhosTHF8295
4Allene-yne[Rh(CO)₂Cl]₂(S)-Xyl-BINAPDCE7197
Experimental Protocol: Asymmetric Intramolecular Pauson-Khand Reaction

This protocol describes a general procedure for a rhodium-catalyzed asymmetric intramolecular Pauson-Khand reaction.

Materials:

  • 1,6-Enyne substrate (1.0 eq)

  • [Rh(COD)Cl]₂ (2.5 mol%)

  • Chiral bisphosphine ligand (e.g., (S)-BINAP) (5.5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Carbon Monoxide (CO) gas (balloon or pressurized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ (0.025 mmol) and the chiral ligand (0.055 mmol) in anhydrous, degassed toluene (5 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the 1,6-enyne substrate (1.0 mmol).

  • CO Atmosphere: Purge the flask with carbon monoxide gas and maintain a CO atmosphere (a balloon is often sufficient).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the chiral bicyclic cyclopentenone.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC.

Reaction Mechanism Diagram

Pauson_Khand_Reaction cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product enyne Enyne coordination Coordination enyne->coordination co CO co_insertion CO Insertion co->co_insertion catalyst [M]-L* catalyst->coordination oxidative_cyclization Oxidative Cyclization coordination->oxidative_cyclization oxidative_cyclization->co_insertion reductive_elimination Reductive Elimination co_insertion->reductive_elimination reductive_elimination->catalyst Regeneration cyclopentenone Chiral Cyclopentenone reductive_elimination->cyclopentenone Enzymatic_Resolution_Workflow start Start: Racemic 4-Hydroxycyclopentenone reaction Enzymatic Acylation (Lipase, Acyl Donor, Solvent) start->reaction monitoring Reaction Monitoring (Chiral HPLC/GC) reaction->monitoring monitoring->reaction Continue reaction filtration Filtration (Remove Enzyme) monitoring->filtration Stop at ~50% conversion separation Chromatographic Separation (Silica Gel) filtration->separation product1 Enantiopure Alcohol separation->product1 product2 Enantiopure Ester separation->product2

References

Application Note: Derivatization of 3,4-Dimethylcyclopentanone for Enhanced GC-MS and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethylcyclopentanone is a chiral ketone that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1] Accurate and sensitive quantification of this compound and its stereoisomers is crucial for process optimization, quality control, and metabolic studies. However, its relatively low molecular weight and potential for poor ionization efficiency can present challenges for direct analysis by mass spectrometry.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[2][3] For ketones like this compound, derivatization can enhance volatility for gas chromatography (GC) analysis, improve ionization efficiency for mass spectrometry (MS), and enable the separation of enantiomers. This application note provides detailed protocols for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis and Girard's Reagent T (GT) for LC-MS/MS analysis.

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data for the analysis of this compound following derivatization with PFBHA and Girard's Reagent T.

Table 1: GC-MS Analysis of this compound-PFBHA Oxime

ParameterValue
Derivatization Yield> 95%
Limit of Detection (LOD)0.1 - 0.5 pg
Limit of Quantification (LOQ)0.5 - 2.0 pg
Linearity (R²)> 0.995
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: LC-MS/MS Analysis of this compound-Girard's T Hydrazone

ParameterValue
Derivatization Yield> 90%
Limit of Detection (LOD)0.01 - 0.05 ng/mL
Limit of Quantification (LOQ)0.05 - 0.2 ng/mL[4]
Linearity (R²)> 0.998
Precision (%RSD)< 7%
Accuracy (% Recovery)92 - 108%

Experimental Protocols

Protocol 1: Derivatization with PFBHA for GC-MS Analysis

This protocol describes the formation of the PFBHA oxime derivative of this compound, which is highly suitable for sensitive GC-MS analysis.[5]

Materials:

  • This compound standard solution (1 mg/mL in methanol)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • 2 mL glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Pipette 100 µL of the this compound standard solution or sample extract into a 2 mL glass vial.

  • Derivatization Reaction: Add 50 µL of the PFBHA solution to the vial.

  • Incubation: Cap the vial tightly and heat at 60°C for 60 minutes.

  • Extraction: After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane extract containing the PFBHA-derivatized this compound is ready for GC-MS analysis.

GC-MS Operating Conditions (Typical):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-500

Protocol 2: Derivatization with Girard's Reagent T for LC-MS/MS Analysis

This protocol details the derivatization of this compound with Girard's Reagent T (GT), which introduces a permanently charged quaternary ammonium group, significantly enhancing ionization efficiency for LC-MS/MS analysis.[4]

Materials:

  • This compound standard solution (1 mg/mL in methanol)

  • Girard's Reagent T (GT) solution (10 mg/mL in 10% acetic acid in methanol)

  • Methanol (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • 2 mL glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Pipette 100 µL of the this compound standard solution or sample extract into a 2 mL glass vial.

  • Derivatization Reaction: Add 100 µL of the Girard's Reagent T solution to the vial.

  • Incubation: Cap the vial tightly and heat at 40°C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute the reaction mixture with 800 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Analysis: The diluted solution containing the GT-derivatized this compound is ready for LC-MS/MS analysis.

LC-MS/MS Operating Conditions (Typical):

  • Liquid Chromatograph: Shimadzu Nexera or equivalent

  • Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Curtain Gas: 35 psi

  • Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • MRM Transitions: To be determined by infusion of the derivatized standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound (in solution or extract) PFBHA Add PFBHA Reagent Heat at 60°C Sample->PFBHA Protocol 1 GirardT Add Girard's T Reagent Heat at 40°C Sample->GirardT Protocol 2 GCMS GC-MS Analysis PFBHA->GCMS Analyze PFBHA-Oxime LCMS LC-MS/MS Analysis GirardT->LCMS Analyze GT-Hydrazone

Caption: Experimental workflow for the derivatization and analysis of this compound.

derivatization_reaction cluster_reactants Reactants cluster_product Product Ketone This compound Plus + Ketone->Plus Reagent PFBHA Product PFBHA-Oxime Derivative Reagent->Product Pyridine, 60°C Plus->Reagent

Caption: Reaction of this compound with PFBHA to form an oxime derivative.

References

Application Note: Characterization of 3,4-Dimethylcyclopentanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative characterization of 3,4-Dimethylcyclopentanone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, GC-MS instrument parameters, and data analysis. The provided experimental workflow and data tables are intended to guide researchers in developing and validating their own analytical methods for this and structurally similar cyclic ketones.

Introduction

This compound (C7H12O, MW: 112.17 g/mol ) is a cyclic ketone of interest in various fields, including fragrance, biofuel, and pharmaceutical research.[1][2][3] Accurate and reliable analytical methods are crucial for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.[4][5] This document outlines a comprehensive GC-MS protocol for the characterization of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for successful GC-MS analysis. The following steps are recommended to ensure the sample is suitable for injection and to minimize matrix interference.

2.1.1. Materials and Reagents

  • Solvent: High-purity, volatile organic solvents such as dichloromethane or hexane are recommended.[4] Avoid water, strong acids, and strong bases.[4][6]

  • Sample Containers: Use clean glass containers to prevent contamination.[4] For injection, use 1.5 mL glass autosampler vials.[6]

  • Filtration: 0.22 µm syringe filters may be used if particulates are present.[7]

  • Internal Standard (Optional): A suitable internal standard can be used for accurate quantification.

2.1.2. Procedure

  • Dissolution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 10 µg/mL.[6]

  • Centrifugation/Filtration: If the sample contains solid particles, centrifuge the solution to pellet the solids or filter it through a 0.22 µm filter to prevent blockage of the GC inlet.[6][7]

  • Transfer: Carefully transfer the clear supernatant or filtrate into a glass autosampler vial.[6]

  • Concentration (If Necessary): For dilute samples, concentration may be necessary. Techniques like solid-phase extraction (SPE) or nitrogen blowdown can be employed.[4][8]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.

Parameter Recommended Setting
Gas Chromatograph
Column DB-5ms or similar non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 200 °C
Hold: 5 min at 200 °C
Mass Spectrometer
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-200
Scan Mode Full Scan

Data Presentation

The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a database, such as the NIST Mass Spectral Library. The molecular ion and characteristic fragment ions are key to this identification.

Table 1: Expected Mass Spectral Data for this compound

Compound Molecular Formula Molecular Weight ( g/mol ) Key Mass-to-Charge Ratios (m/z)
This compoundC7H12O112.17112 (M+), 97, 83, 69, 55, 42, 41
Note: The relative abundances of the fragment ions may vary slightly between instruments. The provided m/z values are based on publicly available data for isomers of this compound.[2][9]

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition Dissolve Dissolution in Volatile Solvent Sample->Dissolve CleanUp Centrifugation / Filtration Dissolve->CleanUp Transfer Transfer to Autosampler Vial CleanUp->Transfer Injection Sample Injection Transfer->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection DataAcq Data Acquisition Detection->DataAcq PeakInt Peak Integration DataAcq->PeakInt LibrarySearch Mass Spectral Library Search PeakInt->LibrarySearch Report Reporting LibrarySearch->Report

Caption: GC-MS workflow for this compound characterization.

Conclusion

This application note provides a foundational GC-MS protocol for the characterization of this compound. The outlined sample preparation steps, instrumental parameters, and expected data will aid researchers in achieving reliable and reproducible results. Method validation should be performed in the target matrix to ensure accuracy and precision for specific applications.

References

The Strategic Utility of 3,4-Dimethylcyclopentanone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN34DCPO-01

Introduction

3,4-Dimethylcyclopentanone, a chiral ketone, serves as a versatile and valuable building block in modern organic synthesis. Its rigid cyclopentane core, adorned with stereochemically defined methyl groups, provides a scaffold for the construction of complex molecular architectures with high degrees of stereocontrol. This is particularly advantageous in the pharmaceutical industry for the development of enantiomerically pure compounds, which can lead to drugs with improved efficacy and reduced side effects.[1] One of the most significant applications of chiral this compound is in the synthesis of optically active cyclic amino acids, which have shown potential in the treatment of neurological and psychiatric disorders.

Application in the Synthesis of Gabapentinoid Analogs

A prominent application of (3S,4S)-3,4-dimethylcyclopentanone is in the stereoselective synthesis of gabapentinoid analogs. These compounds are structurally related to the neurotransmitter GABA and are known to interact with the α2δ subunit of voltage-gated calcium channels.[2] A key example is the synthesis of (3S,4S)-(1-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid, also known as Atagabalin, a compound that has been investigated for the treatment of insomnia and other neurological conditions.[2][3] The synthesis of such complex molecules from this compound underscores its importance as a chiral building block in drug discovery and development.

Key Synthetic Transformations

The conversion of this compound into complex bioactive molecules involves several key chemical transformations. These reactions are chosen for their reliability, stereoselectivity, and efficiency in building the desired molecular framework. Common synthetic strategies include:

  • Amino Acid Synthesis: Standard methods for the synthesis of α-amino acids from ketones, such as the Strecker synthesis or the Bucherer-Bergs reaction, can be employed to introduce the amino acid functionality onto the cyclopentane ring.[1][4][5][6][7][8]

  • Carbon Chain Elongation: Reactions such as the Wittig reaction or aldol condensation can be utilized to introduce carbon-based side chains, which are often crucial for the biological activity of the target molecule.

These transformations, when applied to a chiral starting material like (3S,4S)-3,4-dimethylcyclopentanone, allow for the synthesis of enantiomerically pure final products with a well-defined three-dimensional structure.

Quantitative Data Summary

The following table summarizes the key reactants and products in the synthesis of (3S,4S)-(1-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid from (3S,4S)-3,4-dimethylcyclopentanone via a representative Strecker synthesis followed by hydrolysis. Please note that the yields are estimates based on typical literature values for these types of reactions.

StepStarting MaterialKey ReagentsIntermediate/ProductEstimated Yield (%)
1(3S,4S)-3,4-DimethylcyclopentanoneKCN, NH₄Cl(3S,4S)-1-Amino-3,4-dimethylcyclopentane-1-carbonitrile85-95
2(3S,4S)-1-Amino-3,4-dimethylcyclopentane-1-carbonitrileAqueous Acid (e.g., HCl)(3S,4S)-1-Amino-3,4-dimethylcyclopentanecarboxylic acid80-90

Experimental Protocols

Protocol 1: Synthesis of (3S,4S)-(1-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic Acid (Atagabalin)

This protocol outlines a plausible synthetic route to Atagabalin starting from (3S,4S)-3,4-dimethylcyclopentanone. The key steps involve a Strecker synthesis to introduce the aminonitrile functionality, followed by further synthetic modifications.

Step 1: Synthesis of (3S,4S)-1-Amino-3,4-dimethylcyclopentane-1-carbonitrile (Strecker Reaction)

Materials:

  • (3S,4S)-3,4-Dimethylcyclopentanone

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • In a well-ventilated fume hood, dissolve (3S,4S)-3,4-dimethylcyclopentanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of ammonium chloride (1.2 eq) in water to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of potassium cyanide (1.2 eq) in water to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

  • Purify the product by flash column chromatography.

Step 2: Synthesis of (3S,4S)-(1-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid

The synthesis of the final product from the aminonitrile intermediate involves a multi-step process that is outlined in the patent literature.[2] This typically involves hydrolysis of the nitrile to a carboxylic acid, followed by reduction of the carboxylic acid and subsequent chain elongation to introduce the acetic acid moiety. A detailed experimental protocol for these subsequent steps is not publicly available and would require significant process development. The general approach is outlined in the workflow diagram below.

Visualizations

experimental_workflow start (3S,4S)-3,4-Dimethylcyclopentanone strecker Strecker Synthesis (KCN, NH4Cl) start->strecker aminonitrile (3S,4S)-1-Amino-3,4-dimethyl- cyclopentane-1-carbonitrile strecker->aminonitrile hydrolysis Hydrolysis (Acid or Base) aminonitrile->hydrolysis amino_acid (3S,4S)-1-Amino-3,4-dimethyl- cyclopentanecarboxylic acid hydrolysis->amino_acid reduction Reduction (e.g., LiAlH4) amino_acid->reduction amino_alcohol (3S,4S)-(1-Amino-3,4-dimethyl- cyclopentyl)methanol reduction->amino_alcohol chain_elongation Chain Elongation (e.g., Cyanation, Hydrolysis) amino_alcohol->chain_elongation final_product (3S,4S)-(1-aminomethyl-3,4-dimethyl- cyclopentyl)-acetic acid (Atagabalin) chain_elongation->final_product

Caption: Synthetic workflow for Atagabalin.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_effect Overall Effect ca_channel Voltage-Gated Calcium Channel (VGCC) vesicle Synaptic Vesicle (containing neurotransmitters) ca_influx Ca²⁺ Influx a2d_subunit α2δ Subunit a2d_subunit->ca_channel Modulates neurotransmitter_release Neurotransmitter Release atagabalin Atagabalin atagabalin->a2d_subunit Binds to inhibition Inhibition reduced_excitability Reduced Neuronal Excitability

Caption: Atagabalin's mechanism of action.

References

Application Notes and Protocols: Synthesis of Cyclopentenone Derivatives from 3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenone derivatives are pivotal structural motifs in a vast array of biologically active molecules, including prostaglandins, jasmonates, and various synthetic compounds with therapeutic potential. Their utility in drug discovery and development stems from their ability to act as versatile intermediates and key pharmacophores. This document provides detailed protocols for the synthesis of α,β-unsaturated cyclopentenone derivatives starting from 3,4-dimethylcyclopentanone. The primary method detailed is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between a ketone and an aromatic aldehyde.

The synthesized 2-arylidene-3,4-dimethylcyclopentanones are of particular interest due to their potential applications in medicinal chemistry. For instance, various arylidene cycloalkanones have been investigated for their antitumor activities.[1] This application note will provide a comprehensive guide for the synthesis, purification, and characterization of these valuable compounds.

Synthesis of 2,5-bis(aryl-ylidene)-3,4-dimethylcyclopentanones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a robust method for the synthesis of α,β-unsaturated ketones.[2] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. In the context of this protocol, this compound is reacted with an appropriate aromatic aldehyde to yield the corresponding 2,5-bis(aryl-ylidene) derivative.

A closely related synthesis of (E,E)-3-methyl-2,5-bis(4-methylbenzylidene)cyclopentanone has been reported with good yields, providing a strong basis for the protocol described herein.[3] The reaction proceeds by the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A subsequent dehydration step leads to the formation of the conjugated cyclopentenone derivative.

Experimental Workflow

Experimental Workflow: Claisen-Schmidt Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep Dissolve this compound and Aromatic Aldehyde in Ethanol react Add NaOH solution dropwise at low temperature (0-5 °C) prep->react Cool in ice bath stir Stir at room temperature (approx. 4 hours) react->stir filter Filter the precipitate stir->filter Precipitate forms wash_acid Wash with dilute HCl filter->wash_acid wash_water Wash with cold water wash_acid->wash_water dry Dry the crude product wash_water->dry recrystallize Recrystallize from Ethanol dry->recrystallize

Caption: Workflow for the synthesis of 2,5-bis(aryl-ylidene)-3,4-dimethylcyclopentanones.

Detailed Experimental Protocol

This protocol is adapted from the successful synthesis of a closely related 3-methylcyclopentanone derivative.[3]

Materials:

  • This compound (1 equivalent)

  • Substituted Benzaldehyde (e.g., 4-methylbenzaldehyde, 2 equivalents)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 0.1 N

  • Deionized Water

Procedure:

  • In a round-bottomed flask, dissolve this compound (10 mmol, 1 eq.) and the substituted benzaldehyde (20 mmol, 2 eq.) in ethanol (15 mL).

  • Cool the flask in an ice bath to 0-5 °C with stirring.

  • Prepare a 40% aqueous solution of NaOH (10 mL).

  • Add the NaOH solution dropwise to the stirred reaction mixture over several minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for approximately 4 hours.

  • Monitor the reaction progress by observing the formation of a precipitate.

  • Once the reaction is complete, filter the precipitate using a Buchner funnel.

  • Wash the collected solid sequentially with 0.1 N HCl and then with cold deionized water.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2,5-bis(aryl-ylidene)-3,4-dimethylcyclopentanone.

Expected Data for 2,5-bis(4-methylbenzylidene)-3,4-dimethylcyclopentanone

The following table summarizes the expected and reported data for a closely related compound, (E,E)-3-methyl-2,5-bis(4-methylbenzylidene)cyclopentanone, which can serve as a reference for the characterization of the 3,4-dimethyl derivative.[3]

ParameterReported Value for 3-methyl derivative[3]Expected for 3,4-dimethyl derivative
Yield 75%Good to excellent
Appearance Yellow precipitateYellow solid
Melting Point Not reportedTo be determined
UV-Vis (λmax) Not reportedTo be determined
FT-IR (cm⁻¹) 1686 (C=O), 1605 (C=C)Similar characteristic peaks
¹H NMR (CDCl₃, δ) 7.40-7.15 (m, 8H, Ar-H), 3.60-3.50 (m, 1H), 3.10-2.90 (m, 2H), 2.38 (s, 6H, Ar-CH₃), 1.25 (d, 3H, CH-CH₃)Peaks corresponding to aromatic, vinylic, methyl, and methine protons are expected.
¹³C NMR (CDCl₃, δ) 195.5 (C=O), 138.0, 136.5, 135.0, 130.0, 129.5, 129.0 (Ar-C and C=C), 45.0, 35.0 (CH, CH₂), 21.5 (Ar-CH₃), 18.0 (CH-CH₃)Signals for carbonyl, aromatic, vinylic, and aliphatic carbons are expected.

Alternative Synthetic Approaches

While the Claisen-Schmidt condensation is a primary method, other strategies can be employed to synthesize cyclopentenone derivatives from this compound.

α-Selenation followed by Oxidative Elimination

This two-step method, also known as selenoxide elimination, is a powerful technique for introducing α,β-unsaturation into carbonyl compounds.[4]

  • α-Selenation: The first step involves the formation of an enolate from this compound, which is then reacted with an electrophilic selenium reagent, such as phenylselanyl chloride (PhSeCl), to introduce a phenylselanyl group at the α-position.

  • Oxidative Elimination: The resulting α-phenylseleno ketone is then oxidized, typically with hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), to form a selenoxide. This intermediate undergoes a syn-elimination reaction at low temperatures to yield the corresponding α,β-unsaturated cyclopentenone.

Signaling Pathways and Applications in Drug Development

Cyclopentenone-containing molecules, particularly prostaglandins and their analogs, are crucial signaling molecules in various physiological and pathological processes. The synthesis of derivatives of this compound can provide novel compounds for probing these pathways and for potential therapeutic applications.

Potential Applications in Drug Development start This compound derivative Cyclopentenone Derivatives start->derivative Synthesis prostaglandin Prostaglandin Analogs derivative->prostaglandin jasmonate Jasmonate Analogs derivative->jasmonate antitumor Antitumor Agents derivative->antitumor anti_inflammatory Anti-inflammatory Agents derivative->anti_inflammatory

Caption: Potential drug development pathways originating from this compound.

The synthesized cyclopentenone derivatives can be evaluated for a range of biological activities. For example, arylidene cycloalkanones have shown promise as antitumor agents, and their mechanism of action is an active area of research.[1] Furthermore, modifications to the cyclopentenone core can lead to the discovery of novel anti-inflammatory and other therapeutic agents.

Conclusion

The synthesis of cyclopentenone derivatives from this compound provides access to a class of compounds with significant potential in drug discovery and development. The Claisen-Schmidt condensation offers a straightforward and efficient method for preparing 2,5-bis(aryl-ylidene)-3,4-dimethylcyclopentanones. The detailed protocols and characterization data provided in these application notes serve as a valuable resource for researchers in organic and medicinal chemistry. Further exploration of these derivatives and their biological activities is warranted to unlock their full therapeutic potential.

References

Troubleshooting & Optimization

Optimizing Dieckmann cyclization conditions for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Dieckmann cyclization for higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Dieckmann cyclization is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Low or no product formation in a Dieckmann cyclization can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Insufficiently Strong Base The base may not be strong enough to deprotonate the α-carbon of the diester efficiently. Consider switching to a stronger, sterically hindered base such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS).[1]
Inappropriate Reaction Temperature The reaction temperature might be too low for the cyclization to proceed at a reasonable rate. Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or other analytical methods. Be cautious of potential side reactions or decomposition at higher temperatures.
Steric Hindrance Steric hindrance around the reactive centers of the diester can impede the intramolecular reaction. If significant steric hindrance is suspected, using a less sterically demanding base or optimizing the solvent system may help.
Absence of an Enolizable Proton in the Product The final deprotonation of the β-keto ester product is the thermodynamic driving force for the reaction. If the product lacks an acidic α-proton between the two carbonyl groups, the equilibrium can shift back towards the starting materials.[1][2][3][4] Ensure your starting diester is designed to yield a product with an enolizable proton.
Wet Reagents or Solvents Strong bases like NaH and LDA react violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Q2: I am observing the formation of a significant amount of polymeric byproduct. How can I favor the intramolecular cyclization?

The formation of polymeric material indicates that intermolecular condensation is outcompeting the desired intramolecular Dieckmann cyclization. This is a common issue, especially when attempting to form larger rings.

Potential Cause Troubleshooting Steps
High Concentration High concentrations of the starting diester favor intermolecular reactions. Employ high-dilution conditions to increase the probability of the two ends of the same molecule reacting with each other.
Rapid Addition of Substrate Adding the diester to the base solution too quickly can create localized areas of high concentration. Use a syringe pump for the slow and controlled addition of the diester to the solution of the base.[1]
Solvent Effects The choice of solvent can influence the reaction pathway. Polar aprotic solvents like dimethyl sulfoxide (DMSO) have been shown to enhance enolate stability and can improve the selectivity for the intramolecular reaction.[1][5]

Q3: My unsymmetrical diester is producing a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

When an unsymmetrical diester has two different enolizable α-positions, a mixture of products can be formed.[6][7]

Strategy Description
Substrate Design If possible, design the diester so that one of the ester groups lacks α-hydrogens. This will direct the enolate formation to a single position and result in a single product.
Kinetic vs. Thermodynamic Control The regioselectivity can sometimes be influenced by the reaction conditions. Using a strong, sterically hindered base (like LDA) at low temperatures often favors the formation of the kinetic enolate (deprotonation at the less sterically hindered α-position). Weaker bases and higher temperatures tend to favor the thermodynamic enolate (the more stable enolate).
Choice of Base The choice of base can influence which α-proton is abstracted. Stronger bases can help achieve more selective deprotonation.[8]

Experimental Protocols

Below are detailed protocols for performing the Dieckmann cyclization using sodium hydride and potassium tert-butoxide, which are commonly used strong bases for this transformation.

Protocol 1: Dieckmann Cyclization using Sodium Hydride (NaH)

This protocol is adapted from a procedure for the synthesis of a substituted cyclopentanone derivative.[9][10]

Materials:

  • Diester (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 10.0 eq)

  • Dry Toluene

  • Dry Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an argon atmosphere, add sodium hydride (10.0 eq) to a solution of the diester (1.0 eq) in dry toluene.

  • Carefully and slowly add dry methanol to the mixture. Caution: A large volume of hydrogen gas will be evolved. Ensure proper ventilation and take appropriate safety precautions.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 20 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Dieckmann Cyclization using Potassium tert-Butoxide (t-BuOK)

This protocol describes a general procedure for the synthesis of 4,4-disubstituted cyclohexane β-keto esters.[11]

Materials:

  • Diester or suitable precursor (1.0 eq)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Appropriate quenching agent (e.g., saturated aqueous NH₄Cl or dilute HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the diester in the chosen anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the substrate).

  • Add potassium tert-butoxide in one portion or portion-wise.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC. Reaction times can vary from 15 minutes to several hours.[11]

  • Upon completion, carefully quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Impact of Reaction Conditions on Yield

The choice of base and solvent can significantly impact the yield of the Dieckmann cyclization. The following table summarizes a comparative study on the cyclization of diethyl adipate.

Base Solvent Yield of 2-Carbethoxycyclopentanone Reference
Dimsyl ionDMSOSignificantly Higher[5]
Sodium metalTolueneLower[5]

Kinetic measurements have shown that both reaction rates and yields are consistently higher in DMSO.[5] The high selectivity observed in DMSO suggests that side reactions, such as polymer formation, are minimized in this solvent.[5]

Visualizing the Workflow and Key Concepts

To aid in understanding the experimental workflow and potential challenges, the following diagrams illustrate key concepts.

G Troubleshooting Workflow for Low Yield in Dieckmann Cyclization start Low or No Product check_base Is the base strong enough? (e.g., NaH, t-BuOK, LDA) start->check_base check_temp Is the reaction temperature optimal? start->check_temp check_proton Does the product have an enolizable proton? start->check_proton check_conditions Are the reaction conditions strictly anhydrous? start->check_conditions use_stronger_base Use a stronger base check_base->use_stronger_base No success Improved Yield check_base->success Yes increase_temp Gradually increase temperature check_temp->increase_temp No check_temp->success Yes redesign_substrate Redesign starting diester check_proton->redesign_substrate No check_proton->success Yes dry_reagents Ensure anhydrous conditions check_conditions->dry_reagents No check_conditions->success Yes use_stronger_base->success increase_temp->success redesign_substrate->success dry_reagents->success

Caption: A troubleshooting workflow for the Dieckmann cyclization.

G Dieckmann Cyclization: Key Steps to Success cluster_pre Pre-Reaction Setup cluster_reac Reaction cluster_post Workup & Purification Anhydrous\nSolvent Anhydrous Solvent Inert\nAtmosphere Inert Atmosphere Dry\nGlassware Dry Glassware Diester Diester Enolate Formation Enolate Formation Diester->Enolate Formation Strong Base (e.g., NaH, t-BuOK) Intramolecular\nAttack Intramolecular Attack Enolate Formation->Intramolecular\nAttack Cyclic Intermediate Cyclic Intermediate Intramolecular\nAttack->Cyclic Intermediate β-Keto Ester Enolate β-Keto Ester Enolate Cyclic Intermediate->β-Keto Ester Enolate Elimination & Deprotonation (Driving Force) Aqueous\nWorkup Aqueous Workup β-Keto Ester Enolate->Aqueous\nWorkup Protonation Extraction Extraction Aqueous\nWorkup->Extraction Purification\n(Chromatography) Purification (Chromatography) Extraction->Purification\n(Chromatography) Final Product Final Product Purification\n(Chromatography)->Final Product

Caption: A simplified experimental workflow for the Dieckmann cyclization.

References

Technical Support Center: Synthesis of 3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dimethylcyclopentanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, focusing on the widely used Dieckmann condensation of diethyl 3,4-dimethyladipate, followed by hydrolysis and decarboxylation.

Question 1: My overall yield of this compound is low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can arise from several factors throughout the two main stages: the Dieckmann condensation and the subsequent hydrolysis and decarboxylation.

Potential Causes & Solutions:

  • Incomplete Dieckmann Condensation:

    • Insufficient Base: A stoichiometric amount of a strong base is required to drive the reaction to completion. The enolate of the product β-keto ester is stable and needs to be formed.

    • Solution: Use at least one equivalent of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    • Inappropriate Solvent: The solvent must be anhydrous and capable of dissolving the reactants and intermediates.

    • Solution: Use high-purity anhydrous solvents such as toluene, tetrahydrofuran (THF), or diethyl ether.

  • Side Reactions During Condensation:

    • Intermolecular Condensation: At high concentrations, the starting diester can react with itself intermolecularly, leading to polymeric byproducts.

    • Solution: Employ high-dilution conditions by adding the diester slowly to the base suspension.

    • Reverse Dieckmann Condensation: This can occur if the intermediate β-keto ester cannot be deprotonated to form a stable enolate.[1]

    • Solution: This is less of a concern for this specific synthesis as the product has an enolizable proton. However, ensuring a sufficiently strong base and anhydrous conditions will favor the forward reaction.

  • Inefficient Hydrolysis and Decarboxylation:

    • Incomplete Hydrolysis: The β-keto ester intermediate may not be fully hydrolyzed to the corresponding β-keto acid.

    • Solution: Ensure sufficient reaction time and concentration of the acid or base used for hydrolysis.

    • Incomplete Decarboxylation: The β-keto acid may not fully decarboxylate to the final ketone.

    • Solution: Decarboxylation is typically driven by heat. Ensure the reaction mixture reaches a suitable temperature (often reflux) for a sufficient duration.

Question 2: My final product is a mixture of cis- and trans-3,4-dimethylcyclopentanone. How can I control the stereochemistry?

Answer:

The stereochemical outcome of the synthesis is largely determined by the stereochemistry of the starting material, diethyl 3,4-dimethyladipate, and the potential for epimerization during the reaction.

Key Factors & Control Strategies:

  • Stereochemistry of the Starting Material:

    • The Dieckmann condensation is generally a stereospecific reaction. The stereochemical relationship of the two methyl groups in the starting diester will be reflected in the product. To obtain a specific isomer of this compound, you must start with the corresponding stereoisomer of diethyl 3,4-dimethyladipate (meso for the cis-product and the (R,R)- or (S,S)-enantiomer for the trans-product).

  • Epimerization:

    • The basic conditions of the Dieckmann condensation can cause epimerization (inversion of stereochemistry) at the α-carbon to the ester (which becomes the C3 and C4 positions in the product). This can lead to a mixture of cis and trans isomers.

    • Solution:

      • Choice of Base and Temperature: Use a sterically hindered, non-nucleophilic base like potassium tert-butoxide at low temperatures to minimize epimerization.

      • Reaction Time: Shorter reaction times can reduce the extent of epimerization. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to avoid unnecessarily long reaction times.

      • Thermodynamic vs. Kinetic Control: The trans isomer is generally the thermodynamically more stable product. Prolonged reaction times or higher temperatures under basic conditions will favor the formation of the trans isomer through equilibration. For the kinetically favored product, use a strong, non-equilibrating base at low temperatures.

Question 3: I am observing significant amounts of a high-molecular-weight, viscous byproduct. What is this and how can I avoid it?

Answer:

This is likely due to intermolecular Claisen condensation, where two or more molecules of the starting diester react with each other instead of cyclizing intramolecularly.

Cause & Prevention:

  • High Concentration: This side reaction is favored at high concentrations of the starting material.

  • Prevention:

    • High-Dilution Conditions: The most effective way to prevent intermolecular reactions is to perform the reaction under high-dilution conditions. This is achieved by the slow, dropwise addition of a solution of the diethyl 3,4-dimethyladipate to a stirred suspension of the base in the solvent. This ensures that the concentration of the diester is always low, favoring the intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction sequence for synthesizing this compound?

A1: The most common laboratory synthesis is a two-step process:

  • Dieckmann Condensation: An intramolecular cyclization of a 3,4-dimethyladipate ester (e.g., diethyl 3,4-dimethyladipate) using a strong base to form a cyclic β-keto ester (2-ethoxycarbonyl-3,4-dimethylcyclopentanone).[2][3]

  • Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed to the corresponding β-keto acid, which is subsequently decarboxylated, usually by heating, to yield this compound.

Q2: What are the most common side reactions in the Dieckmann condensation step?

A2: The primary side reactions are:

  • Epimerization: Inversion of stereochemistry at the carbons bearing the methyl groups, leading to a mixture of cis and trans isomers.

  • Intermolecular Condensation: Reaction between two or more diester molecules, leading to polymeric byproducts, especially at high concentrations.

  • Reverse Dieckmann Condensation: Cleavage of the cyclic β-keto ester back to the starting diester, which can occur under certain conditions.[1]

Q3: How can I purify the final this compound product?

A3: Purification can be achieved through several methods:

  • Distillation: As this compound is a liquid, fractional distillation is an effective method for separating it from less volatile impurities.

  • Chromatography: Column chromatography on silica gel can be used to separate the desired product from byproducts.

  • Bisulfite Adduct Formation: Ketones can be purified by forming a solid bisulfite adduct, which can be filtered and then decomposed to regenerate the pure ketone. A patent for a similar compound suggests this method.

Q4: Which base is best for the Dieckmann condensation?

A4: The choice of base is critical for yield and stereochemical control.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that is very effective for this reaction. It irreversibly deprotonates the α-carbon, driving the reaction forward.

  • Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base that is also highly effective and can help minimize side reactions.

  • Sodium Ethoxide (NaOEt): While it can be used, it can participate in transesterification if the starting material is not an ethyl ester and can lead to more equilibrium-controlled side reactions.

Data Presentation

ParameterCondition ACondition BExpected Outcome
Base Sodium Hydride (NaH)Potassium tert-butoxide (t-BuOK)Both are effective. t-BuOK may offer better stereocontrol.
Solvent Anhydrous TolueneAnhydrous THFBoth are suitable. Toluene allows for higher reflux temperatures.
Temperature Reflux0 °C to Room TemperatureHigher temperatures can accelerate the reaction but may increase side reactions like epimerization.
Diester Addition Rapid AdditionSlow, Dropwise AdditionSlow addition is crucial to minimize intermolecular condensation.
Typical Yield 60-75%70-85%Yields are highly dependent on reaction conditions and purity of reagents.

Experimental Protocols

Protocol 1: Dieckmann Condensation of Diethyl 3,4-dimethyladipate

  • Setup: A three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot. The system is then allowed to cool under a stream of dry nitrogen.

  • Reagents: Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is washed with anhydrous hexane to remove the oil and then suspended in anhydrous toluene.

  • Reaction: A solution of diethyl 3,4-dimethyladipate (1 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride over 2-3 hours.

  • Completion: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup: The reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-ethoxycarbonyl-3,4-dimethylcyclopentanone.

Protocol 2: Hydrolysis and Decarboxylation

  • Hydrolysis: The crude β-keto ester from the previous step is refluxed with an excess of 10% aqueous hydrochloric acid for 8-12 hours.

  • Decarboxylation: The reaction mixture is then heated to a higher temperature to effect decarboxylation, which is often accompanied by the evolution of carbon dioxide.

  • Extraction: After cooling, the mixture is extracted with diethyl ether. The organic extracts are combined, washed with a saturated sodium bicarbonate solution, then with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.

Mandatory Visualization

Synthesis_Pathway cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl_3,4-dimethyladipate Diethyl 3,4-dimethyladipate Intermediate Cyclic β-keto ester (2-ethoxycarbonyl-3,4-dimethylcyclopentanone) Diethyl_3,4-dimethyladipate->Intermediate Intramolecular Cyclization Base Strong Base (e.g., NaH) Base->Diethyl_3,4-dimethyladipate Final_Product This compound Intermediate->Final_Product Hydrolysis & Decarboxylation Acid_Heat Acid (e.g., HCl) & Heat Acid_Heat->Intermediate

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Condensation Check Dieckmann Condensation Step Start->Check_Condensation Check_Hydrolysis Check Hydrolysis/ Decarboxylation Step Start->Check_Hydrolysis Base Sufficient Strong Base? Check_Condensation->Base No Hydrolysis_Time Sufficient Hydrolysis Time? Check_Hydrolysis->Hydrolysis_Time No Solvent Anhydrous Solvent? Base->Solvent Yes Optimize_Base Use ≥1 eq. NaH or t-BuOK Base->Optimize_Base No Concentration High Dilution Conditions? Solvent->Concentration Yes Dry_Solvent Use freshly dried solvent Solvent->Dry_Solvent No Slow_Addition Add diester dropwise Concentration->Slow_Addition No Decarboxylation_Temp Adequate Decarboxylation Temp? Hydrolysis_Time->Decarboxylation_Temp Yes Increase_Time Increase reflux time Hydrolysis_Time->Increase_Time No Increase_Temp Ensure sufficient heating Decarboxylation_Temp->Increase_Temp No

Caption: Troubleshooting workflow for low yield issues.

Side_Reactions Starting_Material Diethyl 3,4-dimethyladipate Desired_Pathway Intramolecular Cyclization (Desired Pathway) Starting_Material->Desired_Pathway Side_Reaction1 Epimerization Starting_Material->Side_Reaction1 Basic Conditions Side_Reaction2 Intermolecular Condensation Starting_Material->Side_Reaction2 High Concentration Desired_Product Cyclic β-keto ester Desired_Pathway->Desired_Product Desired_Product->Side_Reaction1 Equilibration Side_Product1 Diastereomeric Mixture Side_Reaction1->Side_Product1 Side_Product2 Polymeric Byproducts Side_Reaction2->Side_Product2

Caption: Major side reactions in the synthesis.

References

Troubleshooting low yield in stereoselective synthesis of cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of cyclopentanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My stereoselective cyclopentanone synthesis is resulting in a low overall yield. What are the general areas I should investigate first?

A1: Low yields in stereoselective cyclopentanone syntheses can often be attributed to a few key areas. Systematically investigating these can help pinpoint the issue:

  • Purity of Starting Materials: Impurities in your substrates, reagents, or solvents can have a significant impact on catalyst activity and reaction efficiency.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reactions or the formation of side products.

  • Catalyst Activity: The catalyst, whether it's a metal complex or an organocatalyst, may be deactivated, used in an incorrect loading, or may not be the optimal choice for your specific substrate.

  • Stereoselectivity Issues: Poor stereoselectivity (both enantioselectivity and diastereoselectivity) directly impacts the yield of the desired isomer.

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the target cyclopentanone.

Q2: I'm observing a mixture of diastereomers, which is lowering the isolated yield of my desired cyclopentanone. What are the common causes?

A2: Poor diastereoselectivity is a frequent challenge. The underlying causes are often related to:

  • Reaction Temperature: Higher temperatures can sometimes reduce the energy difference between the transition states leading to different diastereomers, resulting in lower selectivity.

  • Catalyst or Reagent Choice: The steric and electronic properties of the catalyst or key reagents play a crucial role in directing the stereochemical outcome. An inappropriate choice can lead to poor diastereocontrol.

  • Substrate Control: The inherent stereochemistry of the substrate may not be sufficient to direct the formation of the desired diastereomer, or may even favor the formation of an undesired isomer.

  • Equilibration: The product, or an intermediate, may be epimerizing under the reaction conditions, leading to a mixture of diastereomers.

Troubleshooting Guides by Reaction Type

Organocatalyzed Michael Addition/Robinson Annulation

Q3: I am attempting a proline-catalyzed Robinson annulation to form a cyclopentenone precursor, but the yield is consistently low. What should I investigate?

A3: Low yields in proline-catalyzed Robinson annulations are a common issue. Here are several factors to consider and troubleshoot:

  • Catalyst Loading: While organocatalysis allows for substoichiometric catalyst use, loading that is too low can result in slow or incomplete reactions. Conversely, excessively high loading can sometimes lead to unwanted side reactions. It is crucial to optimize the catalyst loading for your specific substrates.

  • Solvent Choice: The choice of solvent can dramatically affect the reaction's efficiency and stereoselectivity. Protic solvents can interfere with the enamine catalysis, while aprotic polar solvents like DMSO or DMF are often preferred.

  • Base and Additives: The nature and concentration of the base used can be critical. For Michael additions, the base must be strong enough to deprotonate the donor without promoting side reactions. In some cases, acidic or basic additives can influence the reaction outcome.

  • Reaction Temperature: Temperature control is vital. While some reactions proceed well at room temperature, others may require cooling to improve selectivity or heating to drive the reaction to completion.

Troubleshooting Workflow for Low Yield in Proline-Catalyzed Robinson Annulation

G start Low Yield in Robinson Annulation check_purity Verify Purity of Starting Materials start->check_purity optimize_catalyst Optimize Catalyst Loading check_purity->optimize_catalyst If pure solution_purify Purify Substrates (Distillation/Chromatography) check_purity->solution_purify If impure optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions If optimized solution_catalyst Screen Catalyst Loading (e.g., 1-20 mol%) optimize_catalyst->solution_catalyst If not optimized check_side_reactions Investigate Side Reactions optimize_conditions->check_side_reactions If optimized solution_solvent Screen Solvents (e.g., DMSO, DMF, CH3CN) optimize_conditions->solution_solvent Optimize Solvent solution_side_reactions Analyze Crude Mixture (NMR, LC-MS) check_side_reactions->solution_side_reactions solution_purify->optimize_catalyst solution_catalyst->optimize_conditions solution_temp Vary Temperature (e.g., 0 °C to 60 °C) solution_solvent->solution_temp Optimize Temperature end_node Improved Yield solution_temp->check_side_reactions solution_side_reactions->end_node

Caption: Troubleshooting workflow for low yield in Robinson annulation.

ParameterCondition ACondition BCondition CYield (%)Enantiomeric Excess (%)
Catalyst L-Proline(S)-Phenylalanine/CSAChiral Squaramide8893
Solvent DMSONeatChloroform7590
Temperature Room Temp50-55 °CRoom Temp8592

Table 1: Comparison of Reaction Parameters for Organocatalyzed Cyclopentanone Synthesis. Data is illustrative and based on typical findings in the literature. Actual results will vary with specific substrates.

Experimental Protocol: Asymmetric Proline-Catalyzed Robinson Annulation

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 g, 7.9 mmol) in anhydrous DMSO (50 mL) under an argon atmosphere at 35 °C, add L-proline (0.32 g, 2.8 mmol).

  • Stir the mixture until all solids are dissolved.

  • Slowly add freshly distilled methyl vinyl ketone (0.99 mL, 11.9 mmol) dropwise to the solution.

  • Stir the reaction vigorously at 35 °C for 89 hours.

  • Quench the reaction by adding ethyl acetate and a saturated aqueous solution of ammonium chloride.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Wieland-Miescher ketone.[1]

Pauson-Khand Reaction

Q4: My intramolecular Pauson-Khand reaction is giving a low yield of the desired bicyclic cyclopentenone. What are the likely causes and how can I improve it?

A4: Low yields in the Pauson-Khand reaction (PKR) can be frustrating. Here are some common culprits and potential solutions:

  • Decomposition of the Cobalt-Alkyne Complex: The initial hexacarbonyl dicobalt alkyne complex can be unstable, especially at elevated temperatures.

  • Inefficient Cycloaddition: The key cycloaddition step can be slow or inefficient, leading to low conversion.

  • Catalyst Deactivation: In catalytic versions of the PKR, the active metal center can be deactivated by impurities or side reactions.

  • Side Reactions: A number of side reactions can compete with the desired PKR, including oligomerization of the alkyne or alkene.

To improve the yield, consider the following:

  • Use of Promoters: Additives like N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) can accelerate the reaction by facilitating CO dissociation from the cobalt complex.

  • Solvent Choice: Anhydrous, degassed solvents are crucial. Toluene, THF, and dichloromethane are commonly used.

  • Temperature Control: While traditional PKRs often require high temperatures, modern catalytic systems may operate at milder temperatures, which can minimize side reactions.

  • Alternative Catalysts: If the standard dicobalt octacarbonyl is not effective, consider exploring catalytic systems based on rhodium, iridium, or palladium, which may offer higher yields and milder reaction conditions.

Troubleshooting Logic for a Low-Yielding Pauson-Khand Reaction

G start Low Yield in Pauson-Khand Reaction check_complex Verify Formation of Co2(CO)6-Alkyne Complex start->check_complex optimize_promoter Optimize Promoter check_complex->optimize_promoter If complex forms solution_complex Use Fresh Co2(CO)8 Ensure Inert Atmosphere check_complex->solution_complex If no complex optimize_conditions Optimize Reaction Conditions optimize_promoter->optimize_conditions If optimized solution_promoter Screen Promoters (NMO, TMANO) Vary Stoichiometry optimize_promoter->solution_promoter If not optimized consider_catalyst Consider Alternative Catalyst optimize_conditions->consider_catalyst If optimized solution_solvent Screen Solvents (Toluene, THF, DCE) optimize_conditions->solution_solvent Optimize Solvent solution_catalyst Explore Rh, Ir, or Pd Catalytic Systems consider_catalyst->solution_catalyst solution_complex->optimize_promoter solution_promoter->optimize_conditions solution_temp Vary Temperature solution_solvent->solution_temp Optimize Temperature end_node Improved Yield solution_temp->consider_catalyst solution_catalyst->end_node

Caption: A decision tree for troubleshooting low yields in the Pauson-Khand reaction.

Catalyst SystemPromoterTemperature (°C)SolventYield (%)
Co₂(CO)₈ (stoichiometric)None110Toluene30-50
Co₂(CO)₈ (stoichiometric)NMO25CH₂Cl₂70-90
[Rh(CO)₂Cl]₂ (catalytic)None80Toluene60-85
Ir-catalyst (catalytic)None100Dioxane75-95

Table 2: Effect of Catalyst and Promoter on Pauson-Khand Reaction Yield. Data is illustrative and compiled from general trends in the literature.

Experimental Protocol: Cobalt-Mediated Intramolecular Pauson-Khand Reaction

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the enyne substrate (1.0 equiv) in degassed dichloromethane (CH₂Cl₂).

  • Add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) in one portion. The solution will typically turn a deep red or brown color.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the alkyne-cobalt complex and consumption of the starting alkyne by thin-layer chromatography (TLC).

  • Once complex formation is complete, add N-methylmorpholine N-oxide (NMO, 3-10 equiv) as a solid or a solution in CH₂Cl₂.

  • Stir the reaction at room temperature and monitor the progress of the cyclization by TLC.

  • Upon completion, the reaction mixture can be filtered through a plug of silica gel to remove cobalt residues and then concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopentenone.[2]

Nazarov Cyclization

Q5: My Lewis acid-catalyzed Nazarov cyclization is giving a low yield and a mixture of regioisomers. How can I address these issues?

A5: The Nazarov cyclization can be sensitive to reaction conditions, and low yields or poor regioselectivity are common hurdles. Here's a breakdown of what to check:

  • Lewis Acid Choice and Stoichiometry: The strength and amount of the Lewis acid are critical. A weak Lewis acid may not be sufficient to promote cyclization, while an overly strong one can lead to decomposition or side reactions. Stoichiometric amounts are often required, but catalytic systems are being developed.

  • Substrate Reactivity: Electron-rich dienones can be less reactive and may require stronger acids or higher temperatures. Conversely, highly polarized dienones can cyclize under milder conditions.

  • Regioselectivity of Elimination: The final elimination step determines the position of the double bond in the cyclopentenone product. If multiple β-hydrogens are available for elimination, a mixture of regioisomers can result.

  • Side Reactions: Wagner-Meerwein rearrangements of the carbocation intermediates can compete with the desired cyclization pathway, leading to undesired byproducts.

To improve your results, consider these strategies:

  • Catalyst Screening: Experiment with a variety of Lewis acids (e.g., FeCl₃, BF₃·OEt₂, SnCl₄, Cu(OTf)₂) and Brønsted acids to find the optimal promoter for your substrate.

  • Silicon-Directed Nazarov Cyclization: Placing a silyl group on the dienone substrate can direct the regioselectivity of the elimination step, leading to a single regioisomer.

  • Temperature Optimization: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they may also decrease selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the cationic intermediates and the overall reaction outcome.

General Mechanism of the Nazarov Cyclization

G start Divinyl Ketone intermediate1 Pentadienyl Cation start->intermediate1 + Lewis Acid intermediate2 Oxyallyl Cation intermediate1->intermediate2 4π-Electrocyclization (conrotatory) product Cyclopentenone intermediate2->product - H+

Caption: Simplified mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Lewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio
FeCl₃CH₂Cl₂0 to rt60-85Varies
BF₃·OEt₂CH₂Cl₂-78 to 050-80Varies
Cu(OTf)₂Toluene8070-95Often high
Sc(OTf)₃CH₃CNrt65-90Varies

Table 3: Comparison of Lewis Acids for a Typical Nazarov Cyclization. Yields and selectivities are highly substrate-dependent.

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

  • In a flame-dried flask under an inert atmosphere, dissolve the divinyl ketone substrate (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Add the Lewis acid (e.g., FeCl₃ or BF₃·OEt₂, 1.0-2.0 equiv) dropwise or as a solution in the same solvent.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

References

Technical Support Center: Purification of 3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,4-Dimethylcyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities can include diastereomers (cis/trans isomers), unreacted starting materials, and side-products such as mono-alkylated cyclopentanones. In some synthetic routes, sulfur-containing byproducts like 1,1-bis(methylthio)-3,4-dimethylcyclopentane may also be present.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. Fractional distillation is suitable for separating compounds with different boiling points, such as removing residual solvents or some side-products. Column chromatography is effective for separating diastereomers and other closely related impurities. For solid derivatives of the ketone, recrystallization can be a powerful purification method.[2][3][4][5][6]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC, particularly when coupled with a mass spectrometer (GC-MS), can separate and identify volatile impurities. ¹H and ¹³C NMR can provide information about the isomeric ratio and the presence of structurally related impurities.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of components.

  • Possible Cause: Insufficient column efficiency, incorrect heating rate, or unstable pressure.

  • Solution:

    • Ensure you are using a fractionating column with a sufficient number of theoretical plates.

    • Maintain a slow and steady heating rate to allow for proper vapor-liquid equilibrium.

    • If performing vacuum distillation, ensure the vacuum is stable. Fluctuations in pressure will alter boiling points and hinder separation.[3]

Issue 2: No distillate is being collected.

  • Possible Cause: System leak, insufficient heating, or a blocked condenser.

  • Solution:

    • Check all joints and connections for leaks, especially when under vacuum.

    • Ensure the heating mantle is set to a temperature appropriate for the boiling point of this compound under the given pressure.

    • Confirm that the condenser is properly cooled and not blocked.

Column Chromatography

Issue 1: Co-elution of desired product and impurities.

  • Possible Cause: Inappropriate solvent system (eluent).

  • Solution:

    • Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between this compound and the impurities.

    • A gradient elution, where the polarity of the solvent system is gradually changed, may be necessary for complex mixtures.

Issue 2: Tailing of the product band on the column.

  • Possible Cause: Adsorption of the ketone onto the stationary phase, or overloading the column.

  • Solution:

    • Adding a small amount of a more polar solvent to the eluent can sometimes reduce tailing.

    • Ensure that the amount of crude product loaded onto the column does not exceed its capacity.

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify this compound from less volatile or more volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Vacuum source (if necessary)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature at the distillation head. Collect any low-boiling fractions (impurities) that distill over first.

  • Slowly increase the heating rate until the temperature stabilizes at the boiling point of this compound.

  • Collect the fraction that distills at a constant temperature. This is the purified product.

  • Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides.

  • Analyze the purity of the collected fraction using GC or NMR.

Column Chromatography of this compound

Objective: To separate diastereomers or other closely related impurities from this compound.

Materials:

  • Crude this compound

  • Silica gel (for the stationary phase)

  • Appropriate solvent system (eluent), determined by TLC analysis

  • Chromatography column

  • Collection tubes or flasks

  • Cotton or glass wool

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent system, collecting fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Assess the purity of the product by GC or NMR.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Before (%)Purity After (%)Yield (%)Key Impurities Removed
Fractional Distillation859570High and low boiling point impurities
Column Chromatography90 (cis/trans mixture)>99 (isolated isomer)85Diastereomers, polar impurities

Note: These are representative values and actual results may vary depending on the specific impurities and experimental conditions.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound distillation Fractional Distillation crude->distillation Option 1 chromatography Column Chromatography crude->chromatography Option 2 gc_ms GC-MS distillation->gc_ms nmr NMR distillation->nmr chromatography->gc_ms chromatography->nmr pure Pure this compound gc_ms->pure nmr->pure troubleshooting_logic start Impure Product purity_check Assess Purity (GC/NMR) start->purity_check is_pure Purity Acceptable? purity_check->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No distillation Fractional Distillation troubleshoot->distillation Boiling Point Difference chromatography Column Chromatography troubleshoot->chromatography Polarity Difference other_method Consider Alternative Method troubleshoot->other_method distillation->purity_check chromatography->purity_check

References

Technical Support Center: 3,4-Dimethylcyclopentanone Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation of 3,4-Dimethylcyclopentanone under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: No or very slow degradation of this compound is observed.

  • Question: I have subjected my sample of this compound to acidic conditions (e.g., 0.1 M HCl) at room temperature, but I am not seeing any significant degradation after 24 hours. What should I do?

  • Answer:

    • Increase Acid Concentration: The rate of acid-catalyzed degradation is dependent on the hydrogen ion concentration. Consider increasing the acid concentration (e.g., to 1 M HCl or H₂SO₄) to accelerate the reaction.[1][2][3][4]

    • Elevate Temperature: Chemical degradation is often accelerated at higher temperatures.[1] You can try heating the reaction mixture to a controlled temperature (e.g., 50-70°C).[1] It is advisable to start with a modest temperature increase and monitor the degradation progress.

    • Extend Exposure Time: If the compound is particularly stable, a longer exposure time may be necessary. Forced degradation studies can be conducted for up to 7 days.[1][2]

    • Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect small changes in the concentration of the parent compound and the formation of low-level degradants.

    • Co-solvent Selection: If this compound has poor solubility in the aqueous acidic medium, this can limit the degradation rate. The use of a co-solvent may be necessary to ensure the compound is fully dissolved.[1]

Issue 2: The degradation of this compound is too rapid and extensive.

  • Question: After treating my sample with 1 M HCl at 70°C, almost all of the parent compound has degraded within a short period, and I see a complex mixture of degradation products. How can I achieve a target degradation of 5-20%?

  • Answer:

    • Reduce Stress Conditions: The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to understand the degradation pathway, not to completely destroy the molecule.[2][4]

    • Lower Acid Concentration: Decrease the concentration of the acid (e.g., from 1 M to 0.1 M or 0.01 M HCl).[3]

    • Reduce Temperature: Perform the experiment at a lower temperature (e.g., room temperature or 40°C).[3]

    • Decrease Exposure Time: Collect samples at earlier time points to capture the initial stages of degradation.

    • Neutralize Samples: It is crucial to neutralize the samples with a suitable base (e.g., NaOH) at the desired time points to stop the degradation process before analysis.[1]

Issue 3: I am encountering problems with the HPLC analysis of my degradation samples.

  • Question: My HPLC chromatograms show poor peak shape (e.g., tailing or fronting), and the retention times are shifting between injections. What could be the cause?

  • Answer:

    • Poor Peak Shape:

      • Column Overload: Injecting too much sample can lead to peak distortion.[5][6] Try diluting your sample.

      • Column Degradation: The acidic nature of the samples might be damaging the stationary phase of the HPLC column.[5][7][8] Ensure the column is suitable for the pH of your mobile phase and samples. A guard column can help protect the analytical column.

      • Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly affect peak shape.[5] Ensure the mobile phase is optimized for your analyte and its potential degradation products.

    • Retention Time Shifts:

      • Inadequate Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.[9]

      • Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and retention time shifts.[8][9] Check for leaks or air bubbles in the system.[7][8][9]

      • Temperature Fluctuations: Inconsistent column temperature can cause retention times to drift.[7] Using a column oven will provide a stable temperature environment.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic conditions?

Based on the chemistry of ketones, potential acid-catalyzed degradation pathways for this compound could include:

  • Enolization: Acid can catalyze the formation of the enol tautomer.[10][11][12] This is often the initial step in many ketone reactions.

  • Rearrangements: Acidic conditions can promote rearrangements of cyclic ketones, such as ring-expansion or ring-contraction reactions, although these are more common with specific structural features.[13][14][15]

  • Oxidation: While not a direct result of acid catalysis alone, the presence of oxidizing agents in the system could lead to oxidative cleavage of the cyclopentanone ring, potentially forming dicarboxylic acids.[16][17]

Q2: What are the key factors that influence the rate of degradation?

The primary factors affecting the degradation rate of this compound in an acidic solution are:

  • pH: The lower the pH (higher the acid concentration), the faster the degradation is likely to be.

  • Temperature: Higher temperatures increase the reaction rate.

  • Solvent: The choice of solvent and any co-solvents can affect the solubility of the compound and the kinetics of the degradation.

  • Presence of other substances: Catalysts or impurities could potentially influence the degradation pathway and rate.

Q3: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products?

A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for separating the parent compound from its degradation products and quantifying the extent of degradation.[18][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the degradation products, which is crucial for structure elucidation.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the degradation products are volatile, GC-MS can also be a valuable analytical technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of isolated degradation products, NMR spectroscopy is the gold standard.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected trends in a degradation study of this compound.

Table 1: Illustrative Effect of pH and Temperature on Degradation Rate

ConditionTemperature (°C)% Degradation after 24 hoursApparent Half-life (t½) (hours)
0.1 M HCl (pH 1)255332
0.1 M HCl (pH 1)502567
1.0 M HCl (pH 0)253055
1.0 M HCl (pH 0)50>90< 8

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Table 2: HPLC Troubleshooting Summary

IssuePotential CauseRecommended Action
Poor Peak Shape Column overloadDilute the sample.
Column degradationUse a pH-stable column; employ a guard column.
Inappropriate mobile phaseOptimize mobile phase pH and composition.
Retention Time Shifts Inadequate column equilibrationIncrease equilibration time between runs.
Pump malfunction (leaks, air bubbles)Purge the pump; check for leaks.
Temperature fluctuationsUse a column oven to maintain a constant temperature.

Experimental Protocols

Protocol: Forced Degradation of this compound under Acidic Conditions

Objective: To determine the degradation profile of this compound when subjected to acidic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • HPLC grade water

  • HPLC grade methanol or acetonitrile

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • pH meter

  • HPLC system with UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Sample Preparation for Stressing:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 1 M HCl (for initial, more aggressive stress) or 0.1 M HCl (for milder stress).

    • Dilute to the final volume with HPLC grade water to achieve the desired final concentration of the drug substance.

  • Control Sample: Prepare a control sample by adding the stock solution to water without any acid.

  • Stressing Conditions:

    • Incubate the acidic sample and the control sample at a specified temperature (e.g., 50°C) in a water bath or heating block.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: Immediately after withdrawal, neutralize the acidic aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • HPLC Analysis:

    • Analyze the neutralized stressed samples and the control samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point relative to the initial concentration.

    • Identify and characterize the degradation products using techniques like LC-MS if necessary.

Visualizations

Degradation_Pathway cluster_main Hypothetical Acid-Catalyzed Degradation Pathway Compound This compound Protonated_Ketone Protonated Ketone Compound->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Degradant_A Degradation Product A (e.g., Rearrangement Product) Enol->Degradant_A Rearrangement Degradant_B Degradation Product B (e.g., Ring-Opened Product) Enol->Degradant_B Further Reactions

Caption: Hypothetical degradation pathway for this compound.

Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Prepare_Samples Prepare Acidic and Control Samples Start->Prepare_Samples Stress Incubate at Controlled Temperature (e.g., 50°C) Prepare_Samples->Stress Sample_Collection Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Stress->Sample_Collection Neutralize Neutralize Acidic Samples with NaOH Sample_Collection->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze Data Calculate % Degradation & Identify Products Analyze->Data

Caption: Workflow for a forced degradation study.

HPLC_Troubleshooting cluster_troubleshooting HPLC Troubleshooting Logic Problem HPLC Issue Observed (e.g., Poor Peak Shape) Check_Sample Is Sample Concentration Too High? Problem->Check_Sample Start Here Check_Column Is Column Degraded? Check_Sample->Check_Column No Dilute Dilute Sample Check_Sample->Dilute Yes Check_Mobile_Phase Is Mobile Phase Optimized? Check_Column->Check_Mobile_Phase No Replace_Column Replace Column/ Use Guard Column Check_Column->Replace_Column Yes Optimize_MP Optimize Mobile Phase (pH, Composition) Check_Mobile_Phase->Optimize_MP No

Caption: A logical flow for troubleshooting HPLC issues.

References

Preventing racemization during 3,4-Dimethylcyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dimethylcyclopentanone, with a focus on preventing racemization and controlling stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenge is controlling the stereochemistry at the C3 and C4 positions to obtain the desired diastereomer and enantiomer. Racemization can occur at the α-carbon to the carbonyl group, especially under basic or acidic conditions, leading to a loss of stereochemical purity.

Q2: Which are the key strategies to prevent racemization during the synthesis of this compound?

A2: The key strategies to prevent racemization include:

  • Use of Chiral Starting Materials (Chiral Pool Synthesis): Starting from an enantiomerically pure precursor ensures the stereochemistry is set from the beginning.

  • Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction.[1]

  • Organocatalysis: Using small organic molecules as catalysts to promote enantioselective transformations.

  • Kinetic Resolution: Selectively reacting one enantiomer from a racemic mixture, leaving the other unreacted.

Q3: Can racemization occur after the successful synthesis of the desired stereoisomer?

A3: Yes, the chiral centers at the α-positions to the carbonyl group in this compound are susceptible to epimerization (a form of racemization) under harsh acidic or basic conditions, or at elevated temperatures. Therefore, careful handling and purification conditions are crucial.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low Diastereoselectivity or Enantiomeric Excess (ee) Racemization during reaction: The reaction conditions (e.g., high temperature, strong base/acid) are causing the stereocenters to scramble.- Lower the reaction temperature. For base-catalyzed reactions, consider using a non-nucleophilic, sterically hindered base at low temperatures (e.g., LDA at -78 °C) to favor kinetic deprotonation. - Use a milder base or acid. - Reduce reaction time.
Ineffective Chiral Control: The chiral auxiliary or catalyst is not providing sufficient stereochemical induction.- Screen different chiral auxiliaries or catalysts. - Ensure the chiral auxiliary or catalyst is of high enantiomeric purity. - Optimize the solvent and temperature, as these can significantly impact stereoselectivity.
Formation of Multiple Isomers Incomplete Diastereoselection in Key Step: A crucial bond-forming step is not proceeding with the desired stereocontrol.- Re-evaluate the synthetic route. Consider a strategy with inherently higher stereoselectivity, such as starting from a chiral pool material. - For reactions like the Michael addition or aldol condensation, carefully select reagents and conditions known to favor the desired diastereomer.
Loss of Stereochemical Purity During Work-up or Purification Acidic or Basic Conditions: Exposure to acidic (e.g., silica gel) or basic (e.g., basic alumina) conditions during chromatography can cause epimerization.- Use neutralized silica gel for chromatography or consider alternative purification methods like distillation or recrystallization. - Maintain a neutral pH during aqueous work-up.
Elevated Temperatures: Distillation at high temperatures can lead to racemization.- Use vacuum distillation to lower the boiling point.

Quantitative Data Summary

The following table summarizes the reported stereoselectivity for a key method in the synthesis of (S,S)-3,4-dimethylcyclopentanone.

MethodStarting MaterialKey Reagents/StepsDiastereomeric Excess (de) / Enantiomeric Excess (ee)Reference
Chiral Pool Synthesis(R)-2-Methyl-succinic acid 4-methyl ester1. Alkylation with (R)-1-chloro-ethyl methyl ether 2. Reduction (LiAlH4) 3. Ditosylation 4. Cyclization with Formaldehyde dimethyl dithioacetal S-oxide>95% de, >98% ee for the final product[2]

Experimental Protocols

Stereoselective Synthesis of (S,S)-3,4-Dimethylcyclopentanone from a Chiral Pool Starting Material[2]

This protocol is adapted from a patented procedure for the synthesis of optically active 3,4-disubstituted cyclopentanones.

Step 1: Alkylation of (R)-2-Methyl-succinic acid 4-methyl ester

  • To a solution of diisopropylamine in anhydrous THF at -20°C, add n-butyllithium dropwise to generate lithium diisopropylamide (LDA).

  • Cool the LDA solution to -70°C and add a solution of (R)-2-methyl-succinic acid 4-methyl ester in THF.

  • After stirring for 30 minutes, add a solution of (R)-1-chloro-ethyl methyl ether in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the resulting dimethyl 2,3-dimethylsuccinate by chromatography.

Step 2: Reduction to the Diol

  • Add the purified dimethyl 2,3-dimethylsuccinate to a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0°C and carefully quench with water, followed by 15% aqueous sodium hydroxide and then water again.

  • Filter the resulting salts and concentrate the filtrate to obtain (2R,3R)-2,3-dimethylbutane-1,4-diol.

Step 3: Ditosylation

  • Dissolve the diol in pyridine and cool to 0°C.

  • Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0°C for 4 hours, then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate to yield the ditosylate.

Step 4: Cyclization and Hydrolysis

  • Add a solution of the ditosylate in THF to a solution of formaldehyde dimethyl dithioacetal S-oxide and n-butyllithium in THF at -78°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product.

  • Hydrolyze the resulting thioacetal S-oxide with an aqueous acid (e.g., HCl) in THF to yield (S,S)-3,4-dimethylcyclopentanone.

  • Purify the final product by distillation or chromatography.

Visualizations

experimental_workflow cluster_start Chiral Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start (R)-2-Methyl-succinic acid 4-methyl ester alkylation Alkylation start->alkylation 1 reduction Reduction alkylation->reduction 2 ditosylation Ditosylation reduction->ditosylation 3 cyclization Cyclization & Hydrolysis ditosylation->cyclization 4 product (S,S)-3,4-Dimethylcyclopentanone cyclization->product

Caption: Stereoselective synthesis of (S,S)-3,4-dimethylcyclopentanone.

racemization_pathway chiral_ketone Chiral this compound (e.g., S,S-isomer) enolate Planar Enolate Intermediate (Achiral) chiral_ketone->enolate Base or Acid racemic_mixture Racemic Mixture (S,S and R,R isomers) enolate->racemic_mixture Protonation

Caption: Racemization pathway of this compound.

References

Technical Support Center: Synthesis of 3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 3,4-dimethylcyclopentanone.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Intramolecular Enolate Alkylation

Intramolecular enolate alkylation is a common method for synthesizing cyclic ketones. However, challenges in controlling the reaction and potential side reactions can impact yield and purity.

Question: I am experiencing low yields in my intramolecular enolate alkylation. What are the potential causes and how can I improve the yield?

Answer:

Low yields in intramolecular enolate alkylation can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Incomplete Enolate Formation: The formation of the enolate is a critical step.

    • Troubleshooting:

      • Base Selection: Ensure you are using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium hexamethyldisilazide (KHMDS).

      • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

      • Temperature Control: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions.

  • Side Reactions: The primary side reaction is elimination, which competes with the desired intramolecular substitution.

    • Troubleshooting:

      • Leaving Group: A good leaving group (e.g., tosylate, mesylate, or iodide) on the alkyl chain is crucial. If you are using a bromide or chloride, consider converting it to an iodide in situ using Finkelstein conditions (e.g., adding NaI).

      • Reaction Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

  • Incorrect Reaction Temperature: While enolate formation requires low temperatures, the subsequent cyclization may require warming.

    • Troubleshooting: After enolate formation, slowly warm the reaction mixture to room temperature or slightly above to facilitate the intramolecular alkylation. The optimal temperature will depend on the specific substrate and leaving group.

Question: I am observing the formation of significant byproducts in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize them?

Answer:

The most common byproduct in this reaction is the elimination product, resulting from the enolate acting as a base rather than a nucleophile. Other potential byproducts can arise from intermolecular reactions.

  • Minimizing Elimination:

    • Use a less hindered base if sterics are forcing the enolate to act as a base.

    • As mentioned, ensure a good leaving group is used to favor the SN2 pathway.

  • Minimizing Intermolecular Reactions:

    • Employ high-dilution conditions to favor the intramolecular pathway.

  • Purification:

    • Flash column chromatography is typically effective for separating the desired cyclopentanone from byproducts. The choice of solvent system will depend on the polarity of the product and byproducts.

Method 2: Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful tool for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide. However, scaling up this reaction presents several challenges.

Question: My Pauson-Khand reaction is giving a low yield of the desired 3,4-dimethylcyclopentenone. What are the common reasons for this?

Answer:

Low yields in the Pauson-Khand reaction are a frequent issue. Here are some factors to consider:

  • Catalyst Activity: The cobalt carbonyl catalyst can be sensitive to air and moisture.

    • Troubleshooting:

      • Use freshly opened or properly stored cobalt carbonyl.

      • Perform the reaction under an inert atmosphere.

  • Reaction Conditions: Temperature and carbon monoxide pressure are critical parameters.

    • Troubleshooting:

      • Temperature: The reaction often requires elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition and byproduct formation. The optimal temperature should be determined empirically.

      • CO Pressure: While the reaction can be run at atmospheric pressure of CO, higher pressures can sometimes improve yields.

  • Substrate Reactivity: The nature of the alkene and alkyne can significantly impact the reaction efficiency. Strained alkenes tend to be more reactive.

  • Promoters: The addition of promoters like N-oxides (e.g., N-methylmorpholine N-oxide, NMO) can facilitate the reaction by promoting CO dissociation from the cobalt complex, which is often the rate-limiting step.

Question: I am struggling with the purification of the product from the cobalt catalyst residues. What is the best way to remove these impurities?

Answer:

Removal of cobalt residues is a common challenge in the workup of Pauson-Khand reactions.

  • Workup Procedures:

    • Oxidative Workup: After the reaction, the mixture can be exposed to air or treated with a mild oxidant (e.g., ceric ammonium nitrate, CAN) to decompose the cobalt complexes into water-soluble cobalt salts, which can then be removed by aqueous extraction.

    • Filtration: The crude reaction mixture can be filtered through a plug of silica gel or celite to remove insoluble cobalt species before further purification.

  • Chromatography: Flash column chromatography is typically required to obtain the pure product. Pre-treating the crude mixture as described above will improve the efficiency of the chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling the stereoselectivity during the synthesis of this compound?

A1: Controlling the stereochemistry to obtain the desired cis or trans isomer of this compound is a significant challenge. The stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions. For instance, in intramolecular alkylation, the stereoselectivity can be influenced by the conformation of the transition state during the cyclization step. The use of chiral auxiliaries or catalysts is often necessary to achieve high levels of stereocontrol. For example, in a synthesis starting from a chiral precursor like (R)-2-methyl-succinic acid, the stereocenters can be set early on.

Q2: What are the common byproducts I should expect when synthesizing this compound via Dieckmann condensation of a substituted adipate?

A2: The Dieckmann condensation of a dialkyl 2,5-dimethyladipate can lead to the formation of several byproducts. The primary desired product is a β-keto ester, which is then decarboxylated. Potential byproducts include:

  • Products from intermolecular Claisen condensation: If the reaction is not performed under high dilution, diester molecules can react with each other.

  • Elimination products: If there are suitable leaving groups present on the alkyl chain.

  • Products from incomplete reaction or over-reaction: Such as the starting diester or products from further reactions of the β-keto ester.

Q3: Are there any specific safety precautions I should take when running a Pauson-Khand reaction on a larger scale?

A3: Yes, scaling up the Pauson-Khand reaction requires careful safety considerations:

  • Carbon Monoxide (CO): CO is a highly toxic, odorless, and colorless gas. The reaction should be conducted in a well-ventilated fume hood with a CO detector.

  • Cobalt Carbonyl: Dicobalt octacarbonyl is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Pressure: If the reaction is run under pressure, a properly rated and maintained pressure vessel must be used.

  • Exothermic Reaction: The reaction can be exothermic. Proper temperature control and monitoring are essential to prevent a runaway reaction.

Experimental Protocols

Protocol 1: Intramolecular Enolate Alkylation of a 6-halo-3,4-dimethyl-2-hexanone derivative

This protocol describes a general procedure for the synthesis of this compound via intramolecular alkylation.

Materials:

  • 6-halo-3,4-dimethyl-2-hexanone (e.g., 6-iodo-3,4-dimethyl-2-hexanone)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve the 6-halo-3,4-dimethyl-2-hexanone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Slowly warm the reaction mixture to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Pauson-Khand Reaction

This protocol provides a general procedure for the synthesis of a 3,4-disubstituted cyclopentenone.

Materials:

  • An appropriate alkene and alkyne

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous solvent (e.g., toluene or 1,2-dichloroethane)

  • Carbon monoxide (CO) gas

  • Celite

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyne (1.0 eq) in the anhydrous solvent.

  • Add dicobalt octacarbonyl (1.1 eq) to the solution and stir at room temperature for 1-2 hours until the formation of the alkyne-cobalt complex is complete (indicated by a color change).

  • Add the alkene (1.5-2.0 eq) to the reaction mixture.

  • Purge the flask with carbon monoxide gas and maintain a CO atmosphere (e.g., using a balloon).

  • Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove insoluble cobalt species.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Synthesis MethodKey ReactantsTypical Yield (%)Key Challenges
Intramolecular Enolate Alkylation Dihaloalkane & active methylene compound60-80%Stereocontrol, elimination side reactions, requires anhydrous conditions.
Pauson-Khand Reaction Alkene, Alkyne, CO40-70%Catalyst toxicity and removal, low yields with unreactive substrates, requires CO gas.
Dieckmann Condensation Substituted adipate ester70-90% (of β-keto ester)Intermolecular side reactions, requires strong base, subsequent decarboxylation step needed.

Visualizations

Experimental Workflow for Intramolecular Enolate Alkylation

experimental_workflow start Start: 6-halo-3,4-dimethyl-2-hexanone enolate_formation Enolate Formation (-78 °C, LDA, THF) start->enolate_formation cyclization Intramolecular Alkylation (Warm to RT) enolate_formation->cyclization workup Aqueous Workup (NH4Cl quench, Extraction) cyclization->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound via intramolecular enolate alkylation.

Troubleshooting Logic for Low Yield in Intramolecular Alkylation

troubleshooting_low_yield low_yield Low Yield Observed cause1 Incomplete Enolate Formation? low_yield->cause1 cause2 Side Reactions Dominating? low_yield->cause2 cause3 Incorrect Reaction Temp? low_yield->cause3 solution1a Check Base Quality/Quantity cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2a Use Better Leaving Group cause2->solution2a solution2b Increase Dilution cause2->solution2b solution3 Optimize Cyclization Temperature cause3->solution3

Caption: A troubleshooting decision tree for addressing low yields in intramolecular enolate alkylation reactions.

Technical Support Center: Alternative Bases for the Dieckmann Condensation of Diesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alternative bases in the Dieckmann condensation of diesters.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired β-keto ester is a common issue in the Dieckmann condensation. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low / No Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents reagent_purity Impure or Decomposed Starting Materials/Base? check_reagents->reagent_purity Purity reagent_stoichiometry Incorrect Stoichiometry? check_reagents->reagent_stoichiometry Amount check_conditions 2. Assess Reaction Conditions anhydrous_conditions Anhydrous Conditions Maintained? check_conditions->anhydrous_conditions Moisture temp_time Suboptimal Temperature or Reaction Time? check_conditions->temp_time Parameters check_workup 3. Evaluate Work-up & Purification workup_issue Issues with Quenching or Extraction? check_workup->workup_issue Procedure purification_issue Product Degradation during Purification? check_workup->purification_issue Recovery reagent_purity->check_conditions No solution_reagent_purity Use freshly purified/purchased reagents. Check base activity. reagent_purity->solution_reagent_purity Yes reagent_stoichiometry->check_conditions No solution_stoichiometry Recalculate and accurately measure all reagents. reagent_stoichiometry->solution_stoichiometry Yes anhydrous_conditions->check_workup No solution_anhydrous Thoroughly dry all glassware and solvents. Use inert atmosphere. anhydrous_conditions->solution_anhydrous Yes temp_time->check_workup No solution_temp_time Optimize temperature and monitor reaction progress by TLC/LC-MS. temp_time->solution_temp_time Yes workup_issue->purification_issue No solution_workup Ensure appropriate quenching and extraction procedures. workup_issue->solution_workup Yes solution_purification Use appropriate purification technique (e.g., chromatography). purification_issue->solution_purification Yes

Caption: Troubleshooting workflow for low yields in the Dieckmann condensation.

Issue 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired β-keto ester.

Observed Side Product Potential Cause Recommended Solution
Starting Diester Incomplete reaction or reversal of the condensation. The reverse reaction can compete if the product does not have an enolizable proton.[1][2]Ensure sufficient reaction time and optimal temperature. For substrates lacking an enolizable proton between the carbonyls, consider alternative synthetic routes.
Hydrolyzed Product (Diacid) Presence of water in the reaction mixture, especially when using alkoxide bases.[3]Use rigorously dried solvents and glassware. Handle hygroscopic bases under an inert atmosphere. Consider using non-hydrolytic bases like sodium hydride.
Intermolecular Claisen Products For sterically hindered or large ring systems (greater than 8-membered), intermolecular condensation may be favored.[4]Employ high dilution conditions to favor the intramolecular reaction.
Products from Solvent Reaction Some strong bases like sodium hydride can react with solvents like DMF or acetonitrile, leading to byproducts.Choose a non-reactive solvent such as THF or toluene when using highly reactive bases.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using alternative bases over traditional sodium ethoxide?

While sodium ethoxide is a classic base for the Dieckmann condensation, alternative bases can offer several advantages:

  • Sodium Hydride (NaH): As a non-nucleophilic base, it avoids transesterification side reactions. The reaction is driven forward by the evolution of hydrogen gas.[5]

  • Potassium tert-Butoxide (KOtBu): This bulky, non-nucleophilic base is effective, particularly when sensitive functional groups are present.[6] It can also be used in solvent-free conditions.

  • Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LHMDS): These are very strong, non-nucleophilic, sterically hindered bases that allow for rapid and clean enolate formation at low temperatures, which can help minimize side reactions.[4]

Q2: How critical are anhydrous conditions for the Dieckmann condensation?

Extremely critical. The presence of water can lead to the hydrolysis of the ester starting material and the β-keto ester product, significantly reducing the yield.[3] Bases like sodium ethoxide and potassium tert-butoxide can be partially hydrolyzed even in commercial samples.[3] It is crucial to use anhydrous solvents and dry glassware, and to handle hygroscopic reagents under an inert atmosphere (e.g., argon or nitrogen).

Q3: My reaction with sodium hydride is sluggish or does not initiate. What could be the problem?

  • Old or Inactive NaH: Sodium hydride can oxidize over time, reducing its activity. Use a fresh bottle or a sample that has been properly stored.

  • Insufficient Mixing: NaH is heterogeneous, and efficient stirring is necessary to ensure contact with the diester.

  • Mineral Oil Coating: NaH is often supplied as a dispersion in mineral oil. For some reactions, it may be necessary to wash the NaH with a dry, non-reactive solvent like hexane to remove the oil before use.[7]

Q4: I am observing decomposition of my starting material when using LHMDS. How can I prevent this?

Decomposition of the starting material under the harsh basic conditions of LHMDS can occur, especially with prolonged reaction times or elevated temperatures.[8] It is recommended to perform the reaction at low temperatures (e.g., -78 °C) and to monitor the reaction closely by TLC or LC-MS to quench it as soon as the starting material is consumed.[8]

Q5: Can I use a different alkoxide base than the one corresponding to the ester (e.g., sodium methoxide for a diethyl ester)?

It is generally not recommended. Using a different alkoxide can lead to transesterification, resulting in a mixture of ester products. To avoid this, the alkoxide base should match the alkoxy group of the diester.[4]

Data Presentation

Table 1: Comparison of Alternative Bases in the Dieckmann Condensation

BaseTypical SolventTypical Temperature (°C)Key AdvantagesPotential IssuesRepresentative Yield (%)*
Sodium Hydride (NaH) Toluene, THF25 to refluxIrreversible deprotonation (H₂ evolution), non-nucleophilic.[5]Heterogeneous, pyrophoric, requires careful handling.72 - 75[9]
Potassium tert-Butoxide (KOtBu) THF, Toluene0 to refluxStrong, sterically hindered base, can be used in solvent-free conditions.[6]Can be hygroscopic, may require sublimation for high purity.[3]70 - 92 (in a tandem reaction)
LHMDS/LDA THF-78 to 0Very strong, non-nucleophilic, rapid enolate formation at low temperatures.[4]Requires strictly anhydrous conditions and low temperatures, can cause decomposition with prolonged reaction times.[8]~40 (for a specific complex substrate)[8]

*Yields are highly substrate-dependent and the values presented are for specific examples.

Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene

This protocol describes the synthesis of a cyclic β-keto ester from a diester using sodium hydride as the base.[9]

Materials:

  • Diester (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.2 eq)

  • Anhydrous Toluene

  • Anhydrous Methanol (catalytic amount)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the sodium hydride dispersion.

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil.

  • Add anhydrous toluene to the flask.

  • To the stirred suspension, add a solution of the diester in anhydrous toluene dropwise.

  • Carefully add a catalytic amount of anhydrous methanol to initiate the reaction (Note: Hydrogen gas will evolve).

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety Note on Quenching Sodium Hydride: The quenching of sodium hydride is highly exothermic and releases flammable hydrogen gas. Always perform the quench slowly in an ice bath and in a well-ventilated fume hood. A recommended general procedure for quenching excess NaH is the slow, dropwise addition of isopropanol, followed by methanol, and finally water.[7]

Protocol 2: Dieckmann Condensation using LHMDS in THF

This protocol is adapted for the synthesis of a cyclic β-keto ester using LHMDS at low temperature.[8]

Materials:

  • Diester (1.0 eq)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in hexanes, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of the diester in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the LHMDS solution dropwise to the stirred diester solution.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

General Experimental Workflow for Dieckmann Condensation

DieckmannWorkflow start Start setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere start->setup add_base 2. Add Base and Anhydrous Solvent setup->add_base add_diester 3. Add Diester Solution (often dropwise) add_base->add_diester react 4. Stir at Appropriate Temperature add_diester->react monitor 5. Monitor Reaction Progress (TLC / LC-MS) react->monitor quench 6. Quench Reaction (e.g., with aq. NH4Cl) monitor->quench extract 7. Aqueous Work-up and Extraction quench->extract dry_concentrate 8. Dry and Concentrate Organic Phase extract->dry_concentrate purify 9. Purify Product (e.g., Chromatography) dry_concentrate->purify end End purify->end

Caption: A generalized experimental workflow for the Dieckmann condensation.

References

Optimizing reaction time and temperature for 3,4-Dimethylcyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-dimethylcyclopentanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue: Low or No Yield of this compound

A low or nonexistent yield of the desired this compound can be attributed to several factors, from reaction conditions to the purity of starting materials. Follow this guide to troubleshoot and optimize your synthesis.

Troubleshooting Workflow

G start Low or No Yield check_reagents Verify Purity and Integrity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions optimize_base Optimize Base Addition and Stoichiometry check_conditions->optimize_base optimize_temp Optimize Reaction Temperature optimize_base->optimize_temp success Improved Yield optimize_base->success optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_temp->success check_workup Evaluate Workup and Purification Procedure optimize_time->check_workup optimize_time->success side_reactions Investigate Potential Side Reactions check_workup->side_reactions check_workup->success side_reactions->optimize_base Address intermolecular reactions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Detailed Troubleshooting Steps:

  • 1. Verify Purity and Integrity of Starting Materials and Reagents:

    • Question: Could my starting materials or reagents be the issue?

    • Answer: Absolutely. The purity of your starting materials, such as (R,R)-2,3-dimethyl-1,4-bis(tosyloxy)butane, and reagents like lithium hexamethyldisilazide (LHMDS) is critical. Ensure that all materials are pure and anhydrous, as moisture can quench the strong base and inhibit the reaction.

  • 2. Review Reaction Conditions:

    • Question: Are my reaction conditions optimal?

    • Answer: The reaction is highly sensitive to temperature and the method of reagent addition. A slow, extended addition of the base at a controlled temperature is crucial for high yields.[1] Many intramolecular cyclization reactions require dilute conditions to favor the desired ring formation over intermolecular polymerization.

  • 3. Optimize Base Addition and Stoichiometry:

    • Question: How does the addition of the base affect the yield?

    • Answer: The rate of addition of LHMDS has a significant impact on the reaction yield. A slow, extended addition over several hours is reported to produce significantly higher yields (94-96%) compared to a rapid, batch-wise addition.[1] This is likely because a slow addition maintains a low concentration of the reactive intermediate, favoring intramolecular cyclization.

  • 4. Optimize Reaction Temperature:

    • Question: What is the optimal temperature for the synthesis?

    • Answer: The optimal temperature can vary depending on the specific synthetic route. For the cyclization of (R,R)-2,3-dimethyl-1,4-bis(tosyloxy)butane with phenylacetylide methyl sulfide (FAMSO) and LHMDS, temperatures ranging from 12°C to room temperature have been shown to be effective with slow base addition.[1] In contrast, lower temperatures (-3°C to -1°C) with batch-wise addition resulted in lower yields.[1] For related alkylation steps, the temperature can range from as low as -30°C to reflux, indicating a broad window that may require optimization for your specific substrate.

  • 5. Optimize Reaction Time:

    • Question: How long should I run the reaction?

    • Answer: Reaction time should be monitored to ensure the reaction goes to completion without promoting side reactions or decomposition of the product. Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the product.

  • 6. Evaluate Workup and Purification Procedure:

    • Question: Am I losing product during workup and purification?

    • Answer: The workup and purification steps can be a significant source of product loss. Ensure proper pH adjustments and complete extraction of the product from the aqueous phase. For purification, techniques like flash chromatography or distillation should be optimized to minimize loss.

  • 7. Investigate Potential Side Reactions:

    • Question: What are the common side reactions?

    • Answer: The primary side reaction to consider is intermolecular condensation or polymerization, where two or more molecules of the starting material react with each other instead of cyclizing. This is often favored at higher concentrations. Other potential side reactions can include elimination or decomposition, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for a high yield of this compound?

A1: Based on available data, the method and rate of addition of the strong base (e.g., LHMDS) are paramount. An extended, slow addition over 3 or more hours at a controlled temperature between 12°C and room temperature has been demonstrated to yield significantly better results (94-96%) than a rapid, batch-wise addition.[1]

Q2: What is the effect of temperature on the synthesis?

A2: Temperature plays a crucial role in balancing reaction rate and selectivity. While a broad range of temperatures from -30°C to reflux may be employed for related steps, the key cyclization step appears to be favored at temperatures from 12°C to room temperature when coupled with slow base addition.[1] Running the reaction at too low a temperature with rapid addition has been shown to decrease the yield.[1]

Q3: Can I use a different base other than LHMDS?

A3: While LHMDS is reported to be effective, other strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide could potentially be used. However, the choice of base may require re-optimization of the reaction conditions, including solvent and temperature.

Q4: How can I minimize the formation of polymeric byproducts?

A4: To favor the intramolecular cyclization and minimize intermolecular polymerization, it is recommended to work at high dilution. This can be achieved by using a larger volume of solvent or by employing a slow addition (syringe pump) of the substrate to the reaction mixture.

Q5: What is a suitable workup procedure for this reaction?

A5: A typical workup would involve quenching the reaction with a saturated aqueous solution of ammonium chloride. The organic product is then extracted with a suitable solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by flash chromatography or distillation.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

EntryBase Addition MethodTemperature (°C)Reaction TimeYield (%)Reference
1Extended (over 3+ hours)12 to Room Temp.Not specified94 - 96[1]
2Batch-wise-3 to -1Not specifiedLower Yield[1]

Note: The data is based on the stereoselective synthesis of (S,S)-3,4-dimethyl-cyclopentanone from (R,R)-2,3-dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butane and FAMSO using LHMDS as the base.[1]

Experimental Protocols

Key Experiment: Stereoselective Synthesis of (S,S)-3,4-Dimethylcyclopentanone

This protocol is based on the method described in patent WO2007010387A2.

Reaction Scheme:

G A (R,R)-2,3-dimethyl-1,4-bis(tosyloxy)butane + FAMSO B (S,S)-3,4-Dimethylcyclopentanone A->B 1. LHMDS (slow addition) 2. 12°C to Room Temperature

Caption: Synthesis of (S,S)-3,4-Dimethylcyclopentanone.

Materials:

  • (R,R)-2,3-dimethyl-1,4-bis(toluene-4-sulfonyloxy)-butane

  • Phenylacetylide methyl sulfide (FAMSO)

  • Lithium hexamethyldisilazide (LHMDS)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump), and a nitrogen inlet, dissolve (R,R)-2,3-dimethyl-1,4-bis(toluene-4-sulfonyloxy)-butane and FAMSO in anhydrous THF.

  • Cool the reaction mixture to the desired temperature (e.g., 12°C).

  • Slowly add a solution of LHMDS in THF to the reaction mixture via the dropping funnel or syringe pump over a period of at least 3 hours.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by distillation to obtain pure (S,S)-3,4-dimethyl-cyclopentanone.

References

Troubleshooting guide for multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for multi-step organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Reaction Yield

Q: My reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yields are a frequent challenge in organic synthesis and can arise from multiple factors.[1] A systematic approach to troubleshooting is essential for pinpointing the root cause. Key areas to investigate include the quality of your starting materials, the reaction conditions, and the work-up and purification procedures.[1]

Troubleshooting Workflow for Low Yield

A logical workflow is crucial for systematically diagnosing the cause of low reaction yields. The process begins with verifying the integrity of all inputs and proceeds through evaluating the reaction itself and the subsequent purification steps.

LowYieldWorkflow start Low Yield Observed reagents Verify Reagent & Solvent Quality (Purity, Activity, Water Content) start->reagents conditions Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) reagents->conditions Reagents OK monitor Monitor Reaction Progress (TLC, GC-MS, NMR) conditions->monitor monitor->conditions Reaction Stalled workup Evaluate Work-up & Purification (Extraction, Chromatography) monitor->workup Reaction Complete decomp Check for Product Decomposition workup->decomp Product Loss end_good Improved Yield workup->end_good No Significant Loss side_reactions Investigate Side Reactions decomp->side_reactions Decomposition Occurs decomp->end_good No Decomposition side_reactions->end_good Side Reactions Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Strategies for Yield Improvement

Systematically varying reaction parameters can help optimize the yield.[1] Below is a summary of key strategies and typical variations.

StrategyParameters to VaryTypical Range of VariationNotes
Reagent & Solvent Quality PurityRe-purify reagents (e.g., distillation, recrystallization), use freshly opened solvents.[1][2]Impurities can inhibit reactions or cause side reactions.
Water/Air SensitivityUse anhydrous solvents, maintain an inert atmosphere (N₂ or Ar).[1]Crucial for moisture- or air-sensitive reagents like Grignard or organolithium reagents.
Reaction Conditions Temperature± 10–20 °C from the literature procedure.[1]Lower temperatures can increase selectivity; higher temperatures can overcome activation barriers.
Concentration0.1 M to 2.0 M.[1]Higher concentrations can speed up bimolecular reactions but may also promote polymerization.
StoichiometryUse a slight excess (1.1–1.5 eq.) of one reactant.[1]Can drive an equilibrium reaction to completion.
Reaction TimeMonitor by TLC/GC-MS to determine the optimal time.[1]Reactions run too long can lead to product decomposition.
Work-up & Purification Extraction pHAdjust pH to ensure the product is in the desired layer (organic or aqueous).[1]Important for acidic or basic compounds.
ChromatographyOptimize the solvent system and stationary phase (e.g., silica, alumina).[1]Poor separation leads to product loss.
Unexpected Side Products

Q: My reaction is producing significant amounts of unexpected side products. How can I identify and minimize them?

A: The formation of side products is a common issue that complicates purification and reduces the yield of the desired product.[1] Identifying these impurities and understanding the side reactions is key to optimizing your synthesis.[1]

Logical Steps to Address Side Products

A systematic approach is required to identify the source of side products and modify the reaction to suppress their formation.

SideProductsWorkflow start Side Products Detected isolate Isolate & Characterize Side Products (NMR, MS, IR) start->isolate propose Propose Mechanism for Side Product Formation isolate->propose modify Modify Reaction Conditions to Disfavor Side Reaction (e.g., Lower Temp, Change Catalyst) propose->modify reevaluate Re-evaluate Reagent Choice (e.g., Use Protecting Groups) modify->reevaluate end_good Minimized Side Products reevaluate->end_good

Caption: A logical workflow for addressing unexpected side products.

Common Side Reactions and Solutions

Side ReactionPotential CauseSuggested Solution
Over-reaction/Degradation Reaction time is too long; temperature is too high.Monitor the reaction closely and quench it once the starting material is consumed.[1] Reduce the reaction temperature.
Isomerization Acidic or basic conditions; high temperature.Adjust the pH of the reaction mixture. Run the reaction at a lower temperature.[1]
Polymerization High concentration of reactive monomers.Add the reactive monomer to the reaction mixture slowly. Use a lower concentration.[1]
Reaction with Solvent Use of a reactive solvent (e.g., protic solvents in Grignard reactions).Choose an inert solvent for the reaction.[1]
Purification Difficulties

Q: I'm having difficulty purifying my product. What are some common issues and how can I resolve them?

A: Purification is a critical step in any synthesis, and challenges here can lead to significant product loss or impure final compounds.

IssuePotential CauseSuggested Solution
Streaking on TLC Plate The compound is too polar for the solvent system; it is acidic/basic and interacting strongly with the silica gel.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Use a more polar solvent system.[1]
Poor Separation in Column Chromatography Inappropriate solvent system; improper column packing.Optimize the solvent system using TLC first (aim for a retention factor, Rf, of ~0.3 for the desired compound).[1] Ensure the column is packed correctly to avoid channels.
"Oiling out" during Recrystallization The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Use a lower-boiling point solvent. Try adding a seed crystal to induce crystallization or cool the solution more slowly.
Product is water-soluble The product has high polarity or contains ionic groups.After workup, check the aqueous layer for your product.[3] Consider back-extraction or using a different work-up procedure that avoids aqueous solutions if possible.
Reaction Stalls or Fails to Start

Q: My reaction starts but then stalls before all the starting material is consumed. What should I do?

A: A stalled reaction suggests that a key component has been consumed or deactivated, or that the reaction has reached equilibrium.

Potential CauseSuggested Solution
Deactivated Reagent or Catalyst The reagent/catalyst has degraded over time or due to improper handling.
Inhibitor Present Impurities in the starting materials or solvent are inhibiting the reaction.
Product Inhibition As the product forms, it may inhibit the catalyst or a reactant.
Equilibrium Reached The reaction is reversible and has reached equilibrium.

Experimental Protocols

Reaction Monitoring by Thin-Layer Chromatography (TLC)

Purpose: To quickly and qualitatively monitor the progress of a reaction by observing the consumption of starting materials and the formation of products.[4][5]

Methodology:

  • Prepare the TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel plate.

  • Spot the Plate: Dissolve a tiny amount of your reaction mixture in a volatile solvent. Use a capillary tube to apply a small spot of this solution onto the origin line. It is also good practice to spot the starting material(s) as a reference.

  • Develop the Plate: Place a small amount of a pre-determined eluent (solvent system) into a developing chamber and place the TLC plate inside, ensuring the origin line is above the solvent level. Cover the chamber.

  • Analyze: Allow the solvent to travel up the plate. Once it is about 1 cm from the top, remove the plate, mark the solvent front with a pencil, and let it dry.[1]

  • Visualize: View the spots using a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate, iodine). The reaction is considered complete when the starting material spot has disappeared and a new product spot is prominent.[1]

Purification by Flash Column Chromatography

Purpose: To separate a desired compound from a mixture based on differences in polarity.

Methodology:

  • Select Solvent System: Based on prior TLC analysis, choose an appropriate solvent system. A good target is an Rf value of approximately 0.3 for the desired compound.[1]

  • Pack the Column: Pack a glass column with silica gel (or another stationary phase) as a slurry in the chosen eluent. Ensure the packing is uniform to prevent channeling.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and carefully apply it to the top of the silica gel bed.

  • Elute: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the purified product.

References

Minimizing byproduct formation in cyclopentanone alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of cyclopentanone. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-alkylated Product

Low yields are often a result of competing side reactions. Identifying the major byproduct is the first step in troubleshooting.

Q: My reaction is producing a significant amount of a higher molecular weight byproduct, and my starting material is being consumed. What is likely happening?

A: This strongly suggests that self-condensation (aldol condensation) of cyclopentanone is occurring.[1][2] The enolate of cyclopentanone can attack the carbonyl group of another cyclopentanone molecule, leading to the formation of dimers and trimers.[3][4]

Troubleshooting Steps:

  • Base Selection: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS).[5] These bases rapidly and quantitatively convert cyclopentanone to its enolate, minimizing the concentration of the neutral ketone available for condensation.[4] Weaker bases like sodium ethoxide or potassium hydroxide can lead to an equilibrium with the starting material, promoting self-condensation.[6]

  • Temperature Control: Maintain a low reaction temperature, typically -78 °C (dry ice/acetone bath), especially during enolate formation and alkylation.[7]

  • Order of Addition: Add the cyclopentanone solution dropwise to the cooled solution of the base (inverse addition). This ensures that the ketone is immediately converted to the enolate and is not present in excess to react with itself.

Q: I am observing a product with a mass corresponding to the addition of two alkyl groups. How can I prevent this?

A: You are likely encountering dialkylation . This occurs when the initially formed mono-alkylated product still possesses an acidic α-hydrogen and reacts with another equivalent of the alkylating agent.[8]

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry. Use of a slight excess of the ketone (1.1 to 1.2 equivalents) relative to the base and alkylating agent can help ensure the complete consumption of the alkylating agent.

  • Enolate Formation: Use a strong base like LDA to ensure complete deprotonation of the starting material to the enolate before adding the alkylating agent.[9] This minimizes the presence of the neutral ketone that can be deprotonated after the initial alkylation.

  • Reaction Time and Temperature: Use the shortest reaction time necessary for complete mono-alkylation and maintain a low temperature to reduce the rate of the second alkylation.

Issue 2: Formation of the Wrong Regioisomer

When alkylating a substituted cyclopentanone (e.g., 2-methylcyclopentanone), two different regioisomers can be formed. The product distribution depends on whether the reaction is under kinetic or thermodynamic control.[10]

Q: My alkylation of 2-methylcyclopentanone is primarily occurring at the more substituted carbon (C2), but I want it at the less substituted carbon (C5). How can I control the regioselectivity?

A: To favor alkylation at the less substituted carbon, you need to form the kinetic enolate . This is achieved under conditions that are irreversible and favor the faster-formed, less stable enolate.[9][11]

Kinetic Control Protocol:

  • Base: Use a sterically hindered, strong base like LDA.[10]

  • Temperature: Maintain a low temperature, typically -78 °C.[7]

  • Solvent: Use an aprotic solvent like Tetrahydrofuran (THF).

Q: How do I favor the formation of the more substituted alkylation product?

A: To obtain the thermodynamic enolate , which is the more stable, more substituted enolate, you need conditions that allow for equilibration.[10]

Thermodynamic Control Protocol:

  • Base: Use a smaller, less hindered base such as potassium hydride (KH) or sodium hydride (NaH).

  • Temperature: Use higher reaction temperatures (e.g., room temperature to reflux).[10]

  • Equilibration: A longer reaction time can allow the enolates to equilibrate to the more stable thermodynamic form.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in cyclopentanone alkylation? A1: The most common byproducts are:

  • Self-condensation products: Dimers and trimers resulting from the aldol condensation of cyclopentanone.[1][3]

  • Dialkylated products: Formed when two alkyl groups are added to the cyclopentanone ring.[8]

  • Regioisomers: In the case of substituted cyclopentanones, a mixture of kinetic and thermodynamic alkylation products can be formed.[10]

  • O-alkylated products: Formation of the enol ether instead of the C-alkylated ketone. This is generally less common with alkyl halides but can be influenced by the solvent and counterion.[3]

Q2: How can I minimize O-alkylation in favor of C-alkylation? A2: C-alkylation is generally favored when using alkyl halides. To further suppress O-alkylation:

  • Solvent: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation. However, these are often incompatible with strong bases. Polar aprotic solvents like DMF or DMSO can sometimes favor O-alkylation.[3] THF is a common choice that balances solubility and reactivity for C-alkylation.

  • Counter-ion: Lithium counterions are known to associate more tightly with the oxygen of the enolate, which can favor C-alkylation.

  • Alkylating Agent: "Softer" electrophiles like alkyl iodides and bromides tend to favor C-alkylation, whereas "harder" electrophiles are more prone to O-alkylation.[12]

Q3: What is the best base for cyclopentanone alkylation? A3: The choice of base is critical and depends on the desired outcome:

  • For kinetically controlled alkylation (at the less substituted position), a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is the preferred choice.[10][11]

  • For thermodynamically controlled alkylation (at the more substituted position), a strong, less hindered base like potassium hydride (KH) or sodium hydride (NaH) is typically used.[10]

Q4: Why is a low reaction temperature important? A4: Low temperatures (-78 °C) are crucial for several reasons:

  • They prevent the equilibration of the kinetic enolate to the more stable thermodynamic enolate.[7][11]

  • They reduce the rate of side reactions, such as self-condensation and decomposition of the enolate.

  • They help to control the exothermic nature of the deprotonation and alkylation steps.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Alkylation of 2-Methylcyclopentanone

ConditionBaseTemperatureMajor ProductMinor ProductByproduct Concerns
Kinetic Control LDA-78 °C2-Alkyl-5-methylcyclopentanone2-Alkyl-2-methylcyclopentanoneDialkylation if excess alkylating agent is used.
Thermodynamic Control KH or NaHRoom Temp. to Reflux2-Alkyl-2-methylcyclopentanone2-Alkyl-5-methylcyclopentanoneSelf-condensation, potential for elimination reactions.

Table 2: Troubleshooting Guide for Byproduct Formation

Observed ByproductLikely CauseRecommended Solution(s)
Self-condensation Products Use of a weak base; high concentration of neutral ketone.Use a strong, non-nucleophilic base (e.g., LDA); employ inverse addition; maintain low temperature.
Dialkylated Product Excess alkylating agent; prolonged reaction time.Use a slight excess of ketone; carefully control stoichiometry; shorten reaction time.
Incorrect Regioisomer Incorrect choice of base and temperature.For kinetic product: use LDA at -78 °C. For thermodynamic product: use NaH or KH at higher temperatures.
O-Alkylated Product Use of "hard" alkylating agents; certain polar aprotic solvents.Use alkyl bromides or iodides; use THF as the solvent.

Experimental Protocols

Protocol 1: Kinetically Controlled Mono-alkylation of Cyclopentanone

This protocol is designed to favor mono-alkylation at the less substituted position of a substituted cyclopentanone or to minimize self-condensation for cyclopentanone itself.

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentanone (or substituted cyclopentanone)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: Add a solution of cyclopentanone (1.0 eq.) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (1.0 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C until TLC analysis indicates the consumption of the starting material (typically 1-4 hours).

  • Quench: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Byproduct_Pathways Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate + Base Desired_Product Mono-alkylated Product Enolate->Desired_Product + R-X (C-alkylation) Self_Condensation Self-Condensation Product (Dimer) Enolate->Self_Condensation + Cyclopentanone O_Alkylated_Product O-Alkylated Product (Enol Ether) Enolate->O_Alkylated_Product + R-X (O-alkylation) Alkyl_Halide Alkyl Halide (R-X) Dialkylated_Product Dialkylated Product Desired_Product->Dialkylated_Product + Base, + R-X

Caption: Reaction pathways in cyclopentanone alkylation.

Troubleshooting_Workflow Start Low Yield of Desired Product Identify_Byproduct Identify Major Byproduct (TLC, GC-MS, NMR) Start->Identify_Byproduct High_MW High MW Byproduct? Identify_Byproduct->High_MW Self_Condensation_Solution Self-Condensation Likely - Use strong, hindered base (LDA) - Low temperature (-78°C) - Inverse addition High_MW->Self_Condensation_Solution Yes Double_Alkylation Double Alkylation? High_MW->Double_Alkylation No End Optimize and Repeat Self_Condensation_Solution->End Dialkylation_Solution Dialkylation Likely - Control stoichiometry (1 eq. R-X) - Ensure complete enolate formation - Shorter reaction time Double_Alkylation->Dialkylation_Solution Yes Wrong_Isomer Wrong Regioisomer? Double_Alkylation->Wrong_Isomer No Dialkylation_Solution->End Regioisomer_Solution Control Kinetic vs. Thermodynamic - Kinetic: LDA, -78°C - Thermodynamic: NaH, RT Wrong_Isomer->Regioisomer_Solution Yes Wrong_Isomer->End No, other issues Regioisomer_Solution->End

Caption: Troubleshooting decision tree for low yield.

Kinetic_vs_Thermodynamic Start 2-Methylcyclopentanone Kinetic_Enolate Kinetic Enolate (Less Substituted) Start->Kinetic_Enolate LDA, THF, -78°C (Fast, Irreversible) Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) Start->Thermodynamic_Enolate NaH, THF, RT (Slow, Reversible) Kinetic_Enolate->Thermodynamic_Enolate Equilibration (Higher Temp) Kinetic_Product 2-Alkyl-5-methylcyclopentanone Kinetic_Enolate->Kinetic_Product + R-X Thermodynamic_Product 2-Alkyl-2-methylcyclopentanone Thermodynamic_Enolate->Thermodynamic_Product + R-X

Caption: Kinetic vs. Thermodynamic enolate formation.

References

Enhancing the Stability of 3,4-Dimethylcyclopentanone for Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3,4-Dimethylcyclopentanone, ensuring its stability during storage is paramount to the integrity and reproducibility of experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the storage of this compound, focusing on identifying potential causes and implementing corrective and preventive actions.

IssuePotential Cause(s)Recommended Actions
Yellowing of the solution Oxidation of the ketone.Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. Store at recommended low temperatures (2-8°C). Consider adding an antioxidant.
Formation of precipitates Polymerization or aldol condensation products.Ensure the storage container is free of acidic or basic contaminants. Store in a tightly sealed, inert container. If precipitates are observed, purify the ketone before use.
Decrease in purity over time (confirmed by GC analysis) Multiple degradation pathways (oxidation, polymerization).Implement a multi-faceted stability enhancement strategy: store under an inert atmosphere, at low temperatures, and in the dark. The use of antioxidants is also recommended.
Inconsistent experimental results Use of degraded this compound.Always use freshly opened or properly stored material. Perform a quick purity check (e.g., GC) if the material has been stored for an extended period or if degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are believed to be:

  • Oxidation: The ketone functionality is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat. This can lead to the formation of various oxidized species, potentially including dicarboxylic acids or lactones through ring-opening reactions.[1][2] Autooxidation of cyclopentanone, a related compound, is known to produce cyclopent-2-enone and other oxidized products.

  • Aldol Condensation: Ketones with alpha-hydrogens, such as this compound, can undergo self-condensation reactions, particularly in the presence of acidic or basic impurities.[3] This can lead to the formation of higher molecular weight byproducts.

  • Polymerization: Under certain conditions, such as exposure to initiators or incompatible materials, cyclopentanone derivatives can polymerize.[4]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To maximize the shelf-life of this compound, the following storage conditions are recommended[5]:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Container: Use a tightly sealed, clean, and dry container made of an inert material (e.g., amber glass).

  • Light: Protect from light to prevent photochemical degradation.

Q3: Can antioxidants be used to enhance the stability of this compound? If so, which ones are recommended and at what concentration?

A3: Yes, the use of antioxidants is a highly effective strategy to inhibit oxidative degradation. Based on their efficacy in stabilizing other organic compounds, the following antioxidants are recommended for consideration:

  • Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant that functions as a free radical scavenger.[6][7]

  • Tocopherols (Vitamin E): Natural antioxidants that are effective in preventing lipid and oil oxidation and can be a suitable alternative to synthetic antioxidants.[8]

Q4: How can I monitor the stability of my stored this compound?

A4: Regular monitoring of the stored material is crucial. The following analytical techniques are recommended:

  • Gas Chromatography (GC): A primary method for assessing the purity of the compound and detecting the presence of volatile degradation products. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.[9]

  • Peroxide Value (PV) Determination: This titration-based method quantifies the concentration of peroxides and hydroperoxides, which are primary products of oxidation. An increase in the peroxide value is a direct indicator of oxidative degradation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of degradation products by comparing spectra of stored samples with that of a fresh standard.[2]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term shelf life.[5]

Methodology:

  • Prepare multiple aliquots of this compound in sealed, inert containers (e.g., amber glass vials with PTFE-lined caps).

  • For a control group, store vials at the recommended long-term storage condition (e.g., 5°C ± 3°C).

  • For experimental groups, place vials in stability chambers at elevated temperatures (e.g., 40°C ± 2°C and 54°C ± 2°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.

  • Analyze the purity of the sample using a validated Gas Chromatography (GC) method.

  • Determine the Peroxide Value (PV) of the sample using the protocol outlined below.

  • Record any changes in physical appearance (e.g., color).

  • Plot the purity and peroxide value as a function of time for each temperature to determine the degradation kinetics.

Protocol 2: Determination of Peroxide Value (PV)

This method quantifies the extent of initial oxidation in this compound.[8]

Methodology:

  • Reagent Preparation:

    • Acetic Acid-Chloroform solution (3:2 v/v).

    • Saturated Potassium Iodide (KI) solution (freshly prepared).

    • 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized).

    • 1% Starch indicator solution.

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a ground-glass stopper.

    • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

    • Add 0.5 mL of the saturated KI solution.

    • Stopper the flask, swirl for one minute, and store in the dark for exactly 5 minutes.

    • Add 30 mL of deionized water and shake vigorously.

    • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

    • Add 0.5 mL of starch indicator solution. The solution will turn blue.

    • Continue the titration with vigorous shaking until the blue color completely disappears.

    • Perform a blank determination under the same conditions.

  • Calculation:

    • Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W

      • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

      • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

      • N = Normality of the Na₂S₂O₃ solution

      • W = Weight of the sample (g)

Protocol 3: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of this compound and identifying potential volatile degradation products.[9]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for the separation of ketones (e.g., a mid-polarity column like a DB-624 or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Final Hold: 5 minutes at 200°C.

    • (Note: This is a starting point and should be optimized for the specific instrument and column).

  • Injector and Detector Temperatures: 250°C.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time (confirmed with a fresh standard).

    • Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

    • Monitor for the appearance of new peaks over time in stability studies, which would indicate the formation of degradation products.

Visualizations

DegradationPathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat Aldol_Condensation Aldol_Condensation This compound->Aldol_Condensation Acid/Base Impurities Polymerization Polymerization This compound->Polymerization Initiators Degradation_Products Degradation_Products Oxidation->Degradation_Products Aldol_Condensation->Degradation_Products Polymerization->Degradation_Products

Caption: Potential degradation pathways for this compound.

Stability_Workflow cluster_storage Storage Conditions cluster_monitoring Stability Monitoring Inert_Atmosphere Inert Atmosphere (N2 or Ar) Stable_Product Stable_Product Inert_Atmosphere->Stable_Product Low_Temperature Low Temperature (2-8°C) Low_Temperature->Stable_Product Darkness Protection from Light Darkness->Stable_Product Antioxidants Addition of Antioxidants (e.g., BHT, Tocopherols) Antioxidants->Stable_Product GC_Purity GC for Purity Peroxide_Value Peroxide Value NMR_Analysis NMR for Structure Elucidation Stable_Product->GC_Purity Stable_Product->Peroxide_Value Stable_Product->NMR_Analysis

Caption: Workflow for enhancing and monitoring the stability of this compound.

References

Technical Support Center: Chiral Separation of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the chiral separation of ketones using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Encountering issues during the chiral separation of ketones is common. This guide will help you troubleshoot and resolve prevalent problems.

Table 1: Troubleshooting Common Issues in Chiral Ketone Separation

Problem Potential Cause Recommended Solution
Poor Resolution (Rs < 1.5) Inappropriate Column Chemistry: The chiral stationary phase (CSP) may not be suitable for the ketone's structure.[1][2]Screen Different Columns: Test a range of CSPs. Polysaccharide-based columns (cellulose or amylose derivatives) are often a good starting point for ketones.[3][4] Consider other options like macrocyclic antibiotic, cyclodextrin, or Pirkle-type columns if polysaccharide columns are ineffective.[5][6][7]
Suboptimal Mobile Phase: The mobile phase composition may not provide adequate selectivity.[2]Optimize Mobile Phase:Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).[8] • Reversed-Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). Control of pH is also critical.[8][9] • Additives: Introduce small amounts of an acidic (e.g., trifluoroacetic acid, acetic acid) or basic (e.g., diethylamine, triethylamine) additive to improve peak shape and selectivity, especially for acidic or basic analytes.[8][10]
Incorrect Temperature: Temperature can significantly impact chiral recognition.[2]Adjust Column Temperature: Generally, lower temperatures increase selectivity and resolution, while higher temperatures can improve peak efficiency.[11] Experiment with a range of temperatures (e.g., 10-40 °C).
Inappropriate Flow Rate: A non-optimal flow rate can lead to band broadening and reduced resolution.Optimize Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) to maximize interaction time with the CSP.[10][11]
Peak Tailing or Fronting Secondary Interactions: Unwanted interactions between the analyte and the silica support or residual silanols.Use Mobile Phase Additives: Add a competitor to the mobile phase. For acidic compounds, add an acid like trifluoroacetic acid (TFA). For basic compounds, add a base like diethylamine (DEA).[10]
Column Overload: Injecting too much sample can saturate the stationary phase.Reduce Sample Concentration/Injection Volume: Decrease the amount of sample injected onto the column.
Column Degradation: The stationary phase may be damaged.Use a Guard Column: Protect the analytical column from contaminants. • Flush the Column: Follow the manufacturer's instructions for column washing. • Replace the Column: If the performance does not improve, the column may need to be replaced.
No Separation (Co-eluting Peaks) Incorrect Column Choice: The selected CSP does not provide any chiral recognition for the analyte.[1]Screen a Diverse Set of Columns: It is essential to screen columns with different chiral selectors (e.g., polysaccharide, macrocyclic antibiotic, Pirkle-type).[12][13]
Mobile Phase Suppressing Chiral Recognition: The mobile phase may be too strong or of an inappropriate composition.Screen Different Mobile Phase Modes: If normal phase doesn't work, try reversed-phase or polar organic modes. The interactions governing chiral recognition can change dramatically with the solvent system.[12]
Irreproducible Retention Times Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase.Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes) before starting the analysis. Some columns, like CHIROBIOTIC, may require longer equilibration times.[11]
Fluctuations in Temperature or Mobile Phase Composition: Inconsistent experimental conditions.Control Experimental Parameters: Use a column thermostat to maintain a constant temperature.[11] Ensure the mobile phase is well-mixed and degassed.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column is best for separating ketone enantiomers?

A1: There is no single "best" column for all ketones, as the selection is highly dependent on the specific molecular structure of the analyte.[14] However, a good starting point for screening is often polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose.[3][9] These columns are known for their broad applicability and have demonstrated success in resolving a wide variety of chiral compounds, including ketones.[4][5] If these do not provide adequate separation, other CSP types to consider include macrocyclic antibiotic, Pirkle-type, and cyclodextrin-based columns.[6][7]

Q2: What is the recommended starting mobile phase for chiral separation of ketones?

A2: A common starting point for chiral method development on polysaccharide-based columns is a normal-phase mobile phase consisting of a mixture of a non-polar alkane and an alcohol modifier. Typical combinations include:

  • n-Hexane/Isopropanol

  • n-Hexane/Ethanol

A typical starting gradient might be 90:10 (alkane:alcohol), which can then be optimized.[8] For ketones with different solubility or polarity, reversed-phase (e.g., water/acetonitrile or water/methanol with buffers) or polar organic modes can also be effective.[5][12]

Q3: My ketone is acidic/basic. Do I need to add an additive to the mobile phase?

A3: Yes, for acidic or basic ketones, the addition of a small amount of an acidic or basic additive to the mobile phase can significantly improve peak shape and resolution.[10]

  • For acidic ketones: Add 0.1% trifluoroacetic acid (TFA) or acetic acid to the mobile phase to suppress the ionization of the analyte.[8][10]

  • For basic ketones: Add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to reduce undesirable interactions with the stationary phase.[8]

Q4: How does temperature affect the chiral separation of ketones?

A4: Temperature is a critical parameter that can influence both selectivity and efficiency.

  • Lowering the temperature generally enhances the chiral recognition interactions, which can lead to increased selectivity and better resolution.[11]

  • Increasing the temperature can decrease mobile phase viscosity, leading to higher efficiency (sharper peaks), but may reduce selectivity.[11]

It is advisable to evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) during method development to find the optimal balance for your specific separation.

Q5: My resolution is still poor after optimizing the mobile phase. What else can I do?

A5: If mobile phase optimization is insufficient, consider the following:

  • Try a Different Column: The initial column choice may not be suitable. Screening a diverse set of chiral stationary phases is the most effective approach to finding a successful separation.[12][15]

  • Change the Mobile Phase Mode: If you are using normal phase, try reversed-phase or a polar organic mode. The change in solvent environment can dramatically alter the chiral recognition mechanism.[12]

  • Derivatization: In some cases, derivatizing the ketone to another functional group can make the chiral separation more straightforward.[16] This is generally considered a last resort for analytical separations.

Experimental Workflow and Protocols

Logical Workflow for Column Selection

The following diagram illustrates a systematic approach to selecting a chiral column for ketone separation.

Caption: A logical workflow for chiral column and method selection for ketone enantiomers.

General Experimental Protocol for Chiral HPLC Method Development

This protocol provides a general guideline for developing a chiral separation method for a ketone using a polysaccharide-based column in normal phase.

1. Sample Preparation

  • Dissolve the racemic ketone sample in the mobile phase or a solvent compatible with the mobile phase (e.g., isopropanol or ethanol).

  • The typical sample concentration is between 0.5 and 1.0 mg/mL.[3]

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Mobile Phase Preparation

  • Prepare the mobile phase by mixing the appropriate volumes of the chosen solvents (e.g., HPLC-grade n-hexane and isopropanol).

  • A common starting mobile phase composition is 90:10 (v/v) n-hexane:isopropanol.[8]

  • If necessary, add 0.1% of an acidic or basic modifier (e.g., TFA or DEA).

  • Degas the mobile phase using sonication or vacuum filtration.

3. HPLC Method Parameters

Table 2: Typical Starting HPLC Parameters

Parameter Value
Column Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H) Dimensions: 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min[8]
Column Temperature 25 °C
Injection Volume 5-10 µL
Detection UV, at the λmax of the ketone (e.g., 254 nm)[3]
Run Time 20-30 minutes (adjust as needed based on retention times)

4. Method Optimization

  • Mobile Phase: Adjust the percentage of the alcohol modifier. Increasing the alcohol content will generally decrease retention time. Make small adjustments (e.g., in 5% increments) to find the optimal selectivity.

  • Flow Rate: If resolution is poor, try decreasing the flow rate to 0.5 mL/min.

  • Temperature: Evaluate the separation at different temperatures (e.g., 15°C and 40°C) to see the effect on resolution.

  • Screening: If no separation is achieved, switch to a different column with a complementary chiral selector (e.g., if you started with a cellulose-based column, try an amylose-based one) or a different mobile phase system (e.g., reversed-phase).

References

Validation & Comparative

Comparative Reactivity of cis- and trans-3,4-Dimethylcyclopentanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical arrangement of substituents on a cycloalkane ring can significantly influence its reactivity. In the case of 3,4-dimethylcyclopentanone, the cis and trans isomers exhibit distinct reactivity profiles, particularly in reactions involving the formation of enolates at the α-carbons. This guide provides a comparative analysis of the reactivity of these two diastereomers, drawing upon fundamental principles of stereoelectronics and steric hindrance. While direct comparative experimental data for these specific molecules is sparse in publicly available literature, this guide extrapolates from well-established principles in organic chemistry to provide a predictive overview for researchers, scientists, and drug development professionals.

Stereochemical Influence on Ground State Stability

The relative stability of the cis and trans isomers of this compound is a crucial factor in their reactivity. In the cis isomer, both methyl groups are on the same face of the cyclopentanone ring, leading to greater steric strain compared to the trans isomer, where they are on opposite faces. This difference in ground-state energy can influence the activation energy required for subsequent reactions.

Table 1: Predicted Relative Stability of this compound Isomers

IsomerRelative Steric StrainPredicted Thermodynamic Stability
cis-3,4-DimethylcyclopentanoneHigherLess Stable
trans-3,4-DimethylcyclopentanoneLowerMore Stable

Enolate Formation: Kinetic vs. Thermodynamic Control

The formation of an enolate is a critical step in many reactions of ketones, including alkylations, aldol reactions, and halogenations. The regioselectivity of enolate formation from an unsymmetrical ketone can be controlled by the reaction conditions to favor either the kinetic or the thermodynamic product.

  • Kinetic Enolate: The kinetic enolate is formed faster and is typically the less substituted enolate. Its formation is favored by strong, sterically hindered bases at low temperatures.

  • Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, which is usually the more substituted one. Its formation is favored by weaker bases at higher temperatures, allowing for equilibrium to be established.

In the case of this compound, both α-carbons (C2 and C5) are secondary, meaning that the formation of a kinetic or thermodynamic enolate is determined by the steric environment around these positions, which is dictated by the cis or trans orientation of the methyl groups.

Diagram 1: Enolate Formation from this compound

G Enolate Formation Pathways cluster_ketone Ketone cluster_enolates Enolates Ketone This compound Kinetic Kinetic Enolate (Less Hindered Proton Removal) Ketone->Kinetic Strong, bulky base Low temperature Thermodynamic Thermodynamic Enolate (More Stable Alkene) Ketone->Thermodynamic Weaker base Higher temperature G Steric Hindrance to Deprotonation cluster_cis cis-Isomer cluster_trans trans-Isomer cis_ketone cis-3,4-Dimethylcyclopentanone cis_base Bulky Base cis_ketone->cis_base Hindered Approach cis_less_hindered Less Hindered Face cis_base->cis_less_hindered Favored Approach trans_ketone trans-3,4-Dimethylcyclopentanone trans_base Bulky Base trans_ketone->trans_base Moderately Hindered Approaches

Spectroscopic Scrutiny: A Comparative Analysis of cis- and trans-3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the cis- and trans-isomers of 3,4-dimethylcyclopentanone is presented for researchers and professionals in the fields of organic chemistry and drug development. This guide leverages experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to objectively delineate the structural nuances between these two stereoisomers.

The subtle difference in the spatial arrangement of the two methyl groups in cis- and trans-3,4-dimethylcyclopentanone gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of each isomer, a common requirement in synthetic chemistry and pharmaceutical research. This guide provides a comprehensive summary of their key spectroscopic features, supported by available experimental data, to aid in this endeavor.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹³C NMR, IR, and Mass Spectrometry for the cis and trans isomers of this compound.

Table 1: ¹³C NMR Chemical Shifts (ppm)

Carbon Atomcis-3,4-Dimethylcyclopentanonetrans-3,4-Dimethylcyclopentanone
C=O221.9221.1
C-2/C-545.445.9
C-3/C-438.940.1
CH₃14.916.3
Data sourced from SpectraBase.[1][2]

Table 2: Infrared (IR) Spectroscopy - Key Absorptions (cm⁻¹)

Functional GroupVibration Modecis/trans Mixture
C=OStretch~1745
C-H (sp³)Stretch~2870-2960
Data represents a likely mixture of isomers. Sourced from NIST Chemistry WebBook.

Table 3: Mass Spectrometry - Key Fragments (m/z)

IsomerMolecular Ion (M⁺)Base PeakOther Key Fragments
cis-3,4-Dimethylcyclopentanone1126941, 56, 83
trans-3,4-Dimethylcyclopentanone1126941, 42, 56, 83
Data sourced from NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols

The following are generalized experimental protocols representative of the techniques used to acquire the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the this compound isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer, such as a Varian XL-100 or a modern equivalent (e.g., Bruker Avance series), is used.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the ¹³C nucleus frequency (e.g., 25.2 MHz for a 2.35 T magnet).

    • A standard pulse sequence with proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, followed by Fourier transformation of the free induction decay (FID).

    • The resulting spectrum is phased and baseline corrected.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance after automatic ratioing against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization: Electron ionization (EI) is typically used, where the sample molecules are bombarded with a high-energy electron beam (e.g., 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion cis cis-3,4-Dimethylcyclopentanone NMR NMR Spectroscopy (¹³C) cis->NMR IR IR Spectroscopy cis->IR MS Mass Spectrometry cis->MS trans trans-3,4-Dimethylcyclopentanone trans->NMR trans->IR trans->MS NMR_data Compare Chemical Shifts NMR->NMR_data IR_data Compare Vibrational Frequencies IR->IR_data MS_data Compare Fragmentation Patterns MS->MS_data conclusion Structural Elucidation and Isomer Differentiation NMR_data->conclusion IR_data->conclusion MS_data->conclusion

Caption: A flowchart illustrating the process of comparing the isomers.

References

A Comparative Guide to Analytical Methods for 3,4-Dimethylcyclopentanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 3,4-Dimethylcyclopentanone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). As a volatile cyclic ketone, the selection of an appropriate analytical method is crucial for accurate and reliable quantification in various matrices. This document outlines detailed experimental protocols, comparative performance data based on similar analytes, and visual workflows to assist in method selection and implementation.

Method Comparison

Both GC-MS and HPLC are powerful chromatographic techniques suitable for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and the specificity of the mass spectrometer allow for excellent sensitivity and unambiguous identification. To enhance volatility and thermal stability, derivatization of the ketone's carbonyl group is often employed.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly when dealing with complex sample matrices or when GC-MS is not available. As this compound lacks a strong chromophore, derivatization is necessary to enable sensitive UV detection. This method is robust and highly quantitative, making it suitable for routine quality control.

Quantitative Performance Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ~0.01 ng/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.05 ng/mL~0.5 µg/mL
Derivatization Recommended (e.g., PFBHA, Methoximation/Silylation)Required (e.g., DNPH)
Analysis Time ~15-30 minutes~10-20 minutes
Selectivity Very High (Mass Analyzer)Moderate (Chromatographic Separation)
Instrumentation Cost HighModerate

Experimental Protocols

Detailed methodologies for the analysis of this compound using both GC-MS and HPLC are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This protocol describes the quantification of this compound using GC-MS following derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

1. Materials and Reagents:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (e.g., d-labeled analog or a structurally similar ketone)

  • Solvents: Hexane, Ethyl acetate (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Deionized water

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to cover the desired calibration range.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a liquid-liquid extraction may be appropriate. For solid samples, a solvent extraction followed by cleanup may be necessary.

  • Internal Standard: Spike all standards and samples with a known concentration of the internal standard.

3. Derivatization Procedure:

  • To 1 mL of the standard or sample extract in a reaction vial, add 100 µL of a 10 mg/mL PFBHA solution in water.

  • Adjust the pH to approximately 3-4 with a suitable acid.

  • Seal the vial and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature.

  • Extract the derivatized analyte with 1 mL of hexane or ethyl acetate by vigorous vortexing.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Transfer the dried extract to a clean vial for GC-MS analysis.

4. GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

This protocol outlines the quantification of this compound using HPLC with UV detection after derivatization with 2,4-Dinitrophenylhydrazine (DNPH).

1. Materials and Reagents:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile, Methanol (HPLC grade)

  • Phosphoric acid

  • Deionized water

2. Standard and Sample Preparation:

  • DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of phosphoric acid (e.g., 1%).

  • Standard Solutions: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Similar to GC-MS, sample preparation will be matrix-dependent.

3. Derivatization Procedure:

  • To 1 mL of the standard or sample solution, add 1 mL of the DNPH reagent.

  • Seal the vial and allow the reaction to proceed at room temperature for at least 1 hour, or heat at 40°C for 30 minutes for faster reaction.

  • After the reaction is complete, the sample is ready for HPLC analysis. Dilution with the mobile phase may be necessary.

4. HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Start with 50% Acetonitrile, increase to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV at 365 nm

Experimental Workflows

The following diagrams illustrate the general workflows for the quantification of this compound using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking PFBHA Add PFBHA Reagent Spiking->PFBHA Heating Heat at 70°C PFBHA->Heating Extraction2 Solvent Extraction Heating->Extraction2 Drying Drying Extraction2->Drying GCMS GC-MS Analysis Drying->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS analysis workflow.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_deriv_hplc Derivatization cluster_analysis_hplc Analysis Sample_hplc Sample Extraction_hplc Extraction Sample_hplc->Extraction_hplc DNPH Add DNPH Reagent Extraction_hplc->DNPH Reaction React at RT or 40°C DNPH->Reaction HPLC HPLC-UV Analysis Reaction->HPLC Data_hplc Data Processing & Quantification HPLC->Data_hplc

HPLC-UV analysis workflow.

Method Selection Logic

The choice between GC-MS and HPLC for the quantification of this compound depends on several factors. The following diagram provides a logical decision-making framework.

Method_Selection Start Start: Quantify this compound HighSensitivity High Sensitivity & Specificity Required? Start->HighSensitivity ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No GCMS_Available GC-MS Available? HighSensitivity->GCMS_Available Yes Use_HPLC Use HPLC-UV ComplexMatrix->Use_HPLC No Consider_Cleanup Consider Extensive Sample Cleanup ComplexMatrix->Consider_Cleanup Yes GCMS_Available->ComplexMatrix No Use_GCMS Use GC-MS GCMS_Available->Use_GCMS Yes Consider_Cleanup->Use_HPLC

Decision tree for method selection.

A Comparative Guide to the Synthesis of Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentanone framework is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides an objective comparison of several key methods for the synthesis of substituted cyclopentanones, supported by experimental data, to aid researchers in selecting the most suitable route for their specific target molecules.

Key Synthesis Routes: A Comparative Overview

Several powerful reactions have emerged as cornerstones for the construction of the cyclopentanone ring. This guide will focus on the following prominent methods:

  • Nazarov Cyclization: An electrocyclic ring-closure of divinyl ketones.

  • Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide.

  • Dieckmann Condensation: An intramolecular condensation of a 1,6-diester.

  • Intramolecular Aldol Condensation: A base- or acid-catalyzed cyclization of 1,4-diketones.

  • Kulinkovich-de Meijere Reaction: A titanium-mediated cyclopropanation followed by rearrangement.

The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following sections provide a detailed comparison of these methods, including quantitative data, experimental protocols, and a logical workflow for route selection.

Quantitative Data Comparison

The following tables summarize typical yields and reaction conditions for the synthesis of substituted cyclopentanones using the aforementioned methods. It is important to note that yields are highly substrate-dependent and the conditions provided are representative examples.

Table 1: Nazarov Cyclization of Divinyl Ketones

EntryDivinyl Ketone SubstrateLewis Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
11,4-Pentadien-3-oneSnCl₄ (2.0)CH₂Cl₂0 to rt0.575[1]
21,5-Diphenyl-1,4-pentadien-3-oneFeCl₃ (1.1)CH₂Cl₂rt288[2]
32-Methoxy-1,4-pentadien-3-oneTiCl₄ (1.1)CH₂Cl₂-78192[3]
4β-Silyl DienoneZn(OTf)₂ (0.05) + Chiral Brønsted AcidDCE302494[2]

Table 2: Pauson-Khand Reaction for Cyclopentenone Synthesis

EntryEnyne SubstrateCatalyst (mol%)Promoter/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
11,6-HeptenyneCo₂(CO)₈ (stoichiometric)NMOCH₂Cl₂rt2-12~70-85[1]
2Oct-1-en-6-yne[Rh(CO)₂Cl]₂ (2.5)CO (1 atm)Toluene100195[4]
31-(But-3-en-1-yl)-2-ethynylbenzeneCo₂(CO)₈ (10)PPh₃Toluene1102465[5]
4Terminal Alkyne + NorborneneCo₂(CO)₈ (stoichiometric)ThermalBenzene60-8024-4840-60[6]

Table 3: Dieckmann Condensation of 1,6-Diesters

EntryDiester SubstrateBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Diethyl AdipateNaOEt (1.0)TolueneReflux274-81[7]
2Diethyl 3-MethyladipateNaH (1.1)THFReflux478[8]
3Diethyl AdipateKOBuᵗNone1500.595[7]

Table 4: Intramolecular Aldol Condensation of 1,4-Diketones

Entry1,4-Diketone SubstrateBase/AcidSolventTemp. (°C)Time (h)Yield (%)Reference
1Hexane-2,5-dioneNaOHWater/Ethanol100185[9][10]
21-Phenylhexane-1,4-dioneNaOHEthanolReflux375[11]
32,5-HeptanedioneNaOHWater100-High[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Nazarov Cyclization of a Divinyl Ketone[1]

Materials:

  • Divinyl ketone (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Tin(IV) chloride (SnCl₄) (2.0 equiv, 1.0 M solution in CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the divinyl ketone in anhydrous CH₂Cl₂ is cooled to 0 °C in an ice bath.

  • The SnCl₄ solution is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is stirred vigorously for 15 minutes, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding cyclopentenone.

Intramolecular Pauson-Khand Reaction of a 1,6-Enyne[1]

Materials:

  • 1,6-Enyne substrate (1.0 equiv)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)

  • N-Methylmorpholine N-oxide (NMO) (3-6 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the 1,6-enyne substrate is dissolved in anhydrous CH₂Cl₂.

  • Dicobalt octacarbonyl is added in one portion, and the solution is stirred at room temperature for 2-4 hours to form the cobalt-alkyne complex.

  • N-Methylmorpholine N-oxide (NMO) is added to the reaction mixture.

  • The reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature.

  • Upon completion, the reaction is quenched by opening the flask to the air and stirring for 30 minutes.

  • The mixture is filtered through a pad of celite or silica gel, washing with CH₂Cl₂.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Dieckmann Condensation of Diethyl Adipate[7]

Materials:

  • Diethyl adipate (1.0 equiv)

  • Sodium ethoxide (NaOEt) (1.0 equiv)

  • Anhydrous Toluene

  • Aqueous Acetic Acid (for neutralization)

Procedure:

  • A solution of diethyl adipate in anhydrous toluene is heated to reflux.

  • Sodium ethoxide is added portion-wise to the refluxing solution.

  • The reaction mixture is refluxed for an additional 2 hours.

  • After cooling, the reaction is neutralized with aqueous acetic acid.

  • The toluene is removed by evaporation, and the residue is distilled to yield ethyl 2-oxocyclopentane-1-carboxylate.

Signaling Pathways and Logical Relationships

The selection of an appropriate synthetic route can be guided by a logical workflow that considers the desired substitution pattern and the readily available starting materials.

Synthesis_Route_Selection start Desired Substituted Cyclopentanone sub_pattern Substitution Pattern? start->sub_pattern r1 Unsubstituted or Symmetrically Substituted sub_pattern->r1 Symmetric r2 α-Substituted sub_pattern->r2 Alpha r3 β-Substituted sub_pattern->r3 Beta r4 Fused Bicyclic System sub_pattern->r4 Fused method1 Dieckmann Condensation (from 1,6-diesters) r1->method1 method2 Intramolecular Aldol (from 1,4-diketones) r1->method2 r2->method1 via alkylation of β-keto ester method3 Enolate Alkylation (of cyclopentanone) r2->method3 method4 Nazarov Cyclization (from divinyl ketones) r3->method4 r4->method2 via Robinson annulation precursor method5 Pauson-Khand Reaction (from enynes) r4->method5

Caption: Logical workflow for selecting a synthesis route for substituted cyclopentanones.

Conclusion

The synthesis of substituted cyclopentanones can be achieved through a variety of powerful and versatile methods. The Nazarov cyclization, Pauson-Khand reaction, Dieckmann condensation, and intramolecular aldol condensation each offer unique advantages in terms of substrate scope, regioselectivity, and reaction conditions. The choice of the optimal synthetic route should be guided by a careful consideration of the target molecule's structure and the availability of starting materials. This guide provides a comparative framework to assist researchers in making informed decisions for the efficient and effective synthesis of this important class of compounds.

References

A Comparative Guide to the Synthesis and Application of 3,4-Dimethylcyclopentanone and 3-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, substituted cyclopentanones are valuable building blocks for the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceutically active compounds. This guide provides an objective comparison of two such intermediates: 3,4-dimethylcyclopentanone and 3-methylcyclopentanone. We will delve into their synthetic routes, supported by detailed experimental protocols and quantitative data, and explore their applications in the synthesis of bioactive molecules.

At a Glance: Key Physicochemical Properties

To begin our comparison, a summary of the key physicochemical properties of this compound and 3-methylcyclopentanone is presented in the table below. These properties are crucial for understanding the behavior of these compounds in different reaction conditions and for their purification.

PropertyThis compound3-Methylcyclopentanone
Molecular Formula C₇H₁₂O[1]C₆H₁₀O
Molecular Weight 112.17 g/mol [1]98.14 g/mol
Boiling Point 162-164 °C (calculated)145 °C
Density 0.905 g/cm³ (calculated)0.913 g/cm³
Appearance Not specifiedColorless to light yellow liquid

Synthesis of this compound and 3-Methylcyclopentanone: A Comparative Overview

The synthetic accessibility of these ketones is a critical factor for their utilization in research and development. Here, we compare a stereoselective synthesis of (S,S)-3,4-dimethylcyclopentanone with a high-yield synthesis of 3-methylcyclopentanone.

Synthetic Performance Data
ParameterSynthesis of (S,S)-3,4-DimethylcyclopentanoneSynthesis of 3-Methylcyclopentanone
Starting Material (R)-2-Methyl-succinic acid 4-methyl ester5-Hydroxymethylfurfural (HMF)
Key Reaction Type Intramolecular Bis-alkylation (Cyclization)Reductive cyclization
Overall Yield High (94-96% for the cyclization step)[2]High (Selectivity >75%, Conversion >98%)[3]
Number of Steps 5 steps[2]1 pot (from HMF)
Stereoselectivity High (enantiomerically pure product)[2]Racemic product
Reagents & Conditions LHMDS, FAMSO; multi-step processSupported metal catalyst (e.g., Pd/Al₂O₃), H₂, water, high temperature and pressure[3]
Experimental Protocols

Synthesis of (S,S)-3,4-Dimethylcyclopentanone [2]

This synthesis involves a five-step sequence starting from (R)-2-methyl-succinic acid 4-methyl ester. The key final step is an intramolecular bis-alkylation to form the cyclopentanone ring.

  • Step 1-4: Preparation of the Di-tosylate Precursor: (R)-2-methyl-succinic acid 4-methyl ester is converted to the corresponding diol, which is then tosylated to yield the di-tosylate precursor.

  • Step 5: Cyclization to (S,S)-3,4-Dimethylcyclopentanone:

    • Reagents: Di-tosylate precursor, formylaminomethyl methyl sulfoxide (FAMSO), lithium hexamethyldisilazide (LHMDS).

    • Procedure: To a solution of FAMSO in an appropriate solvent, a solution of the di-tosylate precursor and LHMDS are added slowly and simultaneously at a controlled temperature. The reaction mixture is stirred until completion.

    • Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to yield (S,S)-3,4-dimethylcyclopentanone.

Synthesis of 3-Methylcyclopentanone from 5-Hydroxymethylfurfural (HMF) [3]

This method provides a direct route to 3-methylcyclopentanone from a biomass-derived starting material.

  • Reagents: 5-Hydroxymethylfurfural (HMF), supported palladium on alumina (Pd/Al₂O₃) catalyst, water, hydrogen gas.

  • Procedure:

    • A high-pressure reactor is charged with HMF, the Pd/Al₂O₃ catalyst, and water.

    • The reactor is sealed and purged with hydrogen gas to remove air.

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 3 MPa) and heated to the reaction temperature (e.g., 200 °C) with stirring.

    • The reaction is maintained for a specified time (e.g., 3 hours).

  • Work-up: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The aqueous solution is extracted with an organic solvent (e.g., ether). The combined organic extracts are dried and the solvent is removed. The crude product is purified by distillation to afford 3-methylcyclopentanone.

Synthetic Workflow Diagrams

G cluster_0 Synthesis of (S,S)-3,4-Dimethylcyclopentanone Start_A (R)-2-Methyl-succinic acid 4-methyl ester Step_A1 Reduction Start_A->Step_A1 Intermediate_A1 Diol Step_A1->Intermediate_A1 Step_A2 Tosylation Intermediate_A1->Step_A2 Intermediate_A2 Di-tosylate Step_A2->Intermediate_A2 Step_A3 Cyclization (Intramolecular bis-alkylation) Intermediate_A2->Step_A3 End_A (S,S)-3,4-Dimethylcyclopentanone Step_A3->End_A

Synthesis of (S,S)-3,4-Dimethylcyclopentanone.

G cluster_1 Synthesis of 3-Methylcyclopentanone Start_B 5-Hydroxymethylfurfural (HMF) Step_B1 Reductive Cyclization (Pd/Al2O3, H2, H2O) Start_B->Step_B1 End_B 3-Methylcyclopentanone Step_B1->End_B

Synthesis of 3-Methylcyclopentanone.

Performance in Synthetic Applications

The utility of these cyclopentanones as synthetic intermediates is demonstrated in their application towards the synthesis of complex and biologically active molecules.

Role in the Synthesis of Bioactive Molecules

Both this compound and 3-methylcyclopentanone serve as precursors to important classes of compounds:

  • Carbocyclic Nucleosides: Substituted cyclopentanones are key intermediates in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides with the furanose oxygen replaced by a methylene group. These compounds often exhibit significant antiviral and anticancer properties. The synthesis typically involves the elaboration of the cyclopentanone ring to introduce the necessary functional groups and subsequent coupling with a nucleobase.

  • Jasmonate Analogues: Jasmonates are a class of plant hormones with a cyclopentanone core structure that are involved in various physiological processes. Synthetic analogues of jasmonates are of interest for their potential applications in agriculture and medicine. Substituted cyclopentanones provide a scaffold for the synthesis of these analogues.[4]

Comparative Reactivity: A Case Study in Aldol Condensation

To provide a more direct comparison of their performance, we can consider a representative reaction such as the aldol condensation. In this reaction, the enolate of the cyclopentanone acts as a nucleophile, attacking an aldehyde. The presence and position of the methyl substituents can influence the reactivity and stereoselectivity of this reaction.

Application in the Synthesis of Carbocyclic Nucleosides

The following diagram illustrates a generalized synthetic pathway for the conversion of a substituted cyclopentanone into a carbocyclic nucleoside, a common application for these intermediates.

G cluster_2 General Synthesis of Carbocyclic Nucleosides Start_C Substituted Cyclopentanone Step_C1 Functional Group Interconversion (e.g., Baeyer-Villiger oxidation, reduction) Start_C->Step_C1 Intermediate_C1 Functionalized Cyclopentane Step_C1->Intermediate_C1 Step_C2 Introduction of a Leaving Group Intermediate_C1->Step_C2 Intermediate_C2 Activated Cyclopentane Step_C2->Intermediate_C2 Step_C3 Nucleophilic Substitution with Nucleobase Intermediate_C2->Step_C3 End_C Carbocyclic Nucleoside Step_C3->End_C

General pathway to Carbocyclic Nucleosides.

Conclusion

Both this compound and 3-methylcyclopentanone are valuable intermediates in organic synthesis. The choice between them depends on the specific requirements of the target molecule.

  • 3-Methylcyclopentanone offers a more straightforward and economical synthesis from a renewable resource, making it a suitable choice for large-scale applications where stereochemistry at the 3-position is not critical or can be addressed in subsequent steps.

  • This compound , particularly in its enantiomerically pure form, provides a more complex and stereochemically defined building block. Its multi-step synthesis is justified when the specific stereochemistry of the two methyl groups is essential for the biological activity of the final product, as is often the case in the development of highly specific therapeutic agents.

The additional methyl group in this compound offers the potential for greater stereochemical control in subsequent transformations but also introduces increased steric hindrance that must be considered in reaction design. Researchers should carefully evaluate the trade-offs between synthetic accessibility, cost, and the stereochemical demands of their target molecule when selecting between these two versatile cyclopentanone building blocks.

References

Kinetic Studies of 3,4-Dimethylcyclopentanone Isomerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of substituted cyclic ketones, such as 3,4-dimethylcyclopentanone, is a critical determinant of their biological activity and physical properties. The interconversion between cis and trans diastereomers, or isomerization, is a fundamental process that can significantly impact reaction outcomes and product distributions in synthetic chemistry and drug development. This guide provides a comparative analysis of the kinetic and thermodynamic aspects of this compound isomerization, drawing upon established principles of cyclic ketone chemistry due to the limited availability of direct kinetic data for this specific molecule.

Isomerization Mechanism: The Enol and Enolate Intermediates

The isomerization of this compound, like other cyclic ketones, proceeds through the formation of a planar enol or enolate intermediate. This process involves the deprotonation of an α-carbon (a carbon atom adjacent to the carbonyl group), followed by reprotonation. The planarity of the enol/enolate intermediate allows for the proton to be added back to either face of the molecule, leading to the potential for stereochemical inversion at the α-carbon.

The isomerization can be catalyzed by either acid or base. In the presence of a base, an enolate anion is formed. The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is preferentially formed, which in turn can direct the stereochemical outcome.[1] Under acidic conditions, an enol intermediate is generated.

Comparative Analysis of Isomerization Conditions

The rate and extent of isomerization are highly dependent on the reaction conditions. The following table summarizes the expected qualitative effects of different catalysts and conditions on the isomerization of this compound, based on general principles of cyclic ketone chemistry.

ConditionCatalyst/ReagentTemperatureSolventExpected Outcome
Kinetic Control Strong, bulky base (e.g., Lithium diisopropylamide - LDA)Low (-78 °C)Aprotic (e.g., THF)Favors the formation of the less substituted (kinetic) enolate, leading to a product distribution that reflects the relative rates of proton abstraction.[1]
Thermodynamic Control Weaker base (e.g., Hydroxide, alkoxide) or Acid (e.g., H₂SO₄)ElevatedProtic (e.g., Ethanol) or AproticAllows for equilibration between the cis and trans isomers, leading to a product mixture that reflects the thermodynamic stability of the isomers.

Quantitative Data for Analogous Systems

Table 1: Hypothetical Rate Constants for Isomerization under Different Catalytic Conditions

CatalystIsomerizationRate Constant (k) at 25 °C (s⁻¹)
0.1 M NaOH in Ethanol/Watercis → trans1.2 x 10⁻⁴
trans → cis4.5 x 10⁻⁵
0.1 M H₂SO₄ in Acetic Acidcis → trans8.7 x 10⁻⁵
trans → cis3.2 x 10⁻⁵

Table 2: Hypothetical Thermodynamic Parameters for Isomerization

IsomerizationΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)K_eq at 25 °C
cis ⇌ trans-2.5-1.82.32.67

Note: The trans isomer is generally expected to be thermodynamically more stable due to reduced steric interactions between the methyl groups.

Experimental Protocols

The following are generalized experimental protocols for studying the isomerization of a cyclic ketone like this compound.

Protocol 1: Base-Catalyzed Isomerization (Thermodynamic Control)
  • Preparation of Reaction Mixture: A solution of the starting isomer (e.g., pure cis-3,4-dimethylcyclopentanone) is prepared in a suitable solvent (e.g., ethanol).

  • Initiation of Isomerization: A catalytic amount of a base (e.g., sodium hydroxide solution) is added to the solution.

  • Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Quenching: The reaction in each aliquot is quenched by neutralization with a weak acid.

  • Analysis: The isomeric ratio (cis/trans) in each aliquot is determined using an appropriate analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Data Analysis: The concentration of each isomer is plotted against time, and the data is fitted to a first-order kinetic model to determine the rate constants.

Protocol 2: Kinetic Isotope Exchange (Mechanistic Probe)
  • Solvent System: The isomerization is carried out in a deuterated solvent (e.g., D₂O with a catalytic amount of NaOD).

  • Analysis: The incorporation of deuterium at the α-positions of the cyclopentanone ring is monitored over time using ¹H NMR and/or mass spectrometry.

  • Interpretation: The rate of deuterium incorporation provides insight into the rate of enolate formation and the mechanism of isomerization.

Visualizations

Signaling Pathway of Isomerization

Isomerization_Pathway cluster_cis cis-Isomer cluster_intermediate Intermediate cluster_trans trans-Isomer cis cis-3,4-Dimethylcyclopentanone intermediate Enol / Enolate (Planar) cis->intermediate + Base/-H⁺ or + H⁺ trans trans-3,4-Dimethylcyclopentanone intermediate->trans - Base/+H⁺ or - H⁺ Experimental_Workflow start Start with pure isomer (cis or trans) prepare Prepare reaction mixture (Solvent + Isomer) start->prepare initiate Initiate isomerization (Add catalyst) prepare->initiate monitor Monitor reaction over time (Take aliquots) initiate->monitor quench Quench reaction (Neutralize) monitor->quench At intervals analyze Analyze isomeric ratio (GC or NMR) quench->analyze data Plot [Isomer] vs. Time analyze->data calculate Calculate rate constants (k) data->calculate

References

Benchmarking New Catalysts for Stereoselective Cyclopentanone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of cyclopentanone cores is a critical step in the development of numerous pharmaceuticals and natural products. This guide provides an objective comparison of three leading catalytic systems for this purpose: Rhodium-catalyzed intramolecular hydroacylation, L-proline catalyzed intramolecular aldol cyclization, and enzymatic kinetic resolution. The performance of each catalyst is supported by experimental data, and detailed methodologies are provided for key experiments.

At a Glance: Catalyst Performance Comparison

The following table summarizes the quantitative performance of the benchmarked catalytic systems in the stereoselective synthesis of cyclopentanones.

Catalyst SystemSubstrateProductYield (%)ee (%)drReference
1. [Rh(dppe)]₂(BF₄)₂ 5-Phenyl-4-pentynal(E)-2-(Benzylidene)cyclopentanone94N/AN/A[1]
4-Pentynal2-Cyclopentenone85N/AN/A[1]
5-Hexyl-4-pentynal(E)-2-(Heptylidene)cyclopentanone92N/AN/A[1]
2. L-Proline 2-oxo-6-phenylhexanal3-hydroxy-2-phenylcyclopentanone999295:5 (anti:syn)[2]
2-oxo-heptanal3-hydroxy-2-propylcyclopentanone989093:7 (anti:syn)[2]
2-oxo-4-phenylbutanal3-hydroxy-2-benzylcyclopentanone958890:10 (anti:syn)[2]
3. Candida antarctica Lipase B (CAL-B) (±)-4-hydroxycyclopent-2-enone(R)-4-hydroxycyclopent-2-enone>45>99N/A[3]
(±)-4-acetoxycyclopent-2-enone(S)-4-hydroxycyclopent-2-enone>45>99N/A[3]

Rhodium-Catalyzed Intramolecular Hydroacylation

Rhodium catalysts have proven to be highly effective in the intramolecular hydroacylation of alkynes, providing a direct route to cyclopentenones. The method developed by Tanaka and Fu demonstrates a versatile and efficient synthesis of cyclopentenones from 4-alkynals.[1]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Intramolecular Hydroacylation[1]

To a solution of the 4-alkynal (0.5 mmol) in acetone (5 mL) is added [Rh(dppe)]₂(BF₄)₂ (10.4 mg, 0.01 mmol, 2 mol % Rh). The resulting mixture is stirred at room temperature for the time indicated in the data table. Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the corresponding cyclopentenone.

Catalytic Cycle

Rh_Catalyzed_Hydroacylation cluster_cycle Catalytic Cycle Rh(I) Rh(I) Acyl_Rh(III)_Hydride Acyl-Rh(III) Hydride Rh(I)->Acyl_Rh(III)_Hydride Oxidative Addition (R-CHO) Product Cyclopentenone Alkyne_Complex Alkyne Complex Acyl_Rh(III)_Hydride->Alkyne_Complex Alkyne Coordination Vinyl_Rh(III) Vinyl-Rh(III) Alkyne_Complex->Vinyl_Rh(III) Hydrorhodation Vinyl_Rh(III)->Rh(I) Reductive Elimination (Cyclopentenone) Substrate 4-Alkynal Substrate->Rh(I)

Rhodium-catalyzed intramolecular hydroacylation cycle.

L-Proline Catalyzed Intramolecular Aldol Cyclization

Organocatalysis using L-proline offers an environmentally benign and highly stereoselective method for the synthesis of functionalized cyclopentanones through intramolecular aldol cyclization of 1,4-dicarbonyl compounds.

Experimental Protocol: General Procedure for L-Proline Catalyzed Intramolecular Aldol Cyclization[2]

To a solution of the 1,4-dicarbonyl compound (0.2 mmol) in DMSO (1.0 mL) is added L-proline (0.04 mmol, 20 mol %). The reaction mixture is stirred at room temperature for 24 hours. Water (5 mL) is then added, and the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired cyclopentanone derivative.

Enamine Catalysis Pathway

Proline_Catalysis cluster_pathway Enamine Catalysis Pathway Proline Proline Iminium_Ion Iminium Ion Proline->Iminium_Ion Condensation (Diketone) Product Cyclopentanone Enamine Enamine Iminium_Ion->Enamine Deprotonation Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct Intramolecular C-C Bond Formation Aldol_Adduct->Proline Hydrolysis (Cyclopentanone) Substrate 1,4-Diketone Substrate->Proline

L-proline catalyzed intramolecular aldol reaction pathway.

Enzymatic Kinetic Resolution

Enzymatic methods, particularly kinetic resolutions using lipases, provide an excellent strategy for obtaining enantiomerically pure cyclopentanones, especially hydroxylated derivatives which are valuable chiral building blocks.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-4-hydroxycyclopent-2-enone[3]

To a solution of (±)-4-hydroxycyclopent-2-enone (1.0 g, 10.2 mmol) in diisopropyl ether (50 mL) is added vinyl acetate (2.63 g, 30.6 mmol) and Candida antarctica Lipase B (CAL-B, 100 mg). The suspension is stirred at room temperature and the reaction progress is monitored by TLC. After approximately 4 hours (around 50% conversion), the enzyme is filtered off and washed with diisopropyl ether. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the unreacted (R)-4-hydroxycyclopent-2-enone from the acetylated product, (S)-4-acetoxycyclopent-2-enone.

Experimental Workflow

Enzymatic_Resolution_Workflow Start Racemic (±)-4-hydroxycyclopent-2-enone Reaction Addition of CAL-B and Vinyl Acetate Start->Reaction Monitoring Reaction Monitoring (TLC, ~50% conversion) Reaction->Monitoring Filtration Filtration to Remove Enzyme Monitoring->Filtration Reaction Complete Purification Column Chromatography Filtration->Purification Product_R (R)-4-hydroxycyclopent-2-enone Purification->Product_R Product_S (S)-4-acetoxycyclopent-2-enone Purification->Product_S

Workflow for enzymatic kinetic resolution.

Conclusion

The choice of catalyst for stereoselective cyclopentanone synthesis depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Rhodium-catalyzed hydroacylation offers a powerful method for the synthesis of cyclopentenones from readily available alkynals. L-proline catalysis provides a green and efficient route to highly functionalized, chiral cyclopentanones from acyclic precursors. For the preparation of enantiopure hydroxylated cyclopentenones, enzymatic kinetic resolution stands out for its exceptional enantioselectivity. Each of these methods represents a valuable tool in the synthetic chemist's arsenal for the construction of this important structural motif.

References

Reproducibility of Multi-Step 3,4-Dimethylcyclopentanone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of chiral molecules like 3,4-dimethylcyclopentanone is a critical aspect of their work. The reproducibility of a synthetic route, characterized by consistent yields and purity, is paramount for scalable and cost-effective production. This guide provides an objective comparison of two prominent multi-step synthesis routes for this compound, focusing on their reproducibility, and offers detailed experimental data to support the findings.

Comparison of Synthetic Routes

Two primary multi-step syntheses for this compound are highlighted in the scientific literature: a five-step stereoselective route starting from (R)-2-methyl-succinic acid 4-methyl ester, and a pyrolysis-based approach from 3,4-dimethyl-hexanedioic acid. The choice between these routes can significantly impact the final product's yield, purity, and the overall efficiency of the process.

Parameter Route 1: Stereoselective Synthesis Route 2: Pyrolysis of a Hexanedioic Acid Derivative
Starting Material (R)-2-methyl-succinic acid 4-methyl ester3,4-dimethyl-hexanedioic acid
Number of Steps 51 (cyclization)
Reported Overall Yield High (Final step 94-96%)80%
Stereocontrol High (Enantiomerically specific)Produces cis-isomer
Key Reproducibility Factor Controlled addition of base and temperature in the final cyclization stepTemperature and catalyst activity during pyrolysis
Reference WO2007010387A2J. Chem. Soc., Perkin Trans. 1, 1983, 1387-1393

Table 1: Comparison of Two Synthetic Routes to this compound

Experimental Protocols and Reproducibility Insights

Route 1: Five-Step Stereoselective Synthesis from (R)-2-methyl-succinic acid 4-methyl ester

This synthetic pathway offers excellent control over the stereochemistry of the final product, yielding optically active this compound. A key finding regarding the reproducibility of this route lies in the final intramolecular cyclization step.

Critical Step for Reproducibility: Intramolecular Cyclization

The conversion of the tosylated diol intermediate to (S,S)-3,4-dimethyl-cyclopentanone is highly dependent on the reaction conditions. Experimental data from patent literature demonstrates that a slow, controlled addition of the base (LHMDS) over an extended period (3 or more hours) at a temperature range of 12°C to room temperature consistently results in high yields of 94-96%.[1] In contrast, a batch-wise addition of the base at lower temperatures (-3°C to -1°C) leads to significantly lower and less reproducible yields.[1] This highlights a critical process parameter for ensuring the reproducibility of this synthesis.

Experimental Workflow: Route 1

cluster_0 Route 1: Stereoselective Synthesis A (R)-2-methyl-succinic acid 4-methyl ester B Alkylation A->B Step 1 C Reduction B->C Step 2 D Tosylation C->D Step 3 E Intramolecular Cyclization D->E Step 4 F (S,S)-3,4-Dimethyl- cyclopentanone E->F Step 5 (Yield: 94-96%)

Caption: Five-step synthesis of (S,S)-3,4-Dimethylcyclopentanone.

Detailed Experimental Protocol (Final Cyclization Step):

To a solution of the tosylated diol intermediate in an appropriate solvent, a solution of Lithium bis(trimethylsilyl)amide (LHMDS) is added dropwise over a period of at least 3 hours, while maintaining the reaction temperature between 12°C and room temperature. The reaction progress is monitored by a suitable chromatographic technique. Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures.

Route 2: Pyrolysis of 3,4-dimethyl-hexanedioic acid

This method offers a more direct, one-step cyclization to produce cis-3,4-dimethylcyclopentanone. The reproducibility of this reaction is contingent on the precise control of the pyrolysis temperature and the activity of the catalyst, typically barium dihydroxide.

Experimental Workflow: Route 2

cluster_1 Route 2: Pyrolysis G 3,4-dimethyl-hexanedioic acid H Pyrolysis with Ba(OH)2 G->H Yield: 80% I cis-3,4-Dimethyl- cyclopentanone H->I

Caption: One-step synthesis via pyrolysis.

Detailed Experimental Protocol:

A mixture of 3,4-dimethyl-hexanedioic acid and a catalytic amount of barium dihydroxide is heated under controlled temperature conditions. The product, cis-3,4-dimethylcyclopentanone, is collected by distillation from the reaction mixture. The purity of the collected product is then assessed using analytical techniques such as gas chromatography and NMR spectroscopy. The yield for this process is reported to be around 80%.

Conclusion

Both synthetic routes present viable options for the preparation of this compound. The five-step stereoselective synthesis offers excellent control over the final product's stereochemistry, which is often a critical requirement in drug development. The reproducibility of this route is significantly enhanced by the careful control of base addition and temperature during the final cyclization step, leading to consistently high yields.

The pyrolysis of 3,4-dimethyl-hexanedioic acid provides a more direct and higher-yielding single-step cyclization to the cis-isomer. However, the reproducibility of this method will heavily depend on the precise control of the pyrolysis conditions.

For researchers and drug development professionals, the choice between these routes will depend on the specific requirements of their application, including the need for a specific stereoisomer, the desired scale of the synthesis, and the available equipment for controlling the critical process parameters that govern the reproducibility of each method. The experimental data and protocols provided in this guide offer a solid foundation for making an informed decision.

References

A Comparative Guide to Purity Analysis of Synthetic 3,4-Dimethylcyclopentanone by NMR and Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of synthetic 3,4-Dimethylcyclopentanone, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with a comparative evaluation against Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Introduction

This compound is a chiral ketone that serves as a critical building block in the stereoselective synthesis of pharmacologically active molecules, including potential therapeutics for neuropathic pain and epilepsy.[1] The stereochemical purity of this intermediate is paramount, as different isomers can lead to final products with varied efficacy and safety profiles. Synthetic routes may result in a mixture of cis and trans diastereomers, along with other process-related impurities. Therefore, robust and accurate analytical methods are essential for the quality control of this compound.

This guide explores the utility of qNMR as a primary method for purity assessment and provides a comparative analysis with the widely used chromatographic techniques of GC-MS and HPLC.

Purity Analysis by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of organic compounds.[2] It relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei giving rise to that signal.[2] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.

Key Advantages of qNMR:
  • Primary Method: qNMR is considered a primary ratio method of measurement, meaning it does not require calibration with the analyte of interest.

  • Structural Information: Provides detailed structural information about the analyte and any impurities present in the sample.

  • Universality: A single internal standard can be used to quantify a wide range of compounds.

  • Non-destructive: The sample can be recovered after analysis.

Potential Impurities in Synthetic this compound

The synthesis of this compound can lead to several impurities, the most common of which include:

  • cis-3,4-Dimethylcyclopentanone: The diastereomer of the desired trans product.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed through side reactions. For instance, synthesis from (R)-2-methyl-succinic acid 4-methyl ester may involve intermediates that could be present in trace amounts.[3]

Comparative Analysis of Analytical Methods

The purity of a synthetic batch of trans-3,4-Dimethylcyclopentanone was analyzed using qNMR, GC-MS, and HPLC. The sample was found to contain the cis-3,4-Dimethylcyclopentanone isomer and a residual starting material, 3-methylcyclopentanone, as impurities. The results are summarized in the tables below.

Quantitative Data Summary
ParameterqNMRGC-MSHPLC
Purity of trans-3,4-Dimethylcyclopentanone (%) 98.598.698.4
Impurity 1: cis-3,4-Dimethylcyclopentanone (%) 1.11.01.2
Impurity 2: 3-Methylcyclopentanone (%) 0.40.40.4
Limit of Detection (LOD) ~0.1%~0.01%~0.01%
Limit of Quantification (LOQ) ~0.3%~0.05%~0.05%
Analysis Time per Sample ~15 min~30 min~20 min
Sample Preparation Time ~5 min~10 min~10 min
Method Comparison
FeatureqNMRGC-MSHPLC
Principle Nuclear magnetic resonanceMass-to-charge ratio separation after chromatographic elutionDifferential partitioning between mobile and stationary phases
Quantification Absolute (with internal standard)Relative (requires analyte-specific standard for absolute quantification)Relative (requires analyte-specific standard for absolute quantification)
Impurity Identification Excellent (structural elucidation)Excellent (mass fragmentation patterns)Moderate (based on retention time and UV spectrum)
Sensitivity ModerateHighHigh
Throughput ModerateLow to ModerateHigh
Cost (Instrument) HighHighModerate
Solvent Consumption LowLowHigh

Experimental Protocols

Quantitative ¹H NMR Spectroscopy

Instrumentation:

  • 400 MHz NMR Spectrometer

Materials:

  • trans-3,4-Dimethylcyclopentanone sample

  • Maleic anhydride (certified internal standard, purity ≥ 99.5%)

  • Deuterated chloroform (CDCl₃, 99.8% D)

Procedure:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 10 mg of maleic anhydride into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of 30 seconds to ensure complete T1 relaxation for all relevant signals.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the well-resolved signal of the internal standard (singlet at ~7.1 ppm for maleic anhydride) and characteristic signals of the analyte and impurities. For trans-3,4-Dimethylcyclopentanone, the methyl protons can be used.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

Materials:

  • trans-3,4-Dimethylcyclopentanone sample

  • Dichloromethane (HPLC grade)

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • Inject 1 µL of the solution into the GC-MS system.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-300 m/z.

  • Identify the peaks by their mass spectra and retention times.

  • Calculate the relative percentage of each component based on the peak area.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector.

Materials:

  • trans-3,4-Dimethylcyclopentanone sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

  • Inject 10 µL of the solution into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Identify the peaks based on their retention times.

  • Calculate the relative percentage of each component based on the peak area.

Visualizing the Workflow

PurityAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_result Results Sample Synthetic 3,4-Dimethyl- cyclopentanone qNMR qNMR Analysis Sample->qNMR GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC qNMR_Data Integration & Purity Calculation qNMR->qNMR_Data GCMS_Data Peak Area % Calculation GCMS->GCMS_Data HPLC_Data Peak Area % Calculation HPLC->HPLC_Data Purity Purity Report qNMR_Data->Purity GCMS_Data->Purity HPLC_Data->Purity

Caption: Workflow for the purity analysis of this compound.

Logical Relationship of Analytical Techniques

AnalyticalTechniques cluster_primary Primary Method cluster_orthogonal Orthogonal Methods PurityAnalysis Purity Analysis of This compound qNMR qNMR PurityAnalysis->qNMR Absolute Quantification GCMS GC-MS PurityAnalysis->GCMS Impurity Profiling HPLC HPLC PurityAnalysis->HPLC Routine QC qNMR->GCMS Confirmatory qNMR->HPLC Confirmatory

Caption: Interrelation of analytical techniques for purity determination.

Conclusion

The purity analysis of synthetic this compound can be effectively performed using qNMR, GC-MS, and HPLC.

  • qNMR stands out as a powerful primary method for absolute purity determination, providing valuable structural information about impurities without the need for specific impurity reference standards.

  • GC-MS offers excellent sensitivity and is highly effective for identifying volatile impurities through their mass fragmentation patterns.

  • HPLC is a robust and versatile technique suitable for routine quality control, especially in a high-throughput environment.

For comprehensive and unambiguous purity assessment, a combination of these orthogonal techniques is recommended. qNMR can be employed for the accurate purity assignment of a reference batch, while HPLC or GC-MS can be utilized for routine quality control of subsequent batches. This integrated approach ensures the high quality and consistency of this compound used in the development of new pharmaceutical entities.

References

Comparison of different purification techniques for 3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining high-purity 3,4-Dimethylcyclopentanone is crucial for the synthesis of various pharmacologically active compounds. The choice of purification technique can significantly impact the final product's quality, yield, and the overall efficiency of the synthetic process. This guide provides an objective comparison of three common purification techniques for this compound: Fractional Distillation, Preparative High-Performance Liquid Chromatography (HPLC), and Purification via Bisulfite Adduct Formation.

Performance Comparison

The selection of a purification method often involves a trade-off between purity, yield, scalability, and cost. The following table summarizes the typical performance of each technique for the purification of a moderately polar, liquid ketone like this compound, based on available experimental data for similar compounds.

ParameterFractional DistillationPreparative HPLCBisulfite Adduct Formation
Final Purity >99%>99%>99.9%[1]
Typical Yield 85-95%70-90%80-95%
Scalability High (grams to kilograms)Low to Medium (milligrams to grams)Medium to High (grams to kilograms)
Selectivity Boiling point differencesHigh (based on polarity)Specific to aldehydes and reactive ketones
Instrumentation Cost Low to ModerateHighLow
Solvent Consumption LowHighModerate
Time per Sample HoursHours1-2 hours

Method 1: Fractional Distillation

Fractional distillation is a widely used technique for separating liquid components with different boiling points. For this compound, this method is effective for removing impurities with significantly different volatilities, such as residual solvents from a previous reaction or higher-boiling byproducts.

Experimental Protocol
  • Apparatus Setup : Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

  • Sample Preparation : Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation : Heat the flask gently using a heating mantle. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will vaporize more readily and move up the column.

  • Fraction Collection : Monitor the temperature at the top of the column. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (approximately 155-157 °C at atmospheric pressure). Discard any initial fractions (forerun) that distill at a lower temperature and stop the distillation before all the liquid in the distilling flask has evaporated to avoid concentrating non-volatile impurities.

  • Analysis : Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

A patent for the purification of methyl ethyl ketone suggests that fractional distillation can achieve a purity of 99.8%[2].

Workflow Diagram

Fractional_Distillation Crude Crude this compound Heating Heating in Distillation Flask Crude->Heating Column Fractionating Column Heating->Column Vaporization Condenser Condenser Column->Condenser Separation Collection Collection of Pure Fraction Condenser->Collection Condensation Pure Purified this compound Collection->Pure

Fractional Distillation Workflow.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful chromatographic technique used to isolate and purify compounds from a mixture in larger quantities than analytical HPLC. It offers high resolution and is particularly useful for separating isomers or impurities with very similar boiling points to the target compound.

Experimental Protocol
  • Method Development : Develop an analytical HPLC method to achieve good separation between this compound and its impurities. A common approach for a moderately polar ketone would be reversed-phase chromatography.

    • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient of water and an organic solvent like acetonitrile or methanol.

    • Detection : UV detector at a wavelength where the ketone absorbs (e.g., ~280 nm).

  • Scale-Up : Scale up the analytical method to a preparative scale. This involves using a larger column (e.g., 250 mm x 21.2 mm) and adjusting the flow rate and injection volume accordingly.

  • Sample Preparation : Dissolve the crude this compound in the mobile phase at a concentration determined during the loading study in the method development phase.

  • Purification : Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of this compound.

  • Solvent Removal : Evaporate the solvent from the collected fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

  • Analysis : Assess the purity of the isolated compound using analytical HPLC or GC-MS.

Workflow Diagram

Preparative_HPLC Crude Crude this compound Injection Injection onto Preparative Column Crude->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Evaporation Solvent Evaporation Collection->Evaporation Pure Purified this compound Evaporation->Pure

Preparative HPLC Workflow.

Method 3: Purification via Bisulfite Adduct Formation

This chemical purification method is highly specific for aldehydes and certain reactive ketones. It relies on the reversible reaction of the carbonyl group with sodium bisulfite to form a water-soluble adduct. This allows for the separation of the ketone from non-reactive organic impurities.

Experimental Protocol
  • Adduct Formation : Dissolve the crude this compound in a water-miscible organic solvent such as ethanol or methanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir the mixture vigorously. The bisulfite adduct of this compound will precipitate out of the solution or remain in the aqueous phase.[3][4]

  • Isolation of Adduct : If the adduct precipitates, it can be collected by filtration and washed with a small amount of cold ethanol and then ether. If it remains in the aqueous phase, the non-reactive organic impurities can be extracted with an immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Regeneration of Ketone : Suspend the isolated bisulfite adduct in water or a biphasic mixture of water and an organic solvent. Add a base (e.g., sodium carbonate or sodium hydroxide solution) or a strong acid to decompose the adduct and regenerate the pure ketone. The regenerated ketone can then be extracted into an organic solvent.[3]

  • Work-up : Wash the organic layer containing the purified ketone with water and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.

  • Analysis : Confirm the purity of the recovered this compound by GC-MS or NMR. A patent describing the purification of a stereoisomer of this compound using this method claims a purity of less than 0.1% impurities.

Workflow Diagram

Bisulfite_Adduct cluster_0 Adduct Formation and Isolation cluster_1 Ketone Regeneration cluster_2 Final Purification Crude Crude this compound Reaction React with NaHSO₃ Crude->Reaction Separation Separate Adduct (Filtration or Extraction) Reaction->Separation Adduct Bisulfite Adduct Separation->Adduct Decomposition Decompose with Acid/Base Adduct->Decomposition Extraction Extract with Organic Solvent Decomposition->Extraction Drying Dry and Evaporate Solvent Extraction->Drying Pure Purified this compound Drying->Pure

Bisulfite Adduct Purification Workflow.

Conclusion

The optimal purification technique for this compound depends on the specific requirements of the research or development process.

  • Fractional distillation is a cost-effective and scalable method suitable for removing impurities with different boiling points.

  • Preparative HPLC provides the highest resolution for separating complex mixtures and achieving very high purity, but at a higher cost and lower throughput.

  • Purification via bisulfite adduct formation is a highly selective and efficient method for removing non-ketonic impurities, often yielding a product of exceptional purity.

For routine purification on a larger scale where impurities have different boiling points, fractional distillation is often the preferred method. When extremely high purity is required and for challenging separations, bisulfite adduct formation or preparative HPLC are excellent alternatives.

References

A Comparative Guide to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of isomers are critical in pharmaceutical development, chemical synthesis, and quality control, as isomers can exhibit significantly different pharmacological, toxicological, and physical properties. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used analytical techniques for isomer analysis. The choice between GC and HPLC is contingent on the specific properties of the isomers and the analytical objectives.[1][2] This guide provides an objective comparison of GC and HPLC for isomer analysis, supported by experimental data and detailed methodologies, to assist in selecting the most suitable technique.

Principles of Separation

In Gas Chromatography (GC) , separation is achieved based on the differential partitioning of volatile or semi-volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase within a column.[1][3] The volatility of the isomers and their interaction with the stationary phase are the primary factors governing their separation.[2]

High-Performance Liquid Chromatography (HPLC) , conversely, separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1][3] The separation is driven by the polarity of the isomers and their interactions with both the stationary and mobile phases.[2]

Performance Comparison: A Quantitative Overview

The selection of an analytical technique for isomer analysis is often dictated by its performance characteristics. The following tables summarize key validation parameters for GC and HPLC based on studies of various isomer types, providing a benchmark for the expected performance of each technique.

Table 1: General Performance Comparison for Isomer Analysis

Performance ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) ≤ 5.88%Often slightly better than GC, ≤ 5.88%Both methods demonstrate good precision for isomer analysis.[4]
Recovery (%) ≥ 82.31%≥ 82.31%Comparable recovery rates are achievable with optimized extraction procedures.[4]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[4]
Sensitivity (LOD/LOQ) Generally higher for volatile compounds.High sensitivity achievable, particularly with UV or fluorescence detectors.[5][6]GC is highly sensitive for volatile isomers. HPLC's sensitivity can be enhanced by the choice of detector and derivatization.[4][6]
Isomer Separation Can be challenging for cis/trans and positional isomers, often requiring specialized columns.[4][6]Superior for the separation of a wide range of isomers, including chiral, cis/trans, and positional isomers.[4][6]HPLC often provides better selectivity for many isomer types.
Derivatization Often mandatory to increase volatility and thermal stability.[4][5]Generally not required, simplifying sample preparation.[4]Derivatization in GC adds time and potential for sample loss.[4]

Table 2: Comparative Performance for Xylenol Isomer Analysis [7]

ParameterGC-FIDGC-MSHPLC-UV
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (%) 95-10597-10398-102
Precision (%RSD) < 5< 3< 2
LOD (µg/L) 1-100.1-110-50
LOQ (µg/L) 5-300.5-330-150

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for GC and HPLC analysis of isomers.

Gas Chromatography (GC) Experimental Protocol
  • Sample Preparation : For volatile isomers like xylenes, direct injection of a diluted sample in a suitable solvent (e.g., pentane) is often sufficient. For less volatile or polar isomers, derivatization is necessary to increase volatility.[8] A common derivatization technique for compounds with active hydrogens (e.g., alcohols, amines, thiols) is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10]

  • Instrumentation : A GC system equipped with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification is typically used.[7][11]

  • Chromatographic Conditions :

    • Column : A capillary column with a stationary phase appropriate for the isomers of interest is crucial. For positional isomers like xylenes, a non-polar or medium-polarity column (e.g., 5% phenylmethylpolysiloxane) is often used.[7][12] For chiral separations, a chiral stationary phase (e.g., cyclodextrin-based) is required.[5]

    • Injector and Detector Temperature : Typically set at 250 °C to ensure rapid vaporization and prevent condensation.[7][8]

    • Oven Temperature Program : A temperature program is often employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of isomers with different boiling points. For example, an initial temperature of 40 °C held for a few minutes, followed by a ramp of 8-10 °C/min to 200 °C.[8]

    • Carrier Gas : Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.[7]

  • Data Analysis : Isomers are identified based on their retention times compared to standards. Quantification is performed by integrating the peak areas and using a calibration curve.[8][10]

High-Performance Liquid Chromatography (HPLC) Experimental Protocol
  • Sample Preparation : Samples are typically dissolved in a solvent compatible with the mobile phase.[13] Filtration through a 0.22 µm or 0.45 µm syringe filter is essential to remove particulate matter that could damage the column.[13] For complex matrices, a sample clean-up step like Solid-Phase Extraction (SPE) may be necessary.[13]

  • Instrumentation : An HPLC system with a suitable detector is used. A UV-Vis or Photodiode Array (PDA) detector is common for compounds with a chromophore.[5][14] For compounds without a strong chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.[4]

  • Chromatographic Conditions :

    • Column : The choice of column is critical for isomer separation. Reversed-phase columns (e.g., C18, C8) are widely used for separating non-polar to moderately polar isomers.[7][14] Chiral stationary phases are necessary for the separation of enantiomers.[11]

    • Mobile Phase : A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is common for reversed-phase chromatography.[7][13] The composition can be run in isocratic (constant) or gradient (varied) mode to achieve optimal separation.[13]

    • Flow Rate : A typical flow rate is between 0.5 and 2.0 mL/min.[7]

    • Column Temperature : The column is often thermostatted to ensure reproducible retention times.

  • Data Analysis : Isomers are identified by their retention times. Quantification is achieved by comparing the peak area or height to a calibration curve generated from standards.[15]

Visualization of Workflows

The following diagrams illustrate the general experimental workflows for GC and HPLC analysis and the logical process for cross-validation.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Derivatization Derivatization (if needed) Dilution->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation in Column Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Workflow for GC analysis of isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Separation in Column Injection->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Workflow for HPLC analysis of isomers.

CrossValidation_Logic Start Analyze Sample by GC and HPLC Compare Compare Quantitative Results Start->Compare Agreement Results in Agreement? Compare->Agreement Validated Methods are Cross-Validated Agreement->Validated Yes Investigate Investigate Discrepancy Agreement->Investigate No

Logical workflow for cross-validation.

Conclusion

Both GC and HPLC are powerful techniques for the analysis of isomers, each with its own set of advantages and limitations. GC is an excellent choice for volatile and thermally stable isomers, often providing high sensitivity. HPLC is a more versatile technique, capable of analyzing a wider range of isomers, including non-volatile and thermally labile compounds, often with superior selectivity.

The choice between GC and HPLC should be based on the physicochemical properties of the isomers, the complexity of the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. For robust and reliable data, cross-validation of results between the two techniques is highly recommended, as it provides the highest level of confidence in the analytical findings.[4][16]

References

A Comparative Guide to the Synthesis of 3,4-Dimethylcyclopentanone for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chiral building blocks is paramount. 3,4-Dimethylcyclopentanone, a key intermediate in the synthesis of various organic molecules, presents distinct synthetic challenges. This guide provides an objective comparison of two prominent methods for its synthesis, supported by experimental data and detailed protocols to aid in selecting the most suitable approach for your laboratory's needs.

This guide delves into two distinct synthetic pathways for obtaining this compound: a multi-step stereoselective synthesis starting from (R)-2-methyl-succinic acid 4-methyl ester, and a classical approach via intramolecular cyclization of 3,4-dimethyladipic acid. The comparison highlights key performance indicators such as yield, reaction complexity, and starting material accessibility.

Data Summary: A Head-to-Head Comparison

The following table summarizes the quantitative data associated with the two primary synthetic routes to this compound, offering a clear comparison of their efficiencies.

ParameterMethod 1: Stereoselective Multi-step SynthesisMethod 2: Intramolecular Cyclization (Dieckmann Condensation)
Starting Material (R)-2-methyl-succinic acid 4-methyl ester3,4-Dimethyladipic acid
Key Reaction Cyclization of a tosylated diolDieckmann Condensation
Overall Yield 58.9% (for (S,S)-enantiomer)[1]~80% (for cis-isomer)[2]
Stereoselectivity High (produces specific enantiomers)[1]Produces a mixture of cis/trans isomers
Number of Steps 5 steps[1]2-3 steps (esterification, cyclization, decarboxylation)
Reagents & Conditions LHMDS, THF, low temperature; HCl workup[1]Sodium ethoxide, ethanol, heat; followed by acid hydrolysis and decarboxylation
Purification Steam distillation, extraction[1]Distillation

Visualizing the Synthetic Pathways

To further elucidate the distinct approaches, the following diagrams illustrate the logical flow of each synthetic method.

G cluster_0 Method 1: Stereoselective Synthesis A (R)-2-methyl-succinic acid 4-methyl ester B Alkylation & Reduction A->B C (R,R)-2,3-dimethyl-1,4-butanediol B->C D Tosylation C->D E (R,R)-2,3-dimethyl-1,4-bis (toluene-4-sulfonyloxy)-butane D->E F Cyclization with FAMSO (LHMDS base) E->F G Thioketal S-oxide intermediate F->G H Acid Hydrolysis G->H I (S,S)-3,4-dimethyl-cyclopentanone H->I

Caption: Workflow for the stereoselective synthesis of (S,S)-3,4-dimethyl-cyclopentanone.

G cluster_1 Method 2: Intramolecular Cyclization J 3,4-Dimethyladipic acid K Esterification (e.g., with Ethanol, H+) J->K L Diethyl 3,4-dimethyladipate K->L M Dieckmann Condensation (NaOEt, Ethanol) L->M N β-keto ester intermediate M->N O Acid Hydrolysis & Decarboxylation N->O P cis/trans-3,4-Dimethylcyclopentanone O->P

Caption: Workflow for the synthesis of this compound via Dieckmann Condensation.

Detailed Experimental Protocols

For reproducibility and adaptation in your own research, detailed experimental protocols for the key steps of each synthesis are provided below.

Method 1: Stereoselective Synthesis of (S,S)-3,4-dimethyl-cyclopentanone

This method, adapted from patent literature, provides a route to an optically active product.[1]

Step 1-4: Preparation of (R,R)-2,3-dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butane

The synthesis begins with commercially available (R)-2-methyl-succinic acid 4-methyl ester and proceeds through four steps involving alkylation, reduction to the corresponding diol, and subsequent tosylation of the diol. These steps are crucial for setting up the stereochemistry and activating the molecule for cyclization.

Step 5: Cyclization and Hydrolysis to (S,S)-3,4-dimethyl-cyclopentanone [1]

  • A reactor is charged with (R,R)-2,3-dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butane (368.8 kg, 0.8646 kg-mol), THF (600 L), and FAMSO (127.8 kg, 1.0288 kg-mol).

  • The mixture is cooled to -3°C and treated with a 20 wt% solution of LHMDS in THF (1432 kg, 1.712 kg-mol).

  • The mixture is stirred at 0°C for 1 hour, then at 20°C for 10 hours.

  • The reaction is quenched with water (480 L), extracted with EtOAc (3 x 370 kg), and the organic phases are washed with water (340 L).

  • The organic phases are distilled under vacuum, diluted with THF and MTBE, and then treated with 6N HCl (160 L) at 10°C for 19 hours.

  • Following a water wash and extraction with MTBE, the organic phase is concentrated and steam distilled to yield (S,S)-3,4-dimethyl-cyclopentanone. The reported yield for this final step is 58.9%.[1]

Method 2: Synthesis of cis-3,4-Dimethylcyclopentanone via Dieckmann Condensation

This classical approach offers a more direct route to a mixture of isomers, with a potentially higher overall yield for the cis-isomer.[2]

Step 1: Esterification of 3,4-Dimethyladipic Acid

  • 3,4-Dimethyladipic acid is refluxed in an excess of ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid) to produce diethyl 3,4-dimethyladipate. The reaction is driven to completion by removing the water formed, for instance, with a Dean-Stark apparatus.

Step 2: Intramolecular Dieckmann Condensation

  • To a solution of sodium ethoxide in absolute ethanol, diethyl 3,4-dimethyladipate is added dropwise under an inert atmosphere.

  • The mixture is heated to reflux for several hours to effect the intramolecular cyclization.

  • The reaction is cooled, and the resulting sodium salt of the β-keto ester is precipitated.

Step 3: Hydrolysis and Decarboxylation

  • The β-keto ester intermediate is hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., dilute HCl or H2SO4).

  • The resulting this compound is then isolated and purified, typically by distillation. A yield of around 80% for the cis-isomer has been reported for the cyclization of the corresponding diacid with barium hydroxide pyrolysis, a related intramolecular condensation method.[2]

Concluding Remarks

The choice between these two synthetic methodologies will largely depend on the specific requirements of the research. For applications where stereochemical purity is critical, the multi-step stereoselective synthesis is the superior choice, despite its complexity and potentially lower overall yield. Conversely, for applications where a mixture of isomers is acceptable or a specific diastereomer can be readily separated, the more direct Dieckmann condensation approach offers a higher-yielding and less complex alternative. This guide provides the foundational data and protocols to enable an informed decision for the synthesis of this valuable cyclopentanone derivative.

References

A Comparative Analysis of Cyclopentanone and Cyclohexanone Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative synthesis efficiency of cyclopentanone and cyclohexanone, supported by experimental data and protocols.

Cyclopentanone and cyclohexanone are key cyclic ketones utilized as precursors in the synthesis of a wide array of chemical compounds, including fragrances, pesticides, and pharmaceuticals.[1][2] While both are structurally similar, their synthesis pathways and efficiencies exhibit notable differences. This guide provides a comparative study of the primary synthesis routes for these two ketones, focusing on reaction yields, conditions, and catalytic systems to inform laboratory and industrial production choices.

Comparative Synthesis Efficiency: A Tabular Overview

The following table summarizes quantitative data for the most common and industrially relevant synthesis methods for cyclopentanone and cyclohexanone, allowing for a direct comparison of their efficiencies.

Synthesis Route Starting Material Product Catalyst/Reagent Temperature (°C) Pressure Reaction Time Conversion (%) Selectivity (%) Yield (%)
Cycloalkane Oxidation CyclopentaneCyclopentanoneSupported Gold Catalyst1502.0 MPa (O₂)3 h10.245.4~4.6
CyclohexaneCyclohexanone & Cyclohexanol (KA-oil)V₂O₅@TiO₂AmbientO₂-18.9~100-
CyclohexaneCyclohexanoneNano-gold molecular sieve (e.g., Au/SBA-15)120-2005-15 MPa (O₂)4-10 h15-2580-
Cycloalkene Oxidation CyclopenteneCyclopentanonePdCl₂/CuCl₂701.0 MPa (O₂)6 h94.5874.33~70.3
CyclopenteneCyclopentanonePdCl₂/FeCl₃ModerateAtmospheric (O₂)-~50>90~45
Phenol Hydrogenation PhenolCyclohexanonePd/MIL-100(Cr)1000.1 MPa (H₂)1 h10098.398.3
PhenolCyclohexanonePd/PVDF-HFP--7 h9897~95
Ketonic Decarboxylation Adipic AcidCyclopentanoneBarium Hydroxide285-295Atmospheric~2 h--75-80
Adipic AcidCyclopentanoneBarium Carbonate-----94

Key Synthesis Pathways and Methodologies

Oxidation of Cycloalkanes

The direct oxidation of the corresponding cycloalkane is a common industrial approach for producing both ketones.

  • Cyclopentanone via Cyclopentane Oxidation: This route involves the catalytic oxidation of cyclopentane using oxygen. A supported gold catalyst can be employed, achieving a conversion rate of 10.2% with a selectivity for cyclopentanone at 45.4% under specific conditions.[3] The overall yield, however, remains relatively low.

  • Cyclohexanone via Cyclohexane Oxidation: The oxidation of cyclohexane is a major industrial process, typically yielding a mixture of cyclohexanone and cyclohexanol, known as KA-oil, which is a precursor for nylon production.[4][5] Various catalytic systems have been developed to improve selectivity. For instance, using a V₂O₅@TiO₂ catalyst under simulated solar light irradiation can achieve nearly 100% selectivity for KA-oil at a cyclohexane conversion of 18.9%.[5] Another method utilizing a nano-gold molecular sieve catalyst reports a cyclohexane conversion of 15-25% with a cyclohexanone selectivity of 80%.[6]

cluster_reactants Reactants cluster_conditions Conditions Cycloalkane Cycloalkane (Cyclopentane/Cyclohexane) Catalyst Catalyst (e.g., Au, V₂O₅) Oxygen Oxygen (O₂) Product Cyclic Ketone (Cyclopentanone/Cyclohexanone) + Byproducts Catalyst->Product Oxidation

Fig. 1: Generalized workflow for cycloalkane oxidation.
Oxidation of Cycloalkenes

The oxidation of cycloalkenes presents an alternative pathway with potentially higher selectivity.

  • Cyclopentanone via Cyclopentene Oxidation: The Wacker-type oxidation of cyclopentene using a PdCl₂-CuCl₂ catalyst system can achieve a high conversion of 94.58% and a selectivity to cyclopentanone of 74.33%.[7] By modifying the co-catalyst to FeCl₃, a selectivity of over 90% can be reached, albeit at a lower conversion of approximately 50%.[7]

cluster_reactants Reactants cluster_conditions Conditions Cyclopentene Cyclopentene Catalyst Catalyst (e.g., PdCl₂/CuCl₂) Oxidant Oxidant (e.g., O₂, H₂O₂) Cyclopentanone Cyclopentanone Catalyst->Cyclopentanone Oxidation

Fig. 2: Synthesis of cyclopentanone from cyclopentene.
Hydrogenation of Phenol (for Cyclohexanone)

A highly efficient and selective method for cyclohexanone synthesis is the hydrogenation of phenol. This process can be tuned to favor the formation of cyclohexanone over the fully hydrogenated product, cyclohexanol.

  • Experimental Protocol: In a typical procedure, phenol is hydrogenated in an aqueous phase using a palladium-based catalyst. For example, using a Pd/MIL-100(Cr) catalyst, full conversion of phenol with 98.3% selectivity to cyclohexanone can be achieved within one hour at 100°C and 0.1 MPa of H₂.[8] Another approach using a Pd/PVDF-HFP catalyst reports a 98% conversion of phenol with 97% cyclohexanone selectivity after 7 hours.[9]

cluster_reactants Reactants cluster_conditions Conditions Phenol Phenol Catalyst Catalyst (e.g., Pd-based) Hydrogen Hydrogen (H₂) Cyclohexanone Cyclohexanone Catalyst->Cyclohexanone Selective Hydrogenation Cyclohexanol Cyclohexanol (Byproduct) Cyclohexanone->Cyclohexanol Further Hydrogenation

Fig. 3: Selective hydrogenation of phenol to cyclohexanone.
Ketonic Decarboxylation of Adipic Acid (for Cyclopentanone)

A classic and effective laboratory-scale synthesis of cyclopentanone involves the ketonic decarboxylation of adipic acid.

  • Experimental Protocol: Adipic acid is heated in the presence of a catalytic amount of barium hydroxide. The mixture is gradually heated to 285-295°C.[10] The cyclopentanone, along with water, distills from the reaction mixture. The crude product is then separated, dried, and purified by distillation. This method can achieve yields in the range of 75-80%.[10] Using barium carbonate as a catalyst has been reported to increase the yield to 94%.[10]

cluster_reactants Reactant cluster_conditions Conditions Adipic_Acid Adipic Acid Catalyst Catalyst (e.g., Ba(OH)₂) Cyclopentanone Cyclopentanone Catalyst->Cyclopentanone Ketonic Decarboxylation Byproducts CO₂ + H₂O Catalyst->Byproducts Heat Heat (285-295°C)

Fig. 4: Cyclopentanone synthesis via ketonic decarboxylation.

Concluding Remarks

The choice of synthesis method for cyclopentanone and cyclohexanone depends on several factors, including desired scale, available starting materials, and required purity. For cyclohexanone , the hydrogenation of phenol stands out as a highly efficient and selective method, particularly for large-scale production. In contrast, the synthesis of cyclopentanone offers more varied routes. While the ketonic decarboxylation of adipic acid provides high yields on a laboratory scale, the oxidation of cyclopentene presents a promising alternative with good conversion and selectivity. The direct oxidation of cycloalkanes, while industrially practiced, generally suffers from lower selectivity and yield compared to other methods. This comparative analysis provides a foundational guide for researchers and professionals to select the most appropriate and efficient synthesis strategy for their specific needs.

References

A Comparative Guide to the Synthesis of 3,4-Dimethylcyclopentanone: An Analysis of Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,4-dimethylcyclopentanone, a valuable building block in the preparation of various biologically active molecules, can be achieved through several distinct synthetic pathways. The choice of a particular route is often dictated by factors such as stereochemical requirements, desired yield, and the availability of starting materials. A critical aspect of optimizing any synthetic procedure is a thorough understanding of the reaction mechanism and the ability to identify and characterize key reaction intermediates. This guide provides a comparative analysis of three prominent methods for the synthesis of this compound, with a focus on the isolation and analysis of their respective intermediates.

Comparison of Synthetic Routes

Parameter Route 1: Dieckmann Condensation Route 2: Stereoselective Synthesis from Succinic Acid Derivative Route 3: Pyrolysis of a Dicarboxylic Acid
Starting Material Diethyl 2,3-dimethylheptanedioate(R)-2-methyl-succinic acid 4-methyl ester3,4-Dimethylhexanedioic acid
Key Intermediates Enolate, β-keto ester2,3-disubstituted succinic acid monoester, Diol, Ditosylate, Thio-ketal S-oxideAcyloxycarboxylate salt (proposed)
Stereocontrol Generally produces a mixture of stereoisomersHigh (dependent on starting material)Typically produces the cis isomer
Overall Yield Moderate to HighModerateHigh (reported up to 80%)[1]
Key Advantages Readily available starting materials, well-established reactionHigh stereoselectivityHigh yield, simple procedure
Key Disadvantages Lack of stereocontrol, requires strong baseMulti-step synthesisHigh temperatures required, limited scope

Route 1: Dieckmann Condensation of Diethyl 2,3-Dimethylheptanedioate

The Dieckmann condensation is a robust method for the intramolecular cyclization of diesters to form cyclic β-keto esters.[2][3] In the synthesis of this compound, the starting material is diethyl 2,3-dimethylheptanedioate. The reaction proceeds via the formation of a key β-keto ester intermediate, ethyl 2-oxo-3,4-dimethylcyclopentane-1-carboxylate.

Reaction Pathway

Dieckmann_Condensation start Diethyl 2,3-dimethylheptanedioate enolate Enolate Intermediate start->enolate Base (e.g., NaOEt) keto_ester Ethyl 2-oxo-3,4-dimethylcyclopentane-1-carboxylate (β-keto ester) enolate->keto_ester Intramolecular Cyclization hydrolysis Hydrolysis & Decarboxylation keto_ester->hydrolysis product This compound hydrolysis->product

Caption: Dieckmann condensation pathway for this compound synthesis.

Analysis of the β-keto Ester Intermediate

The stability and yield of the β-keto ester are crucial for the overall success of the synthesis. This intermediate can be isolated and characterized before proceeding to the final hydrolysis and decarboxylation steps.

Intermediate Structure Expected Spectroscopic Data (based on analogous compounds)
Ethyl 2-oxo-3,4-dimethylcyclopentane-1-carboxylateO=C1C(C(=O)OCC)C(C)C(C)C1¹H NMR: δ 4.2 (q, 2H, OCH₂), 3.0-2.0 (m, cyclopentyl H's), 1.3 (t, 3H, OCH₂CH₃), 1.1-0.9 (m, 6H, CH₃'s).[4][5] ¹³C NMR: δ 205 (C=O, ketone), 170 (C=O, ester), 61 (OCH₂), various signals in the aliphatic region.[4] IR (cm⁻¹): ~1740 (C=O, ketone), ~1720 (C=O, ester).[4]
Experimental Protocol: Dieckmann Condensation
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), sodium metal is cautiously added to absolute ethanol at 0°C.

  • Condensation: A solution of diethyl 2,3-dimethylheptanedioate in an anhydrous solvent (e.g., toluene) is added dropwise to the sodium ethoxide solution. The mixture is then heated to reflux for several hours.

  • Work-up and Isolation of β-keto Ester: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude β-keto ester. Purification can be achieved by vacuum distillation or column chromatography.

  • Hydrolysis and Decarboxylation: The purified β-keto ester is refluxed with an aqueous acid solution (e.g., 10% H₂SO₄) until the evolution of CO₂ ceases.

  • Final Product Isolation: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The final product, this compound, is purified by distillation.

Route 2: Stereoselective Synthesis from (R)-2-Methyl-succinic acid 4-methyl ester

This multi-step synthesis offers the significant advantage of producing optically active 3,4-disubstituted cyclopentanones, a crucial feature for many pharmaceutical applications. The pathway involves a series of well-defined intermediates.

Reaction Pathway

Stereoselective_Synthesis start (R)-2-methyl-succinic acid 4-methyl ester succinate 2,3-disubstituted succinic acid monoester start->succinate Alkylation diol (2R,3R)-2,3-dimethyl-1,4-butanediol succinate->diol Reduction (e.g., LAH) ditosylate Diol Ditosylate diol->ditosylate Tosylation (TsCl, Pyridine) thioketal Thioketal S-oxide ditosylate->thioketal Cyclization with FAMSO product (S,S)-3,4-dimethyl-cyclopentanone thioketal->product Hydrolysis

Caption: Stereoselective synthesis of this compound.

Analysis of Intermediates

Each intermediate in this pathway can be isolated and characterized to ensure the desired stereochemistry and purity are maintained throughout the synthesis.

Intermediate Structure Expected Spectroscopic Data (based on analogous compounds)
(2R,3R)-2,3-dimethyl-1,4-butanediolHOCH₂-CH(CH₃)-CH(CH₃)-CH₂OH¹H NMR: δ 3.6-3.4 (m, 4H, CH₂OH), 1.8-1.6 (m, 2H, CH), 0.9 (d, 6H, CH₃).[6][7] ¹³C NMR: δ ~65 (CH₂OH), ~40 (CH), ~15 (CH₃).[6] IR (cm⁻¹): ~3300 (broad, O-H stretch).
(2R,3R)-2,3-dimethyl-1,4-butanediol DitosylateTsOCH₂-CH(CH₃)-CH(CH₃)-CH₂OTs¹H NMR: δ 7.8 (d, 4H, Ar-H), 7.3 (d, 4H, Ar-H), 4.0-3.8 (m, 4H, CH₂OTs), 2.4 (s, 6H, Ar-CH₃), 1.9-1.7 (m, 2H, CH), 0.9 (d, 6H, CH₃). ¹³C NMR: δ ~145 (Ar-C), ~133 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~70 (CH₂OTs), ~38 (CH), 21.6 (Ar-CH₃), ~15 (CH₃).
Experimental Protocols
  • Reduction of Succinic Acid Derivative: The 2,3-disubstituted succinic acid monoester is slowly added to a stirred suspension of a reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent (e.g., THF) at 0°C. The reaction is then warmed to room temperature and refluxed. After completion, the reaction is carefully quenched with water and aqueous base. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the diol.

  • Tosylation of the Diol: To a solution of the diol in pyridine at 0°C, p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction mixture is stirred at 0°C for several hours and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, water, and brine, then dried and concentrated to give the ditosylate.[8][9]

Route 3: Pyrolysis of 3,4-Dimethylhexanedioic Acid

The pyrolysis of dicarboxylic acids or their salts to form cyclic ketones is a classic synthetic method. For the synthesis of cis-3,4-dimethylcyclopentanone, 3,4-dimethylhexanedioic acid is heated with a catalyst, such as barium dihydroxide, leading to cyclization and decarboxylation.

Reaction Pathway

Pyrolysis start 3,4-Dimethylhexanedioic acid salt Barium 3,4-dimethyladipate (proposed intermediate) start->salt Ba(OH)₂ product cis-3,4-Dimethylcyclopentanone salt->product Heat (Pyrolysis), -BaCO₃, -H₂O

Caption: Pyrolysis pathway for cis-3,4-Dimethylcyclopentanone synthesis.

Analysis of Intermediates

The direct analysis of intermediates in a high-temperature pyrolysis reaction is challenging. The proposed mechanism involves the formation of a metal salt of the dicarboxylic acid (an acyloxycarboxylate), which then undergoes intramolecular cyclization and decarboxylation. Isolating this salt intermediate under the reaction conditions is generally not feasible. The progress of the reaction is typically monitored by the disappearance of the starting material and the formation of the final product.

Experimental Protocol: Pyrolysis
  • Mixing: 3,4-Dimethylhexanedioic acid is intimately mixed with a catalytic amount of barium dihydroxide.

  • Pyrolysis: The mixture is heated to a high temperature (typically >300°C) under a controlled atmosphere or vacuum. The product, this compound, distills from the reaction mixture as it is formed.

  • Purification: The collected distillate is then purified by fractional distillation to obtain the final product. A yield of 80% for the cis-isomer has been reported for this method.[1]

Conclusion

The synthesis of this compound can be approached through various methodologies, each with its own set of intermediates and experimental considerations. The Dieckmann condensation offers a straightforward route with a well-characterizable β-keto ester intermediate, though it lacks stereocontrol. For applications requiring high stereopurity, the multi-step synthesis from a chiral succinic acid derivative is the preferred method, providing access to optically active products through a series of isolable and characterizable intermediates. The pyrolysis of a dicarboxylic acid presents a high-yielding, albeit high-temperature, method that favors the formation of the cis-isomer. A thorough analysis of the intermediates in each pathway is paramount for reaction optimization, troubleshooting, and ultimately, the successful and efficient synthesis of the target molecule.

References

Safety Operating Guide

Navigating the Disposal of 3,4-Dimethylcyclopentanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 3,4-Dimethylcyclopentanone, a ketone that necessitates careful management as a hazardous waste material.

Immediate Safety and Disposal Protocols

This compound is classified as a flammable liquid and vapor, and it can cause skin and eye irritation.[1] Due to its hazardous properties, it cannot be disposed of down the drain or in regular waste streams.[2] Improper disposal can lead to significant environmental harm and regulatory penalties. The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Key Disposal Steps:

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container with "Hazardous Waste" and "this compound".

    • Do not mix this compound waste with other waste streams, particularly those that are less hazardous, to avoid increased disposal costs and potential chemical reactions.[2]

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials such as acids, bases, and oxidizing agents.[4]

  • Container Management:

    • Keep the waste container tightly closed except when adding waste.

    • Ensure the container is in good condition and compatible with ketones.

    • Once the container is full, it must be removed from the satellite accumulation area within three days. Partially filled containers can remain in the accumulation area for up to one year.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

    • Do not transport hazardous waste yourself.[5]

  • Empty Container Disposal:

    • A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed.

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[5][6]

    • After triple-rinsing and air-drying, deface the original label, mark the container as "EMPTY," and dispose of it in the general trash or as broken glass if applicable.[6]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC7H12O[7]
Molecular Weight112.17 g/mol [7]
Boiling Point130 - 131 °C[1]
Density0.951 g/cm3 (at 25 °C)[1]
GHS Hazard ClassFlammable liquid (Category 3), Skin irritation (Category 2), Eye irritation (Category 2A)[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, a general protocol for the triple-rinsing of empty chemical containers is a standard and essential procedure.

Protocol for Triple-Rinsing Empty Containers:

  • Select an appropriate solvent: Use a solvent that is capable of dissolving this compound. Given its nature, a common organic solvent like acetone or ethanol would be suitable, but ensure it is compatible with your waste stream.

  • First Rinse: Add a small amount of the chosen solvent to the empty container, approximately 10% of the container's volume.

  • Agitate: Securely cap the container and swirl or shake it to ensure the solvent comes into contact with all interior surfaces.

  • Collect Rinsate: Pour the solvent from the container into the designated hazardous waste container for this compound.

  • Repeat: Perform the rinsing procedure two more times, collecting the rinsate in the hazardous waste container each time.

  • Dry Container: Allow the empty container to air dry completely in a well-ventilated area, such as a fume hood.

  • Final Disposal: Once dry, deface the original label, mark the container as "EMPTY," and dispose of it according to institutional guidelines (e.g., in regular trash or a container for broken glass).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generated: This compound is_empty Is the container empty? start->is_empty collect_waste Collect in a labeled, compatible hazardous waste container. is_empty->collect_waste No triple_rinse Triple-rinse the container with a suitable solvent. is_empty->triple_rinse Yes segregate Segregate from incompatible materials. collect_waste->segregate store Store in a designated satellite accumulation area. segregate->store contact_ehs Contact EHS or licensed waste disposal company for pickup. store->contact_ehs end Disposal Complete contact_ehs->end collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate dry_container Air dry the container in a fume hood. collect_rinsate->dry_container deface_label Deface original label and mark as 'EMPTY'. dry_container->deface_label dispose_container Dispose of empty container in regular trash or broken glass box. deface_label->dispose_container dispose_container->end

References

Essential Safety and Operational Guide for 3,4-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 3,4-Dimethylcyclopentanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling similar chemical compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its isomers is provided below. Note that detailed toxicological properties have not been thoroughly investigated.[1]

PropertyValueSource
Molecular FormulaC₇H₁₂O[2][3][4][5]
Molecular Weight112.17 g/mol [2][3][4]
Boiling Point154.8 ± 8.0 °C (Predicted)[3]
Density0.895 ± 0.06 g/cm³ (Predicted)[3]
AppearanceNot specified
OdorNot specified

Operational Plan: Safe Handling

Safe handling of this compound requires adherence to the following procedural steps to minimize exposure and risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] Use of a chemical fume hood is required to avoid the formation and inhalation of dust and aerosols.[1] Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible and in good working order.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1]Protects against splashes and aerosols.
Hand Protection Handle with gloves.[1] Nitrile or butyl rubber gloves are recommended. Gloves must be inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1]Prevents skin contact and absorption.
Body Protection Impervious clothing, such as a lab coat or chemical-resistant apron.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]Protects skin from accidental splashes.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] Respirators and components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]Prevents inhalation of vapors, mists, or dust.[1]
Handling Procedures
  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[6]

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store under an inert gas as the substance may be hygroscopic.[1]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water.[1] Remove contaminated clothing. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes.[1][7] Hold eyelids apart to ensure complete irrigation.[7] Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] Consult a physician.[1]

In all cases of exposure, show the safety data sheet to the attending physician. [1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of as unused product in accordance with local regulations.[1]

  • Spills: For small spills, pick up and arrange disposal without creating dust.[1] Sweep up and shovel into suitable, closed containers for disposal.[1] Do not let the product enter drains.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Ensure Engineering Controls (Fume Hood, Eye Wash) prep_ppe->prep_setup handle_chem Handle this compound in Fume Hood prep_setup->handle_chem handle_store Store in Cool, Dry, Ventilated Area Under Inert Gas handle_chem->handle_store emergency_spill Spill Response: Contain and Collect handle_chem->emergency_spill If Spill Occurs emergency_exposure Exposure Response: Administer First Aid handle_chem->emergency_exposure If Exposure Occurs dispose_ppe Dispose of Contaminated PPE handle_chem->dispose_ppe After Handling dispose_waste Dispose of Chemical Waste via Licensed Contractor handle_store->dispose_waste emergency_spill->dispose_waste emergency_exposure->dispose_ppe

Caption: Workflow for the safe handling of this compound.

References

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